Technical Documentation Center

Cilastatin Ammonium Salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cilastatin Ammonium Salt

Core Science & Biosynthesis

Foundational

Difference between cilastatin ammonium salt and cilastatin sodium

From Analytical Precision to Clinical Efficacy Executive Summary This technical guide delineates the critical distinctions between Cilastatin Ammonium Salt and Cilastatin Sodium , targeting researchers and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

From Analytical Precision to Clinical Efficacy

Executive Summary

This technical guide delineates the critical distinctions between Cilastatin Ammonium Salt and Cilastatin Sodium , targeting researchers and drug development professionals.[][2] While both compounds share the same pharmacologically active anion (Cilastatin), their cationic counter-ions dictate their specific utility.[][2]

  • Cilastatin Sodium (CAS: 81129-83-1): The Clinical Standard .[][2][3] Optimized for physiological compatibility, solubility, and intravenous safety.[][2] It is the Active Pharmaceutical Ingredient (API) co-formulated with Imipenem (e.g., Primaxin/Tienam).[][2]

  • Cilastatin Ammonium Salt (CAS: 877674-82-3): The Analytical & Synthetic Standard .[][2][4] Utilized primarily as a high-purity intermediate during manufacturing and as a Pharmacopeial Reference Standard (USP/EP) for quality control.[][2] Its volatility makes it superior for specific mass spectrometry (MS) applications where sodium adducts are detrimental.[][2]

Part 1: Comparative Physicochemical Characterization[2]

The choice between the ammonium and sodium forms is governed by their physical properties, specifically hygroscopicity, solubility, and ionization behavior in analytical instrumentation.[][2]

Table 1: Technical Specifications Comparison
FeatureCilastatin Ammonium SaltCilastatin Sodium
Primary Role Reference Standard, Synthetic IntermediateClinical API (Drug Substance)
CAS Number 877674-82-381129-83-1
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


Molecular Weight ~375.48 g/mol ~380.43 g/mol
Solubility Soluble in water, methanol; slightly soluble in ethanol.[2]Freely soluble in water (>10 mg/mL); soluble in methanol.[][2]
Hygroscopicity High (Requires inert atmosphere storage, -20°C).[][2]Moderate to High (Amorphous form is hygroscopic).[][2]
Mass Spec Suitability High: Volatile counter-ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) prevents source clogging and adduct formation.[2]
Low: Non-volatile ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

causes suppression and adducts (

).[2]
Toxicity Profile Potential for ammonia toxicity in high-dose IV administration.[][2]Physiologically compatible (Standard electrolyte load).[][2]

Part 2: The Synthetic Workflow & Purification Strategy

In the industrial manufacturing of Cilastatin Sodium, the Ammonium Salt often serves as a critical purification intermediate.[][2] Crude Cilastatin acid can be difficult to crystallize directly with high purity.[][2] Converting it to the Ammonium salt allows for efficient crystallization and removal of impurities before the final conversion to the Sodium salt.[][2]

Mechanism of Purification[1][2][6][7]
  • Resin Adsorption: Crude Cilastatin is adsorbed onto a neutral hydrophobic resin.[][2]

  • Ammonia Elution: Elution with aqueous ammonia releases the Cilastatin as the Ammonium salt.[][2][5]

  • Crystallization: The Ammonium salt crystallizes readily from organic solvent/water mixtures (e.g., Ethanol/Water), rejecting synthetic byproducts.[][2]

  • Salt Exchange: The pure Ammonium salt is converted to the Sodium salt using a sodium source (e.g., Sodium Ethyl Hexanoate) in a solvent where the Sodium salt precipitates or can be lyophilized.[][2]

Visualization: Industrial Synthesis Pathway

The following diagram illustrates the role of the Ammonium salt as a "purity gate" in the manufacturing process.

SynthesisWorkflow Crude Crude Cilastatin Acid (High Impurity) Resin Neutral Adsorption Resin Column Crude->Resin Adsorption AmmoniumSalt Cilastatin Ammonium Salt (Crystalline Intermediate) Resin->AmmoniumSalt Elution w/ NH4OH + Crystallization IonExchange Salt Exchange (Na-Ethyl Hexanoate) AmmoniumSalt->IonExchange Dissolution in EtOH SodiumSalt Cilastatin Sodium (Clinical API) IonExchange->SodiumSalt Precipitation

Figure 1: The purification workflow demonstrating the critical role of Cilastatin Ammonium Salt as a high-purity intermediate prior to final API formulation.

Part 3: Analytical Applications (Why Researchers Use Ammonium)

For researchers developing bioanalytical assays, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) , Cilastatin Ammonium Salt is the preferred reagent for method development.[][2]

The "Sodium Problem" in Mass Spectrometry

Using Cilastatin Sodium in LC-MS introduces non-volatile sodium ions into the electrospray ionization (ESI) source.[][2] This leads to:

  • Ion Suppression: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     competes with the analyte for ionization.[2]
    
  • Source Contamination: Sodium salts deposit on the cone and capillaries, reducing sensitivity over time.[][2]

  • Complex Spectra: Formation of sodium adducts (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) complicates quantification compared to the clean protonated molecular ion
    
    
    .[2]

The Ammonium Solution: The ammonium counter-ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) is volatile.[2] In the MS source, it dissociates into ammonia gas (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) and a proton (

), facilitating the formation of the desired

ion without leaving solid deposits.[2]

Part 4: Experimental Protocols

Protocol 1: Bench-Scale Conversion (Ammonium to Sodium)

Objective: To convert high-purity Cilastatin Ammonium Reference Standard into Cilastatin Sodium for biological assays requiring physiological compatibility.[][2]

Materials:

  • Cilastatin Ammonium Salt (CAS 877674-82-3)[][2][3][4][6]

  • Sodium 2-Ethylhexanoate (Na-EH)[][7]

  • Ethanol (Absolute)[][2]

  • Acetone[][2][7][5]

Methodology:

  • Dissolution: Dissolve 100 mg of Cilastatin Ammonium Salt in 2.5 mL of Ethanol. Mild sonication may be required.[][2]

  • Filtration (Optional): If the solution is not perfectly clear, filter through a 0.22 µm PTFE syringe filter to remove insoluble particulates.[][2]

  • Salt Exchange: Add a stoichiometric equivalent (plus 5% excess) of Sodium 2-Ethylhexanoate dissolved in 0.5 mL Ethanol.

    • Note: The mixture may become slightly warm (exothermic exchange).[][2]

  • Precipitation: Slowly add 5 mL of Acetone (Antisolvent) dropwise while stirring at room temperature. The Cilastatin Sodium will precipitate as a white amorphous solid.[][7]

  • Isolation: Centrifuge at 5000 x g for 10 minutes. Decant the supernatant.

  • Washing: Resuspend the pellet in 2 mL of cold Acetone/Ethanol (4:1) and centrifuge again to remove residual ammonium ethylhexanoate.

  • Drying: Dry the pellet under vacuum (lyophilization preferred) at room temperature for 12 hours.

Protocol 2: DHP-I Inhibition Assay (Mechanism Validation)

Objective: To verify that the counter-ion does not alter the inhibitory potency (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) against Renal Dehydropeptidase-I (DHP-I).[2]

Mechanism: Cilastatin mimics the dipeptide structure that DHP-I targets, acting as a reversible competitive inhibitor.[][2] This prevents the hydrolysis of the beta-lactam ring of Imipenem.[][8]

MechanismAction Imipenem Imipenem (Antibiotic) DHPI Renal DHP-I Enzyme (Brush Border) Imipenem->DHPI Substrate Binding Metabolite Inactive Metabolite (Nephrotoxic) DHPI->Metabolite Hydrolysis Complex DHP-I : Cilastatin Complex (Inactive) DHPI->Complex Blocked Cilastatin Cilastatin (Inhibitor) Cilastatin->DHPI Competitive Inhibition

Figure 2: Mechanism of Action.[][2] Cilastatin competitively inhibits DHP-I, preventing the degradation of Imipenem.[][2][5][8][9]

Workflow:

  • Enzyme Prep: Isolate DHP-I from porcine renal cortex homogenate.[][2]

  • Substrate: Use Glycyldehydrophenylalanine (GdHP) as the chromogenic substrate.[][2]

  • Reaction: Incubate DHP-I with varying concentrations (0.01 - 100 µM) of either Cilastatin Sodium or Cilastatin Ammonium.

  • Measurement: Monitor absorbance decrease at 295 nm (hydrolysis of GdHP).

  • Result: Both salts should yield an identical ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (~0.1 µM), confirming that the pharmacological activity resides solely in the anionic moiety.[2]
    

References

  • United States Pharmacopeia (USP). Cilastatin Ammonium Salt Reference Standard. Catalog No. 1134051. Link[][2]

  • Kim, J. H., et al. (2009).[][2] Process for the preparation of high purity crystalline cilastatin ammonium salts. Patent KR100913694B1.[][2] Link

  • Merck & Co. Primaxin (Imipenem and Cilastatin) Prescribing Information. FDA Access Data. Link

  • Tejedor, A., et al. (2024).[][2][7] Nephroprotective effects of cilastatin in people at risk of acute kidney injury. medRxiv.[][2] Link[][2]

  • Sigma-Aldrich. Cilastatin Ammonium Salt Product Specification. Link[][2]

Sources

Exploratory

An In-depth Technical Guide to Cilastatin Ammonium Salt (CAS 877674-82-3)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties of Cilastatin ammonium salt, a critical component in broad-spectrum ant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Cilastatin ammonium salt, a critical component in broad-spectrum antibiotic therapies. As a selective enzyme inhibitor, its characteristics are of paramount importance for formulation, stability, and analytical development. This document synthesizes publicly available data to offer a detailed technical resource.

Introduction and Mechanism of Action

Cilastatin is a renal dehydropeptidase-I (DHP-I) inhibitor.[1] DHP-I is an enzyme located in the brush border of the renal tubules responsible for the metabolism and inactivation of carbapenem antibiotics, such as imipenem.[1][2] Cilastatin itself possesses no intrinsic antibacterial activity.[3] Its primary role is to be co-administered with imipenem to prevent its renal degradation.[1] This inhibition increases the plasma half-life and tissue penetration of imipenem, ensuring it reaches therapeutic concentrations in the urine and is protected from metabolism into potentially nephrotoxic byproducts.[1]

The ammonium salt of Cilastatin (CAS 877674-82-3) is a common form used as a pharmaceutical reference standard and in the manufacturing process of the final drug product, which is often the sodium salt.[4]

Logical Relationship: Cilastatin's Role in Antibiotic Therapy

Imipenem Imipenem (Carbapenem Antibiotic) DHP1 Renal Dehydropeptidase-I (DHP-I) Imipenem->DHP1 is a substrate for Therapeutic_Effect Enhanced Therapeutic Effect and Reduced Nephrotoxicity Imipenem->Therapeutic_Effect leads to Metabolism Metabolism and Inactivation DHP1->Metabolism causes Metabolism->Therapeutic_Effect prevents Cilastatin Cilastatin (DHP-I Inhibitor) Cilastatin->DHP1 inhibits Cilastatin->Therapeutic_Effect enables

Caption: Mechanism of Cilastatin's synergistic action with Imipenem.

Physicochemical Properties

Cilastatin ammonium salt is typically a white to off-white, hygroscopic, crystalline powder.[5] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 877674-82-3[4]
Alternate CAS (Free Base) 82009-34-5[4]
Molecular Formula C₁₆H₂₅N₂O₅S · NH₄ or C₁₆H₂₉N₃O₅S[3][4]
Molecular Weight 375.48 g/mol [3][5]
Appearance White to Off-White Solid/Powder[5]
Purity (Typical) >95% (by HPLC)[3]

Solubility and Stability

Solubility Profile
SolventSolubilityNotesSource(s)
Water Soluble---[3]
Ammonia Water SolubleUsed in purification and crystallization processes.[2][3]
Aqueous Buffers SolubleStock solutions can be prepared.[3]
Methanol Soluble (for Sodium Salt)The related sodium salt is soluble in methanol.[6]

Solubility can be enhanced by gentle heating (to 37°C) or sonication.[3]

Stability and Storage

Cilastatin is sensitive to environmental conditions, which is a critical consideration for its handling and formulation.

  • pH Stability : Cilastatin is reported to be very stable under basic conditions but degrades when heated under acidic conditions (pH 0.5-1.5), which can lead to the formation of impurities.[2][7]

  • Hygroscopicity : The compound is hygroscopic and should be protected from moisture.[3][5]

  • Oxygen Sensitivity : Studies on the combined injection with imipenem suggest that both molecules are susceptible to degradation in the presence of oxygen.[8]

  • Temperature : The stability of cilastatin is temperature-dependent, with degradation increasing at higher temperatures.[8][9]

Recommended Storage: Store at 2-8°C or -20°C in a dry, inert atmosphere.[3][5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and identification of Cilastatin ammonium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Korean patent provides the following NMR data for a crystalline form of Cilastatin ammonium salt, recorded in Deuterium Oxide (D₂O).[2]

  • ¹H-NMR (400MHz, D₂O, ppm, δ): 0.74 (dd, 1H), 0.88 (t, 1H), 1.02 (s, 3H), 1.07 (s, 3H), 1.39-1.58 (m, 5H), 1.98 (q, 2H), 2.49 (t, 2H), 2.85-3.03 (m, 4H), 3.78 (dd, 1H), 6.34 (t, 1H).[2]

  • ¹³C-NMR (100MHz, D₂O, ppm, δ): 19.40, 19.90, 22.41, 26.66, 27.34, 27.74, 29.00, 29.33, 31.86, 32.76, 54.34, 131.21, 136.50, 172.61, 173.55, 174.44.[2]

Infrared (IR) Spectroscopy

Specific IR spectra for different crystalline forms of Cilastatin ammonium salt have been reported in patent literature.[2] Key expected absorption bands would include:

  • Broad bands for -OH and secondary amine (-NH) stretching around 3200-3500 cm⁻¹.

  • Characteristic absorptions for the ammonium ion (NH₄⁺).

  • Strong carbonyl (C=O) stretching from the amide and carboxylic acid functional groups.

Mass Spectrometry (MS)

Mass spectrometry data for the free base form of Cilastatin is available.[1]

  • LC-ESI-QTOF (Positive Ion Mode):

    • Precursor Adduct [M+H]⁺: m/z 359.1635

    • Key Fragments (20 eV): m/z 202.0904, 219.1175, 130.0687, 263.1067[1]

Synthesis and Purification Overview

The synthesis of Cilastatin is a multi-step process. A general workflow derived from patent literature involves the condensation of a protected cysteine derivative with a heptenoic acid derivative.[7][10][11]

General Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization Start Starting Materials (Heptenoic acid derivative + Cysteine derivative) Condensation Condensation Reaction Start->Condensation Crude Crude Cilastatin Condensation->Crude pH_Adjust pH Adjustment (to acidic pH, e.g., 1.0-5.0) Crude->pH_Adjust Resin Adsorption on Neutral Adsorbent Resin pH_Adjust->Resin Wash Wash with Water (to remove salts and impurities) Resin->Wash Elute Elution with Ammonia Water Wash->Elute Concentrate Concentration Elute->Concentrate Dissolve Dissolve in Ammonia Water / Water Concentrate->Dissolve Add_Solvent Add Organic Solvent (e.g., 2-Propanol) Dissolve->Add_Solvent Crystals Crystalline Cilastatin Ammonium Salt Add_Solvent->Crystals

Caption: Generalized workflow for the synthesis and purification of Cilastatin ammonium salt.

A key step in the purification process is the use of a non-ionic, neutral adsorbent resin, which is effective at removing inorganic salts and other process-related impurities.[2][7] The final ammonium salt is often obtained through crystallization from a mixture of aqueous ammonia and an organic solvent like isopropanol.[2][12]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis and purity determination of Cilastatin.

Stability-Indicating RP-HPLC Method for Imipenem and Cilastatin

This method is designed to separate the active ingredients from their degradation products.

  • Column: Waters X terra MS (C18, 250 mm × 4.6 mm, 5.0 µm)[6]

  • Mobile Phase:

    • Solvent A: pH 7.30 phosphate buffer and acetonitrile (98:2 v/v)[6]

    • Solvent B: pH 2.80 phosphate buffer and acetonitrile (68:32 v/v)[6]

  • Elution: Gradient[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 35°C[6]

  • Detection: UV at 210 nm[6]

Experimental Protocol: HPLC Analysis
  • Standard Preparation: Accurately weigh and dissolve Cilastatin Ammonium Salt reference standard in a suitable diluent (e.g., a mixture of saline, sodium bicarbonate solution, and pH 6.8 buffer as per USP guidelines for the combined injection) to a known concentration. [Note: Immediate use is often recommended].

  • Sample Preparation: Prepare the sample for analysis by dissolving it in the same diluent as the standard to achieve a similar target concentration.

  • Chromatographic System: Equilibrate the HPLC system with the initial mobile phase composition.

  • Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Data Acquisition: Record the chromatograms and integrate the peak areas.

  • Calculation: Calculate the purity or assay of the sample by comparing the peak area of Cilastatin in the sample chromatogram to that in the standard chromatogram.

Conclusion

Cilastatin ammonium salt is a well-characterized compound whose chemical properties are integral to its function in modern antibiotic therapy. Its solubility, stability, and spectral characteristics provide the necessary parameters for its use in research, development, and quality control. The methodologies outlined in this guide, from its mechanism of action to its analytical determination, offer a foundational resource for professionals in the pharmaceutical sciences.

References

  • Axios Research. Cilastatin Ammonium Salt - CAS - 877674-82-3.

  • Benchchem. CIlastatin ammonium salt | 877674-82-3.

  • Google Patents. KR100913694B1 - Novel crystalline cilastatin ammonium salt and preparation method thereof.

  • Google Patents. Preparation method of cilastatin sodium active pharmaceutical ingredient.

  • SIELC Technologies. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column.

  • Google Patents. WO2003018544A1 - Process for the preparation of cilastatin.

  • Journal of Chemical and Pharmaceutical Research. Simultaneous Determination of Imipenem and Cilastatin.

  • Pharmaffiliates. CAS No : 877674-82-3 | Product Name : Cilastatin Ammonium Salt.

  • Google Patents. CN101851186A - The synthetic method of cilastatin sodium.

  • Tokyo Chemical Industry (India) Pvt. Ltd. Cilastatin Sodium Salt | 81129-83-1.

  • PubChem. Cilastatin | C16H26N2O5S | CID 6435415.

  • Sigma-Aldrich. Cilastatin United States Pharmacopeia (USP) Reference Standard 877674-82-3.

  • PMC. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion.

  • Google Patents. WO2011061609A2 - Processes for the preparation of cilastatin.

  • ResearchGate. (PDF) Effect of Oxygen and Water on the Stability of Imipenem and Cilastatin Sodium for Injection.

Sources

Foundational

Targeting Renal Metabolism: The Mechanistic and Application Profile of Cilastatin Ammonium as a DHP-I Inhibitor

[1][2] Executive Summary In the development of carbapenem antibiotics, the stability of the -lactam ring against renal metabolism is a critical rate-limiting step.[][2] Imipenem, a potent broad-spectrum carbapenem, exhib...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the development of carbapenem antibiotics, the stability of the


-lactam ring against renal metabolism is a critical rate-limiting step.[][2] Imipenem, a potent broad-spectrum carbapenem, exhibits a significant clinical flaw: it is rapidly degraded by Dehydropeptidase-I (DHP-I)  in the renal proximal tubules.[][2] This degradation not only reduces therapeutic efficacy but also generates nephrotoxic metabolites.[][2]

Cilastatin Ammonium Salt serves as the industry-standard inhibitor to counteract this pathway.[][2] By acting as a reversible, competitive inhibitor of DHP-I, it preserves the structural integrity of carbapenems.[][2] Furthermore, emerging data suggests a secondary protective mechanism involving the inhibition of Organic Anion Transporters (OATs), preventing the intracellular accumulation of nephrotoxic substrates.[][2]

This guide details the mechanistic grounding, physicochemical properties, and validated experimental protocols for utilizing Cilastatin Ammonium in enzymatic assays and drug development workflows.[2]

The Biological Target: Renal Dehydropeptidase-I (DHP-I)[1][2][3]

To effectively inhibit a target, one must understand its architecture.[][2] DHP-I (EC 3.4.13.19), also known as Membrane Dipeptidase (MDP), is a zinc-dependent metalloglycoprotein anchored to the microvillus membrane of the renal brush border.[][2]

  • Physiological Role: Its primary function is the hydrolysis of dipeptides (e.g., leukotriene D4).[][2]

  • Pathological Role in Pharmacology: DHP-I recognizes the specific stereochemistry of Imipenem—specifically the trans configuration of the hydroxyethyl side chain relative to the

    
    -lactam ring—as a dipeptide mimic.[][2] It catalyzes the hydrolysis of the cyclic amide bond, opening the 
    
    
    
    -lactam ring and inactivating the drug.[]
The "Molecular Mimicry" Failure Point

Imipenem acts as a substrate because its 3D conformation aligns with the active site of DHP-I.[][2] The resulting metabolite is not only inactive against bacteria but is actively toxic to renal tubular cells.[][2]

The Reagent: Cilastatin Ammonium Salt[1][4]

Cilastatin is designed as a specific inhibitor that binds to DHP-I with higher affinity than the antibiotic substrate, effectively "locking" the enzyme.[][2]

Physicochemical Profile[1][2][5][6][7][8]
  • Chemical Name: Ammonium (Z)-7-[[(R)-2-amino-2-carboxyethyl]thio]-2-[[[(S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoate.[][2]

  • Why Ammonium Salt? The ammonium salt form is preferred in research and formulation for its superior aqueous solubility and stability profile compared to the free acid.[][2] It dissociates readily in physiological buffers (pH 7.2–7.4), releasing the active cilastatin anion.[][2]

  • Solubility: Highly soluble in water (>10 mg/mL) and common buffers (PBS, HEPES).[][2]

Kinetic Data Summary

The following table summarizes the inhibitory potency of Cilastatin against renal DHP-I compared to standard substrates.

ParameterValue / RangeContext
Mechanism Competitive, ReversibleBinds to the active site, preventing substrate access.[][2]

(Inhibition Constant)
0.07 – 0.2

M
Indicates extremely high affinity for DHP-I [1].[][2]

~0.1

M
Concentration required to inhibit 50% of enzyme activity [2].[][2]
Stoichiometry 1:1 (Clinical Formulation)In vivo, a 1:1 ratio with Imipenem ensures maximal enzyme blockade.[][2]

Mechanism of Action: The Dual Pathway

While DHP-I inhibition is the primary mechanism, advanced research indicates a dual protective role.[][2] Cilastatin also inhibits Organic Anion Transporters (OAT1/3) on the basolateral membrane of proximal tubule cells.[][2] This prevents the entry and intracellular accumulation of carbapenems, further mitigating nephrotoxicity.[]

Visualization: The Dual-Protection Pathway

The following diagram illustrates how Cilastatin Ammonium intervenes at two distinct points in the renal handling of Imipenem.

Cilastatin_Mechanism cluster_blood Systemic Circulation cluster_kidney Renal Proximal Tubule Cell Imipenem Imipenem (Antibiotic) OAT OAT1/3 Transporter (Basolateral Membrane) Imipenem->OAT Transport DHPI DHP-I Enzyme (Brush Border) Imipenem->DHPI Substrate Binding Cilastatin Cilastatin Ammonium Cilastatin->OAT SECONDARY BLOCKADE (Prevents Uptake) Cilastatin->DHPI PRIMARY INHIBITION (Ki ~ 0.1 µM) Intracellular Intracellular Accumulation OAT->Intracellular Accumulation Metabolite Toxic Metabolite (Ring Open) DHPI->Metabolite Hydrolysis Intracellular->Metabolite Toxicity

Figure 1: Dual mechanism of action.[][2][3] Cilastatin primarily inhibits DHP-I at the brush border and secondarily blocks OAT1/3 transporters, preventing toxic accumulation.[][2]

Experimental Protocol: DHP-I Inhibition Assay

Workflow Visualization[1][2]

Assay_Workflow Step1 1. Tissue Homogenization (Kidney Cortex) Step2 2. Differential Centrifugation (Isolate Brush Border) Step1->Step2 Step3 3. Solubilization (0.5% Triton X-100) Step2->Step3 Step4 4. Pre-Incubation (Enzyme + Cilastatin) Step3->Step4 Step5 5. Reaction Initiation (Add Imipenem) Step4->Step5 Step6 6. Detection (UV @ 300 nm) Step5->Step6

Figure 2: Step-by-step workflow for the isolation of DHP-I and subsequent inhibition assay.

Detailed Methodology

Materials:

  • Enzyme Source: Porcine or Rat kidney cortex homogenate (rich in DHP-I).[][2]

  • Substrate: Imipenem (30

    
    M final concentration).[][2]
    
  • Inhibitor: Cilastatin Ammonium Salt (prepare serial dilutions: 0.01

    
    M – 10 
    
    
    
    M).[][2]
  • Buffer: 50 mM MOPS or HEPES, pH 7.2, containing 50

    
    M ZnCl
    
    
    
    (Zinc is essential for DHP-I activity).[][2]

Procedure:

  • Enzyme Preparation: Solubilize the brush border membrane fraction using 0.5% Triton X-100.[][2] Dialyze to remove excess detergent if necessary, though DHP-I is robust.[][2]

  • Blanking: Set the spectrophotometer to 300 nm (or 297 nm). Use a buffer-only blank.

  • Pre-Incubation: Incubate the enzyme fraction with varying concentrations of Cilastatin Ammonium for 5 minutes at 37°C. This allows equilibrium binding.[][2]

  • Initiation: Add Imipenem to the cuvette.

  • Measurement: Immediately monitor the decrease in absorbance at 300 nm over 5–10 minutes. The intact

    
    -lactam ring absorbs at this wavelength; hydrolysis causes absorbance to drop.[][2]
    
  • Control: Run a "No Inhibitor" control to establish

    
     (100% activity).
    
Data Analysis & Validation

Calculate the percent inhibition using the initial velocity (


) of the reaction:

[][2]

Plot % Inhibition vs. Log[Cilastatin] to determine the


.[][2] A valid assay should yield an 

in the range of 0.1

M
[3].[][2] If the

is significantly higher (>1

M), check for zinc depletion in your buffer or enzyme degradation.[][2]

References

  • Kahan, F. M., et al. (1983).[][2] Thienamycin: development of imipenem-cilastatin.[][2][4] Journal of Antimicrobial Chemotherapy, 12(Suppl D), 1–35.[][2][4]

  • Campbell, S., et al. (1989).[][2] Renal dehydropeptidase-I inhibitors. Journal of Biological Chemistry. (Validated

    
     data ranges). 
    
  • FDA Label. (2022).[][2] PRIMAXIN (Imipenem and Cilastatin) for Injection.[][2] U.S. Food and Drug Administration.[][2][5]

  • Yang, L., et al. (2019).[][2] Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs).[][2][3] Acta Pharmaceutica Sinica B, 9(5), 986-996.[][2]

  • Sigma-Aldrich. (2023).[][2] Cilastatin ammonium salt USP Reference Standard.[][2] Product Specification. [][2]

Sources

Exploratory

An In-Depth Technical Guide to Cilastatin Ammonium Salt (C16H29N3O5S) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Cilastatin ammonium salt, a compound of significant interest in drug development and clinical applications. Moving beyond basic descriptions, this document delves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Cilastatin ammonium salt, a compound of significant interest in drug development and clinical applications. Moving beyond basic descriptions, this document delves into the nuanced mechanisms of action, practical experimental methodologies, and critical data points essential for researchers and scientists in the pharmaceutical field.

Core Molecular and Physicochemical Profile

Cilastatin is primarily utilized to inhibit the renal enzyme dehydropeptidase-I (DHP-I). Its ammonium salt form is a common preparation for research and pharmaceutical use. A clear understanding of its fundamental properties is the bedrock of its application.

The molecular formula for Cilastatin ammonium salt is C16H29N3O5S, corresponding to a molecular weight of 375.48 g/mol .[1] For comparative and formulation purposes, the properties of related forms are also pertinent.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Cilastatin Ammonium Salt 877674-82-3[2][3]C16H29N3O5S375.48[1]
Cilastatin (Free Base)82009-34-5[4][5]C16H26N2O5S[4]358.46[4][5]
Cilastatin Sodium Salt81129-83-1[6][7]C16H25N2NaO5S[7][8]380.43[6][7][8]

Cilastatin sodium salt is described as an off-white to yellowish-white, hygroscopic, amorphous solid that is very soluble in water and methanol.[9] The solubility of the free base in water is reported as 0.1 g/L.[10] For in vitro and in vivo studies, various solvent systems can be employed. For instance, a solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can achieve a concentration of at least 2.75 mg/mL.[5]

The Dual Mechanism of Nephroprotection: A Deeper Dive

The renoprotective effects of Cilastatin are a cornerstone of its clinical utility, primarily in its co-administration with the carbapenem antibiotic, imipenem. The prevailing understanding has centered on its inhibition of DHP-I. However, emerging evidence reveals a second, equally critical mechanism involving the inhibition of Organic Anion Transporters (OATs).

Inhibition of Dehydropeptidase-I (DHP-I)

Dehydropeptidase-I is a zinc-dependent metalloenzyme located in the brush border of renal proximal tubule cells.[11] Its primary function includes the hydrolysis of various dipeptides and, significantly, the degradation of carbapenem antibiotics like imipenem.[12][13] This degradation not only inactivates the antibiotic but can also lead to the formation of potentially nephrotoxic metabolites.[10]

Cilastatin acts as a potent, reversible, and competitive inhibitor of DHP-I, with a reported IC50 of 0.1 μM.[5] By blocking DHP-I, Cilastatin prevents the renal metabolism of imipenem, thereby increasing its urinary concentration and systemic bioavailability, which enhances its therapeutic efficacy.[12][13]

Inhibition of Organic Anion Transporters (OATs)

A growing body of research has identified Cilastatin as both a substrate and an inhibitor of Organic Anion Transporters (OATs), specifically OAT1 and OAT3.[14][15][16] These transporters are located on the basolateral membrane of renal proximal tubule cells and are crucial for the uptake of a wide range of endogenous and exogenous compounds, including many drugs, from the blood into the kidney cells.[14][17]

The accumulation of certain drugs within these cells via OATs can lead to cytotoxicity and nephrotoxicity.[18] Cilastatin competitively inhibits the transport of other OAT substrates.[14] This inhibition reduces the intracellular accumulation of nephrotoxic agents, thereby protecting the renal tubules from damage.[15][19][[“]] This mechanism extends Cilastatin's nephroprotective potential beyond its use with imipenem to other drugs known for their renal toxicity, such as cisplatin and vancomycin.[5][19]

The following diagram illustrates this dual mechanism of action, providing a visual representation of how Cilastatin exerts its nephroprotective effects at the cellular level.

cluster_0 Renal Proximal Tubule Cell cluster_1 Bloodstream / Tubular Lumen DHP1 Dehydropeptidase-I (DHP-I) Nephrotoxic_Metabolites Nephrotoxic Metabolites DHP1->Nephrotoxic_Metabolites Metabolism OAT Organic Anion Transporters (OAT1/OAT3) Nephrotoxic_Drug_intracellular Nephrotoxic Drug OAT->Nephrotoxic_Drug_intracellular Uptake Cellular_Damage Cellular Damage (Apoptosis, Necrosis) Nephrotoxic_Metabolites->Cellular_Damage Imipenem_intracellular Imipenem Imipenem_intracellular->Nephrotoxic_Metabolites Nephrotoxic_Drug_intracellular->Cellular_Damage Imipenem_extracellular Imipenem Nephrotoxic_Drug_extracellular Nephrotoxic Drug Nephrotoxic_Drug_extracellular->OAT Transport Cilastatin Cilastatin Cilastatin->DHP1 Inhibits Cilastatin->OAT Inhibits

Dual nephroprotective mechanism of Cilastatin.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Cilastatin is vital for designing in vivo studies and interpreting clinical data.

Pharmacokinetic ParameterValue
Half-life Approximately 1 hour[10][11]
Volume of Distribution 14.6 - 20.1 L[10]
Protein Binding 35-40%[10]
Total Clearance 0.2 L/h/kg[10]
Renal Clearance 0.10 - 0.16 L/h/kg[10]
Primary Route of Elimination Urine (approximately 70% as unchanged drug)[10]

When co-administered with imipenem, Cilastatin increases the area under the plasma concentration curve of imipenem by 15% to 20%.[12] It is important to note that in patients with renal impairment, the excretion of Cilastatin is slowed, which may necessitate dosage adjustments.[12]

Experimental Protocols for In Vitro Assessment

For researchers investigating the nephroprotective effects of Cilastatin or its interactions with other compounds, in vitro assays are indispensable.

In Vitro OAT-Mediated Uptake Assay

This protocol is designed to quantify the inhibitory effect of Cilastatin on the uptake of a known OAT substrate in a cell line overexpressing a specific transporter (e.g., OAT1 or OAT3).

Materials:

  • HEK293 cells stably expressing human OAT1 (hOAT1) or OAT3 (hOAT3).

  • Mock-transfected HEK293 cells (negative control).

  • Cell culture medium (e.g., DMEM).

  • Hanks' Balanced Salt Solution (HBSS).

  • Radiolabeled or fluorescent OAT substrate (e.g., p-aminohippurate (PAH) for OAT1, estrone-3-sulfate (ES) for OAT3).

  • Cilastatin ammonium salt.

  • Positive control inhibitor (e.g., probenecid).

  • Cell lysis buffer.

  • Scintillation counter or fluorescence plate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed the hOAT1, hOAT3, and mock-transfected HEK293 cells into 24-well plates and culture until they reach approximately 90-95% confluency.

  • Pre-incubation: Wash the cell monolayers twice with pre-warmed HBSS. Then, pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing various concentrations of Cilastatin or the positive control inhibitor (probenecid).

  • Initiation of Uptake: Initiate the transport assay by adding HBSS containing the OAT substrate (at a concentration near its Km value) and the respective concentrations of Cilastatin or probenecid.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 5-10 minutes). This incubation time should be within the linear range of uptake for the specific substrate to ensure initial uptake rates are measured.

  • Termination of Uptake: Terminate the uptake by aspirating the substrate solution and immediately washing the cells three times with ice-cold HBSS.

  • Cell Lysis and Quantification: Lyse the cells using a suitable lysis buffer. If a radiolabeled substrate is used, transfer the lysate to scintillation vials for counting. If a fluorescent substrate is used, measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Cilastatin and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Nephrotoxicity (Cytotoxicity) Assay

This protocol assesses the ability of Cilastatin to protect renal cells from drug-induced cytotoxicity.

Materials:

  • Human kidney proximal tubule epithelial cells (e.g., HK-2).

  • Cell culture medium.

  • Nephrotoxic drug of interest (e.g., cisplatin, gentamicin).

  • Cilastatin ammonium salt.

  • Cell viability assay kit (e.g., MTT, CCK-8).

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed HK-2 cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Treatment: Treat the cells with the nephrotoxic drug at various concentrations, both in the presence and absence of different concentrations of Cilastatin. Include control wells with untreated cells and cells treated only with Cilastatin.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Cell Viability Assessment: After the incubation period, perform the cell viability assay according to the manufacturer's instructions. For a CCK-8 assay, this typically involves adding the CCK-8 solution to each well and incubating for 1-4 hours.[16]

  • Data Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to visualize the protective effect of Cilastatin against the nephrotoxic agent.

Experimental Workflow for Evaluating Nephroprotection

The following diagram outlines a comprehensive workflow for researchers aiming to evaluate the nephroprotective potential of Cilastatin against a compound of interest.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Data Synthesis & Conclusion A Cytotoxicity Assay (e.g., HK-2 cells) B OAT Inhibition Assay (hOAT1/hOAT3 expressing cells) A->B Confirm interaction C Mechanistic Studies (Apoptosis, ROS assays) B->C Elucidate pathway D Animal Model of Nephrotoxicity (e.g., Rabbit) C->D Transition to in vivo E Pharmacokinetic Analysis (Blood and Urine) D->E F Biomarker Analysis (BUN, Creatinine, Urine Protein) D->F G Histopathological Examination of Kidney Tissue D->G H Correlate In Vitro and In Vivo Data E->H F->H G->H I Assess Therapeutic Potential H->I

Workflow for evaluating Cilastatin's nephroprotective effects.

Quality Control and Analytical Methods

Ensuring the purity and identity of Cilastatin ammonium salt is critical for reproducible research. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

A common approach involves a Reverse-Phase HPLC (RP-HPLC) system.[21] While specific parameters can be optimized, a typical setup might include:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[21]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent (e.g., methanol or acetonitrile).[21]

  • Detection: UV detection, typically around 210 nm for Cilastatin.[22]

  • Flow Rate: Approximately 1.0 mL/min.[21]

This method allows for the simultaneous estimation of imipenem and cilastatin in formulations and can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[21]

Conclusion and Future Directions

Cilastatin ammonium salt is more than just an adjunct to imipenem therapy. Its well-characterized inhibition of dehydropeptidase-I, combined with the increasingly understood role of OAT inhibition, positions it as a versatile tool for mitigating drug-induced nephrotoxicity. For researchers and drug development professionals, a thorough understanding of these dual mechanisms is crucial for designing experiments that can fully elucidate its protective effects and explore its potential applications with a wider range of therapeutic agents. Future research should continue to explore the full spectrum of its interactions with renal transporters and its efficacy in protecting against nephrotoxicity induced by other classes of drugs.

References

  • Pharmaffiliates. (n.d.). Cilastatin Ammonium Salt. Retrieved February 9, 2026, from [Link]

  • ChEMBL. (n.d.). Compound: CILASTATIN (CHEMBL766). EMBL-EBI. Retrieved February 9, 2026, from [Link]

  • medRxiv. (2024, April 15). Nephroprotective effects of cilastatin in people at risk of acute kidney injury: A systematic review and meta-analysis. Retrieved February 9, 2026, from [Link]

  • Axios Research. (n.d.). Cilastatin Ammonium Salt - CAS - 877674-82-3. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). Cilastatin sodium. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency. Retrieved February 9, 2026, from [Link]

  • Consensus. (2019, February 18). Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs). Retrieved February 9, 2026, from [Link]

  • Venkatasai Life Sciences. (n.d.). Cilastatin Ammonium Salt | 877674-82-3. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). Cilastatin. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Diagram of the possible protective mechanism of cilastatin. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2019, February). Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs). Retrieved February 9, 2026, from [Link]

  • PubMed. (2018, December 28). Organic anion transporters also mediate the drug-drug interaction between imipenem and cilastatin. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). [Clinical pharmacokinetics of an imipenem-cilastatin combination]. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Merck Index. (n.d.). Cilastatin. Retrieved February 9, 2026, from [Link]

  • PubMed. (1986, December). An overview of the pharmacology of imipenem/cilastatin. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Cilastatin. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). Pharmacokinetic profile of imipenem/cilastatin in normal volunteers. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin.
  • Dr.Oracle. (2025, May 12). What is the mechanism of action of Imipenem (Imipenem-Cilastatin) and Cilastatin?. Retrieved February 9, 2026, from [Link]

  • Biblioteka Nauki. (n.d.). Review article. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). Pharmacokinetics of imipenem and cilastatin in volunteers. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A RP-HPLC Method development and Validation for Simultaneous Estimation of Imipenem, Cilastatin and Relebactum in API and in Pharmaceutical Lyophilized powder for injection. Retrieved February 9, 2026, from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2020, May). THE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF IMIPENEM & CILASTATIN BY USING RP- HPLC. Retrieved February 9, 2026, from [Link]

Sources

Foundational

Technical Guide: Nephroprotective Effects of Cilastatin Ammonium Salt

Executive Summary Cilastatin Ammonium Salt , historically utilized solely as an adjuvant to inhibit the renal metabolism of imipenem by Dehydropeptidase-I (DHP-I), has emerged as a potent, broad-spectrum nephroprotectant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cilastatin Ammonium Salt , historically utilized solely as an adjuvant to inhibit the renal metabolism of imipenem by Dehydropeptidase-I (DHP-I), has emerged as a potent, broad-spectrum nephroprotectant.[1] Recent investigations have redefined its utility, demonstrating its ability to block the megalin-dependent endocytosis and organic anion transporter (OAT) uptake of various nephrotoxins (cisplatin, vancomycin, cyclosporine) into proximal tubule epithelial cells (PTECs).

This guide delineates the molecular mechanisms, validated experimental protocols, and quantitative efficacy data required for researchers investigating cilastatin as a standalone renoprotective agent.

Part 1: Molecular Mechanism of Action

The Dual-Blockade Hypothesis

The nephroprotective efficacy of cilastatin relies on two distinct, substrate-dependent mechanisms located at the brush border of the Proximal Convoluted Tubule (PCT).

  • DHP-I Enzyme Inhibition (Classic Pathway):

    • Target: Renal Dehydropeptidase-I (DHP-I).[2][3][4]

    • Mechanism: Cilastatin acts as a reversible, competitive inhibitor of DHP-I.

    • Relevance: Prevents the hydrolysis of beta-lactams (e.g., imipenem) into nephrotoxic metabolites.[3] Prevents the degradation of endogenous substrates like Leukotriene D4.

  • Megalin/Cubilin Receptor Blockade (Novel Pathway):

    • Target: The Megalin (LRP2)/Cubilin endocytic complex and Cholesterol Rafts.

    • Mechanism: Many nephrotoxins (Vancomycin, Gentamicin, Cisplatin) enter PTECs via receptor-mediated endocytosis. Cilastatin binds to DHP-I, which is structurally associated with cholesterol lipid rafts. This binding sterically hinders or conformationally disrupts the adjacent megalin-dependent endocytosis machinery, effectively "locking the door" against toxin entry.

    • Relevance: Reduces intracellular accumulation of toxins, thereby preventing mitochondrial oxidative stress and subsequent apoptosis/necrosis.

Mechanistic Visualization

The following diagram illustrates the blockade of toxin uptake in the Proximal Tubule Cell.

CilastatinMechanism cluster_Lumen Tubular Lumen (Urine) cluster_Membrane Brush Border Membrane (Lipid Rafts) cluster_Cell Proximal Tubule Cell (Cytosol) Toxins Nephrotoxins (Cisplatin/Vancomycin) Megalin Megalin/Cubilin Receptor Complex Toxins->Megalin Binds Cilastatin Cilastatin (Ammonium Salt) DHPI DHP-I Enzyme Cilastatin->DHPI High Affinity Binding Endosome Endosome Formation Megalin->Endosome Endocytosis Megalin->Endosome BLOCKED DHPI->Megalin Structural Association DHPI->Megalin Steric Hindrance Mito Mitochondrial Damage Endosome->Mito Accumulation Apoptosis Apoptosis & Necrosis Mito->Apoptosis ROS Release

Caption: Cilastatin binds DHP-I, sterically hindering Megalin-mediated endocytosis of nephrotoxins.

Part 2: Comparative Efficacy Data

The following data summarizes key findings from in vivo murine models (Wistar rats and C57BL/6 mice) demonstrating the preservation of renal function biomarkers when Cilastatin is co-administered with toxins.

Toxin ModelCilastatin DoseKey Biomarker Reduction (vs. Toxin Only)Histological OutcomeSource
Cisplatin (5 mg/kg IP)75 mg/kg IP (bid)BUN: ↓ 50-60%Creatinine: ↓ 45-55%Preserved brush border; reduced cast formation.[Humanes et al., 2012]
Vancomycin (400 mg/kg IP)300 mg/kg IPBUN: ↓ 40%KIM-1: ↓ Significant suppressionReduced tubular necrosis and apoptosis (TUNEL).[Humanes et al., 2015]
Cyclosporine A (20 mg/kg)100 mg/kg SCCreatinine: ↓ 35%Apoptosis: ↓ 70%Prevention of arteriolopathy and vacuolization.[Tejedor et al., 2007]

Note: Cilastatin does not reduce the antimicrobial or antineoplastic efficacy of the primary drugs.[5] Studies confirm that Cisplatin's tumor-killing capacity remains unchanged in the presence of Cilastatin.[2]

Part 3: Experimental Protocols

Reconstitution of Cilastatin Ammonium Salt

For research purposes, the ammonium salt is preferred due to stability.

  • Solubility: Soluble in water (>20 mg/mL), DMSO.

  • Stock Solution (100 mM):

    • Weigh 37.4 mg of Cilastatin Ammonium Salt (MW: ~374.48 g/mol ).

    • Dissolve in 1.0 mL of sterile, deionized water or PBS (pH 7.4).

    • Vortex gently until clear.

    • Sterilization: Filter through a 0.22 µm PES membrane.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

In Vivo Nephroprotection Protocol (Murine Model)

Objective: Assess protection against Cisplatin-induced Acute Kidney Injury (AKI).

Animals: Male Wistar Rats (200–250g) or C57BL/6 Mice (20–25g).

Step-by-Step Workflow:

  • Acclimatization: 7 days standard diet/water.

  • Grouping (n=6-8 per group):

    • Group A: Vehicle Control (Saline).[6]

    • Group B: Toxin Only (Cisplatin 5 mg/kg IP single dose).

    • Group C: Cilastatin Only (Control for intrinsic toxicity).

    • Group D: Protection Group (Cilastatin + Cisplatin).[3][6]

  • Dosing Schedule (Group D):

    • T-0h (Pre-treatment): Administer Cilastatin (75–150 mg/kg IP) 30 minutes prior to toxin.

    • T+0h (Toxin): Administer Cisplatin (5 mg/kg IP).

    • T+6h to T+96h (Maintenance): Administer Cilastatin (75 mg/kg IP) every 12 hours. Rationale: Cilastatin has a short half-life; sustained blockade of DHP-I/Megalin is required during the toxin's elimination phase.

  • Termination: Sacrifice at Day 4 or 5. Collect serum (BUN, Cr) and kidneys (Histology/Western Blot).

Experimental Workflow Diagram

ProtocolWorkflow cluster_Controls Control Groups Start Acclimatization (7 Days) PreTreat Pre-Treatment (T -30 min) Cilastatin IP Start->PreTreat Group D Toxin Toxin Admin (T 0) Cisplatin/Vanco PreTreat->Toxin Maint Maintenance Dosing (q12h for 4 Days) Cilastatin IP Toxin->Maint Crucial Step Analysis Endpoint Analysis (Day 4-5) Serum & Histology Maint->Analysis Vehicle Vehicle Only ToxinControl Toxin Only

Caption: Timeline for co-administration protocol. Maintenance dosing is critical due to Cilastatin's short half-life.

Part 4: Critical Considerations for Drug Development

  • Timing is Non-Negotiable: Cilastatin acts by preventing entry. Once the toxin is intracellular, Cilastatin's efficacy drops significantly. Pre-treatment or simultaneous co-administration is required.

  • Species Differences: DHP-I expression levels vary between species. Rat models are generally more predictive of human renal kinetics for DHP-I inhibitors than mouse models, though both are used.

  • Urinary pH: Unlike Methotrexate, Cilastatin protection does not strictly require urinary alkalinization, but hydration status must be standardized.

References

  • Humanes, B., et al. (2012). "Cilastatin protects against cisplatin-induced nephrotoxicity without compromising its anticancer efficiency in rats."[4] Kidney International.

  • Humanes, B., et al. (2015). "Protective Effects of Cilastatin against Vancomycin-Induced Nephrotoxicity." Antimicrobial Agents and Chemotherapy.[1][7]

  • Tejedor, A., et al. (2007). "Cilastatin protection against cyclosporin A-induced nephrotoxicity: clinical evidence."[7] Current Medical Research and Opinion.

  • Hori, Y., et al. (2017). "Cilastatin attenuates vancomycin-induced nephrotoxicity via P-glycoprotein." Toxicology Letters.

  • Imipenem/Cilastatin (Primaxin) Prescribing Information. FDA Access Data.

Sources

Exploratory

The Stabilizing Synergy: Cilastatin Ammonium Salt and Imipenem

Topic: Interaction between Cilastatin Ammonium Salt and Imipenem Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists Executive Summary The clinical utility of Imipenem, a potent carbapen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interaction between Cilastatin Ammonium Salt and Imipenem Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists

Executive Summary

The clinical utility of Imipenem, a potent carbapenem antibiotic, is fundamentally limited by its susceptibility to renal metabolism.[1] The interaction between Imipenem and Cilastatin (specifically utilized in research and purification as the Ammonium Salt ) represents a canonical example of pharmacokinetic synergism. Cilastatin does not exhibit antibacterial activity; rather, it acts as a reversible, competitive inhibitor of renal dehydropeptidase-I (DHP-I) . This inhibition prevents the hydrolysis of Imipenem, thereby increasing its urinary recovery, prolonging its half-life, and mitigating nephrotoxicity caused by metabolite accumulation.

This guide details the mechanistic underpinnings of this interaction, the specific physicochemical advantages of the Cilastatin Ammonium Salt form in experimental workflows, and validated protocols for assessing this synergy in vitro.

Mechanistic Foundation: The DHP-I Checkpoint

The Hydrolysis Problem

Imipenem is a thienamycin derivative with a broad spectrum of activity. However, upon reaching the proximal renal tubules, it encounters Dehydropeptidase-I (DHP-I) (EC 3.4.13.19), a zinc-dependent metalloenzyme located in the brush border.

  • Reaction: DHP-I hydrolyzes the beta-lactam ring of Imipenem.

  • Consequence 1 (Pharmacokinetic): Rapid clearance results in low urinary concentrations (5–40% recovery without inhibition), rendering the drug ineffective for urinary tract infections.

  • Consequence 2 (Toxicologic): The ring-opened metabolites are nephrotoxic and can accumulate in tubular epithelial cells, causing necrosis (observed in rabbit models).

The Cilastatin Solution

Cilastatin is a specific inhibitor designed to match the stereochemistry of the DHP-I active site. It competes with Imipenem for the binding site, effectively "shielding" the antibiotic during renal passage.

Pathway Visualization

The following diagram illustrates the divergent pathways of Imipenem in the presence and absence of Cilastatin.

Imipenem_Metabolism Imipenem Imipenem (Active Antibiotic) Kidney Renal Proximal Tubule (Brush Border) Imipenem->Kidney DHPI Enzyme: DHP-I (Zinc Metalloenzyme) Kidney->DHPI Substrate Entry Metabolite Open-Lactam Metabolite (Inactive & Nephrotoxic) DHPI->Metabolite Hydrolysis (No Inhibitor) Urine Urinary Excretion (Active Drug) DHPI->Urine Blocked Hydrolysis (With Cilastatin) Cilastatin Cilastatin Ammonium Salt (DHP-I Inhibitor) Cilastatin->DHPI Competitive Inhibition

Figure 1: Divergent metabolic fate of Imipenem modulated by Cilastatin inhibition of DHP-I.

The Reagent: Cilastatin Ammonium Salt[5]

While the clinical formulation utilizes Cilastatin Sodium , the Ammonium Salt (CAS 877674-82-3) is frequently employed in high-purity research applications, reference standards (USP), and intermediate purification steps during synthesis.

Why the Ammonium Form?
  • Purification Efficiency: In industrial synthesis, Cilastatin is often purified via an ammonium salt intermediate to remove inorganic impurities before conversion to the sodium salt.

  • Solubility Profile: The ammonium salt is highly soluble in water and ammonia water, making it ideal for preparing concentrated stock solutions for in vitro enzyme assays without introducing excess sodium ions that might interfere with specific metalloenzyme buffers.

  • Stability: It serves as a stable reference standard for HPLC calibration curves when quantifying Cilastatin in biological matrices.

Key Properties:

  • Molecular Weight: ~375.48 g/mol [2][3]

  • Solubility: Soluble in Water, DMSO.[2]

  • Storage: Hygroscopic; store at -20°C under inert atmosphere.

Experimental Validation Protocols

To validate the interaction between Cilastatin Ammonium Salt and Imipenem, researchers typically employ a spectrophotometric DHP-I inhibition assay.

Protocol 1: In Vitro DHP-I Inhibition Assay

Objective: Determine the IC50 of Cilastatin Ammonium Salt against DHP-I using Imipenem as the substrate.

Reagents:

  • Enzyme Source: Porcine Renal Dehydropeptidase-I (purified or renal brush border membrane vesicles).

  • Substrate: Imipenem (30 µM final concentration).

  • Inhibitor: Cilastatin Ammonium Salt (Serial dilutions: 0.01 µM – 100 µM).

  • Buffer: 50 mM MOPS (pH 7.2) with 10 µM ZnCl₂ (essential for DHP-I activity).

Workflow:

  • Preparation: Dissolve Cilastatin Ammonium Salt in water to create a 10 mM stock.

  • Baseline: Monitor Imipenem hydrolysis by measuring the decrease in absorbance at 295–300 nm (extinction coefficient of the beta-lactam ring).

  • Inhibition: Pre-incubate DHP-I with varying concentrations of Cilastatin for 5 minutes.

  • Reaction Start: Add Imipenem and record initial velocity (

    
    ).
    
  • Calculation: Plot % Activity vs. Log[Cilastatin] to determine IC50.

Protocol 2: HPLC Quantification (Self-Validating System)

This protocol ensures the stability of the reagents and confirms the ratio of interaction.

Mobile Phase:

  • A: 0.1% Phosphoric acid in Water.

  • B: Acetonitrile.

  • Column: C18 Reverse Phase (5 µm, 4.6 x 250 mm).

  • Detection: UV at 210 nm (Cilastatin) and 300 nm (Imipenem).

Workflow Visualization:

Assay_Workflow Stock Stock Prep Cilastatin Ammonium Salt (Water/DMSO) Incubation Pre-Incubation (5 mins @ 37°C) Stock->Incubation Enzyme_Prep Enzyme Prep Renal DHP-I + ZnCl2 Enzyme_Prep->Incubation Substrate_Add Add Substrate Imipenem (30 µM) Incubation->Substrate_Add Measurement Kinetic Measurement Absorbance @ 300 nm Substrate_Add->Measurement Analysis Data Analysis IC50 Calculation Measurement->Analysis

Figure 2: Step-by-step workflow for the spectrophotometric validation of DHP-I inhibition.

Pharmacokinetic Synergy Data

The following data summarizes the impact of Cilastatin on Imipenem pharmacokinetics. The combination transforms Imipenem from a drug with negligible urinary recovery to one highly effective for urinary tract infections.

ParameterImipenem AloneImipenem + Cilastatin (1:[1][4][5][6]1)Impact of Interaction
Plasma Half-Life (

)
~1.0 hour~1.0 hourNeutral (Cilastatin does not alter plasma

significantly in healthy kidneys, but matches it).
Urinary Recovery 5 – 40% (Variable)~70% (Consistent)Positive (Blocks renal degradation).
Renal Clearance (

)
High (Metabolic + Excretory)Reduced (Excretory only)Positive (Prevents metabolic clearance by DHP-I).
Nephrotoxicity Potential Moderate (High dose)Negligible Protective (Prevents intracellular accumulation of metabolites).

Note: In patients with renal impairment, the half-life of Cilastatin increases more significantly than that of Imipenem, requiring dosage adjustment.

References

  • Imipenem-Cilastatin . LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Imipenem/cilastatin: rationale for a fixed combination . Reviews of Infectious Diseases. [Link]

  • Inactivation of New Carbapenem Antibiotics by Dehydropeptidase-I . Antimicrobial Agents and Chemotherapy. [Link]

Sources

Foundational

Technical Guide: Stability & Solvation Dynamics of Cilastatin Ammonium Salt

This technical guide details the stability profile of Cilastatin Ammonium Salt , a critical renal dehydropeptidase-I (DHP-I) inhibitor. This document is structured to provide actionable intelligence for formulation scien...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile of Cilastatin Ammonium Salt , a critical renal dehydropeptidase-I (DHP-I) inhibitor. This document is structured to provide actionable intelligence for formulation scientists and analytical chemists, moving beyond generic data to address specific solvation behaviors and degradation kinetics.

Executive Summary

Cilastatin Ammonium Salt (CAS: 877674-82-3) serves as a vital intermediate and reference standard in the development of carbapenem antibiotic adjuvants. Unlike its sodium salt counterpart (used in clinical formulations), the ammonium form exhibits distinct hygroscopicity and volatility characteristics that complicate handling.

Core Stability Thesis:

  • Aqueous Phase: Stability is strictly pH-dependent. The molecule undergoes rapid hydrolysis and Z/E isomerization under acidic conditions (pH < 4.0) and oxidative degradation under alkaline stress. The optimal stability window is pH 6.5 – 7.5 .

  • Organic Phase: High stability is observed in polar aprotic solvents (DMSO). In protic organic solvents (Methanol), the compound is stable short-term, but susceptible to solvolysis over extended storage.

Physicochemical Profile

Understanding the molecular architecture is the prerequisite for predicting stability. Cilastatin is a heptenoic acid derivative containing a cyclopropane ring and a cysteine-like thio-side chain.

PropertySpecificationTechnical Implication
Molecular Formula

The ammonium counter-ion is non-covalent and volatile.
Molecular Weight ~375.48 g/mol Shifts in mass balance calculations if

is lost during drying.
pKa Values (Est.)

(COOH)

(Amine)
Zwitterionic behavior dominates at neutral pH, enhancing aqueous solubility but complicating organic extraction.
Hygroscopicity HighRapid moisture uptake catalyzes hydrolysis; handling requires low-humidity environments (<40% RH).

Aqueous Stability & pH Dependence[1]

The stability of Cilastatin Ammonium in water is governed by two primary degradation pathways: Amide Hydrolysis and Olefin Isomerization .

Degradation Pathways
  • Acidic Hydrolysis (pH < 4): The amide bond linking the cyclopropane ring is susceptible to acid-catalyzed hydrolysis, yielding Cilastatin Impurity A (Amine cleavage product).

  • Isomerization: The cis (Z) double bond of the heptenoic acid chain can isomerize to the trans (E) form, particularly under acidic stress or UV exposure.

  • Oxidation: The sulfur atom in the thio-chain is prone to oxidation, forming Cilastatin Sulfoxide .

Stability Visualization (DOT Diagram)

The following diagram maps the kinetic fate of Cilastatin under stress conditions.

CilastatinDegradation Cilastatin Native Cilastatin (Z-Isomer) Acid Acidic Stress (pH < 4.0) Cilastatin->Acid Oxidant Oxidative Stress (H2O2 / Air) Cilastatin->Oxidant ImpurityA Hydrolysis Product (Cleaved Amide) Acid->ImpurityA Hydrolysis Isomer E-Isomer (Trans-Cilastatin) Acid->Isomer Isomerization Sulfoxide Cilastatin Sulfoxide Oxidant->Sulfoxide S-Oxidation

Caption: Figure 1. Primary degradation pathways of Cilastatin Ammonium Salt under hydrolytic and oxidative stress.

Organic Solvent Compatibility[2]

For analytical stock preparation and synthesis, solvent choice is critical. The ammonium salt has poor solubility in non-polar solvents but behaves well in polar systems.

Solvent Performance Matrix
SolventSolubilityStability RatingApplication Notes
DMSO High (>50 mg/mL)Excellent Preferred for Stock. Store at -20°C. Minimal degradation over 6 months.
Methanol HighGood Suitable for immediate use. Long-term storage may risk methyl ester formation (transesterification) if trace acid is present.
Acetonitrile ModerateHigh Ideal for HPLC mobile phases. Poor solubility for high-conc. stock prep.
Acetone LowPoor Used as an anti-solvent for crystallization. Not for storage.
The "Ammonium" Factor

Critical Insight: Unlike the sodium salt, the ammonium salt can lose ammonia (


) gas if dissolved in high-pH organic solvents or subjected to rotary evaporation at high temperatures. This converts the salt to the free acid form, altering solubility and retention time.
  • Protocol: Avoid heating organic solutions above 40°C.

Validated Analytical Protocol (HPLC)

To verify stability, a self-validating HPLC method is required.[1] This method separates the parent peak from the E-isomer and hydrolysis degradants.

Method Parameters[2][3][4][5][6]
  • Column: C18 (L1 packing),

    
    , 
    
    
    
    (e.g., Inertsil ODS-3).
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 15% B

    • 5-20 min: 15%

      
       40% B
      
    • 20-25 min: 40% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Cilastatin has weak absorbance; 210 nm captures the amide/carboxyl transitions).

  • Temperature: 25°C.

Self-Validating Stability Workflow

This workflow ensures that any observed degradation is real and not an artifact of sample preparation.

StabilityWorkflow Start Sample Preparation (1 mg/mL in Water:ACN 50:50) Check Visual Inspection (Precipitate check) Start->Check Stress Apply Stress Condition (Thermal / pH / Ox) Check->Stress Clear Quench Quench/Neutralize (To pH 7.0) Stress->Quench Inject HPLC Injection (Duplicate) Quench->Inject Verify Mass Balance Check (Area% Main + Area% Deg = 100% ± 2%) Inject->Verify

Caption: Figure 2. Self-validating experimental workflow for assessing Cilastatin stability.

Storage & Handling Recommendations

Based on the physicochemical data, the following protocols ensure maximum shelf-life.

  • Solid State:

    • Store at -20°C .

    • Container must be tightly sealed and desiccated. The ammonium salt is hygroscopic; moisture absorption will lead to "caking" and subsequent hydrolysis.

  • Solution State:

    • Aqueous: Prepare fresh. Do not store >24 hours at room temperature.

    • Stock (DMSO): Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

References

  • United States Pharmacopeia (USP). Cilastatin Ammonium Salt Reference Standard. Catalog No. 1134051. Link

  • Sigma-Aldrich. Cilastatin Ammonium Salt Product Information & Safety Data Sheet. Link

  • PubChem. Cilastatin (Compound Summary). National Library of Medicine. Link

  • Journal of Pharmaceutical and Biomedical Analysis.Stability-indicating HPLC methods for Imipenem and Cilastatin.

Sources

Exploratory

Pharmacology of Cilastatin Ammonium Salt as a DPEP1 Inhibitor

Executive Summary Cilastatin is widely recognized as a renal dehydropeptidase-I (DPEP1) inhibitor, historically co-formulated with imipenem to prevent the antibiotic's degradation.[1][2][3] However, the pharmacology of C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cilastatin is widely recognized as a renal dehydropeptidase-I (DPEP1) inhibitor, historically co-formulated with imipenem to prevent the antibiotic's degradation.[1][2][3] However, the pharmacology of Cilastatin Ammonium Salt (CAS 877674-82-3) extends beyond simple enzymatic blockade. This specific salt form serves as a critical high-purity reference standard and synthetic intermediate, offering distinct solubility and stability profiles compared to the clinical sodium salt.

Recent research has redefined the cilastatin moiety as a pleiotropic renoprotective agent . Beyond preserving carbapenems, it acts as a competitive inhibitor of Organic Anion Transporters (OAT1/3) and a blocker of DPEP1-mediated neutrophil adhesion. This guide dissects the technical pharmacology of cilastatin ammonium salt, providing researchers with the mechanistic grounding and experimental protocols necessary to leverage its full therapeutic potential in drug development and acute kidney injury (AKI) models.

Chemical & Physical Profile

While the sodium salt is the standard clinical formulation, the ammonium salt is frequently utilized in analytical pharmacopeia (USP Reference Standards) and as a crystallization intermediate to achieve high purity (>99%) during synthesis.

Comparative Properties
PropertyCilastatin Ammonium SaltCilastatin Sodium Salt
CAS Number 877674-82-381129-83-1
Molecular Formula


Molecular Weight ~375.48 g/mol 380.43 g/mol
Primary Application Analytical Reference, Purification IntermediateClinical Formulation (IV)
Solubility Water, Methanol, Ammonia waterWater (>10 mg/mL), DMSO
Stability Hygroscopic; Store at -20°C under inert gasStable in aqueous solution (pH 6-8)

Scientist’s Note: When designing in vitro assays using the ammonium salt, ensure the buffer capacity can accommodate the slight pH shift from the ammonium ion, or perform a buffer exchange if the assay is sensitive to amine interference (though rare in standard DPEP1 assays).

Mechanism of Action (MOA)

Cilastatin’s pharmacology is tri-modal. It operates via enzymatic inhibition, transport modulation, and adhesion blockade.

Primary: DPEP1 Enzymatic Inhibition

DPEP1 (EC 3.4.13.19) is a zinc-dependent metalloprotease located on the brush border of the proximal tubule. It hydrolyzes the cyclic amide bond of the beta-lactam ring in carbapenems (e.g., Imipenem), rendering them inactive and generating nephrotoxic metabolites.

  • Mechanism: Reversible, competitive inhibition.

  • Kinetics: Cilastatin mimics the dipeptide structure, chelating the active site Zinc ion.

  • Outcome: Increases urinary recovery of active imipenem from ~20% to >70%.

Secondary: OAT1/3 Transport Blockade

Cilastatin is a substrate and inhibitor of Organic Anion Transporters (OAT1 and OAT3) on the basolateral membrane of proximal tubule cells.

  • Relevance: Many nephrotoxins (Cisplatin, Cidofovir, Vancomycin) enter renal cells via OATs.

  • Effect: By competing for OAT uptake, cilastatin prevents the intracellular accumulation of these toxins, mitigating drug-induced AKI without compromising their systemic therapeutic efficacy.

Emerging: DPEP1-Mediated Leukocyte Adhesion

Recent data identifies DPEP1 as a physical adhesion receptor for neutrophils in the renal microvasculature.

  • Pathway: Ischemia-reperfusion injury (IRI) triggers DPEP1 activation.

  • Inhibition: Cilastatin binds DPEP1, sterically hindering neutrophil adhesion and reducing downstream inflammation/sepsis severity.[4]

MOA Visualization

Cilastatin_MOA cluster_RenalCell Renal Proximal Tubule Cell cluster_Vascular Renal Microvasculature Cilastatin Cilastatin (Ammonium/Sodium) DPEP1 DPEP1 Enzyme (Brush Border) Cilastatin->DPEP1 Inhibits (Ki ~0.1 µM) OAT OAT1 / OAT3 (Basolateral Membrane) Cilastatin->OAT Competes/Inhibits Neutrophil Neutrophil Recruitment Cilastatin->Neutrophil Blocks Adhesion Imipenem Imipenem (Antibiotic) DPEP1->Imipenem Hydrolyzes DPEP1->Neutrophil Adhesion Receptor Nephrotoxins Nephrotoxins (Cisplatin/Vancomycin) OAT->Nephrotoxins Uptake Metabolites Toxic Metabolites Imipenem->Metabolites Degradation CellDeath Apoptosis / Necrosis Nephrotoxins->CellDeath Metabolites->CellDeath Inflammation Sepsis / Inflammation Neutrophil->Inflammation

Figure 1: The tri-modal pharmacological mechanism of Cilastatin: Enzymatic inhibition (DPEP1), Transport blockade (OAT), and Anti-inflammatory adhesion blockade.

Experimental Protocols

In Vitro DPEP1 Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 of Cilastatin Ammonium Salt against DPEP1 activity using Imipenem as the substrate.

Materials:

  • Enzyme Source: Porcine Renal Dehydropeptidase-I (commercially available or isolated from kidney homogenate).

  • Substrate: Imipenem (300 µM final concentration).

  • Inhibitor: Cilastatin Ammonium Salt (Serial dilutions: 0.01 µM – 100 µM).

  • Buffer: 50 mM MOPS buffer, pH 7.2, containing 50 µM

    
    .
    

Workflow:

  • Preparation: Dissolve Cilastatin Ammonium Salt in MOPS buffer. Prepare enzyme stock on ice.

  • Blanking: Set spectrophotometer to 300 nm (absorbance peak of the beta-lactam ring).

  • Reaction Mix:

    • 900 µL Buffer (

      
      )
      
    • 50 µL Enzyme solution

    • 10 µL Cilastatin (various concentrations)

    • Incubate for 5 minutes at 30°C.

  • Initiation: Add 40 µL Imipenem stock. Mix rapidly by inversion.

  • Measurement: Monitor the decrease in absorbance at 300 nm for 5 minutes. The rate of decrease (

    
    ) corresponds to hydrolysis.
    
  • Calculation: Plot % Inhibition vs. Log[Cilastatin]. Fit to a sigmoidal dose-response curve to determine IC50.

In Vivo Renoprotection Model (Cisplatin-AKI)

Objective: Validate the nephroprotective effect of Cilastatin against Cisplatin-induced AKI.

Protocol:

  • Animals: Male Wistar rats (200-250g).

  • Groups:

    • Control (Saline)

    • Cisplatin Only (5 mg/kg IP, single dose)

    • Cisplatin + Cilastatin (150 mg/kg IP, given 0h, 4h, and 8h post-cisplatin).

  • Endpoint Analysis (Day 5):

    • Serum: Creatinine (SCr) and Blood Urea Nitrogen (BUN).

    • Histology: H&E staining of kidney sections (score for tubular necrosis).

    • Molecular: Western blot for DPEP1 and Caspase-3 (apoptosis marker).

Scientist's Insight: The dosing regimen is critical. Cilastatin has a short half-life (~1 hour in rodents). Repeated dosing or continuous infusion is required to maintain OAT blockade during the peak elimination phase of the nephrotoxin.

Experimental Workflow Visualization

Protocol_Workflow cluster_Prep Phase 1: Preparation cluster_Assay Phase 2: Enzymatic Assay cluster_Analysis Phase 3: Data Analysis Step1 Solubilize Cilastatin Ammonium Salt (Buffer pH 7.2) Step3 Incubate Enzyme + Cilastatin (5 min, 30°C) Step1->Step3 Step2 Isolate DPEP1 (Renal Homogenate) Step2->Step3 Step4 Add Substrate (Imipenem) Step3->Step4 Step5 Measure A300nm (Kinetic Mode) Step4->Step5 Step6 Calculate Velocity (ΔA/min) Step5->Step6 Step7 Derive IC50 / Ki Step6->Step7

Figure 2: Step-by-step workflow for the spectrophotometric determination of DPEP1 inhibition kinetics.

Safety & Toxicology

  • Toxicity: Cilastatin is remarkably non-toxic. In animal studies, doses up to 500 mg/kg/day showed no significant histopathological changes.

  • Handling (Ammonium Salt):

    • Hygroscopic: The ammonium salt absorbs moisture rapidly. Weighing should be performed quickly or in a controlled humidity environment.

    • Ammonia Release: Upon dissolution in high pH buffers, trace ammonia gas may be released; use in a fume hood if preparing large stock volumes.

References

  • Frontiers in Pharmacology. (2022). JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity. Retrieved from

  • Science Advances. (2022). Dipeptidase-1 governs renal inflammation during ischemia reperfusion injury.[5] Retrieved from

  • United States Pharmacopeia (USP). Cilastatin Ammonium Salt Reference Standard.[6] Retrieved from

  • Santa Cruz Biotechnology. Cilastatin Sodium: DPEP1 Inhibitor Data Sheet. Retrieved from

  • Acta Pharmaceutica Sinica B. (2019). Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs).[7][8] Retrieved from

Sources

Foundational

An In-Depth Technical Guide to the Off-Target Effects of Cilastatin Ammonium Salt on OAT1 and OAT3 Transporters

Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary Cilastatin, widely recognized for its role as a renal dehydropeptidase-I (DHP-I) inhibitor co-administered with the antibiotic im...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cilastatin, widely recognized for its role as a renal dehydropeptidase-I (DHP-I) inhibitor co-administered with the antibiotic imipenem, possesses significant off-target activity as an inhibitor of Organic Anion Transporter 1 (OAT1/SLC22A6) and Organic Anion Transporter 3 (OAT3/SLC22A8). This interaction, while secondary to its primary clinical purpose, has profound implications for drug safety, efficacy, and development. Inhibition of these critical renal transporters underlies cilastatin's observed nephroprotective effects against certain drugs but also creates a potential for clinically significant drug-drug interactions (DDIs). This guide provides a detailed examination of the mechanism of this interaction, quantitative inhibition data, validated experimental protocols for its characterization, and a discussion of its impact within the drug development and regulatory landscape.

Introduction: Beyond Dehydropeptidase-I Inhibition

Organic Anion Transporters 1 (OAT1) and 3 (OAT3) are polyspecific transporters located on the basolateral membrane of renal proximal tubule cells. They are cornerstone players in drug disposition, mediating the uptake of a vast array of anionic drugs, metabolites, and endogenous toxins from the blood into the kidney for subsequent urinary excretion.[1][2] Their function is a critical determinant of the renal clearance and pharmacokinetic profiles of numerous therapeutic agents.

Cilastatin's primary role is to prevent the renal metabolism of imipenem by DHP-I, thereby increasing its stability and bioavailability.[1][3] However, accumulating evidence has revealed that cilastatin is also a substrate and a competitive inhibitor of OAT1 and OAT3.[1][4][5] This off-target activity is not merely an academic observation; it is the mechanistic basis for cilastatin's ability to mitigate the nephrotoxicity of co-administered drugs like imipenem and diclofenac and presents a critical consideration for polypharmacy scenarios.[1][6] Understanding this interaction is therefore essential for predicting and managing DDIs, optimizing drug therapy, and designing safer drug candidates.

Mechanistic Insights: Cilastatin's Interaction with Renal Anion Transport

OAT1 and OAT3 function as tertiary active transporters, operating as exchangers that mediate the influx of organic anions from the bloodstream in exchange for intracellular dicarboxylates, such as α-ketoglutarate.[7] This process is a crucial first step in active tubular secretion.

Cilastatin interacts with this system in two distinct ways:

  • As a Substrate: Like many small anionic molecules, cilastatin is recognized and transported by OAT1 and OAT3, making it a substrate for these transporters.[1][4]

  • As an Inhibitor: By competing for the same binding and translocation sites, cilastatin can competitively inhibit the transport of other OAT substrates. This reduces the intracellular accumulation of these substrates in renal proximal tubule cells.[4]

This inhibitory action is the key to its nephroprotective effects. For instance, imipenem-induced nephrotoxicity is linked to its OAT-mediated accumulation in renal cells.[1][3] By blocking this uptake, cilastatin reduces the intracellular concentration of imipenem, thereby mitigating its toxic effects.[1][5] A similar protective mechanism has been observed with the nonsteroidal anti-inflammatory drug diclofenac, where cilastatin inhibits the renal uptake of its cytotoxic metabolite, diclofenac acyl glucuronide (DLF-AG), an OAT1/3 substrate.[6][8]

cluster_membrane Proximal Tubule Cell cluster_blood cluster_cell OAT OAT1/3 aKG_out α-KG OAT->aKG_out Exchange Drug_in OAT Substrate (Accumulation) OAT->Drug_in Cilastatin Cilastatin Cilastatin->OAT Inhibition Drug OAT Substrate (e.g., Imipenem, DLF-AG) Drug->OAT Uptake aKG_in α-KG aKG_in->OAT cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis A Culture & Seed Cells (hOAT1/3 & Mock HEK293) B Prepare Solutions (Buffer, Substrate, Inhibitor) C Wash & Pre-incubate Cells B->C D Add Inhibitor (Cilastatin) C->D E Add Probe Substrate (Initiate Uptake) D->E F Incubate (e.g., 10 min @ 37°C) E->F G Stop Uptake & Wash (Ice-cold) F->G H Lyse Cells & Quantify Substrate (LC-MS/MS) G->H I Normalize to Protein Content H->I J Calculate % Inhibition I->J K Non-linear Regression (Determine IC50) J->K

Workflow for determining the IC50 of cilastatin on OAT transporters.

Implications for Drug Development and Clinical Practice

The off-target inhibition of OAT1 and OAT3 by cilastatin carries a dual significance for drug developers and clinicians.

A. Therapeutic Opportunity: Nephroprotection

Cilastatin's ability to reduce renal accumulation of OAT substrates is a validated nephroprotective strategy. This has been demonstrated not only for imipenem but also for other nephrotoxic agents. [1]Studies have shown that cilastatin can alleviate diclofenac-induced acute kidney injury by inhibiting the renal uptake of its toxic glucuronide metabolite. [6][8]This opens up potential therapeutic avenues for using cilastatin as a broad-spectrum renal protectant against drug-induced kidney injury for other OAT-substrate drugs.

B. Clinical Risk: Drug-Drug Interactions (DDIs)

Conversely, this same mechanism poses a risk of unintended DDIs. If a patient is receiving cilastatin (as part of an imipenem/cilastatin regimen) and another drug that is primarily cleared by OAT3, cilastatin could inhibit its renal secretion. This would lead to:

  • Increased Plasma Concentrations: Reduced clearance can elevate the systemic exposure (AUC) of the co-administered drug. [4]* Prolonged Half-Life: The drug would remain in the body for a longer period. [4]* Potential for Toxicity: For drugs with a narrow therapeutic index, increased exposure could lead to adverse events.

Furthermore, OAT3 is also expressed in the brain and is involved in the efflux of certain substrates. [2]Inhibition of OAT3 by cilastatin could potentially lead to the retention of these substances in the central nervous system, which may explain some neurological adverse reactions observed with imipenem, particularly in patients with renal dysfunction. [2]

Regulatory Perspective and Authoritative Grounding

Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established clear guidelines recommending that new drug candidates be evaluated for their potential to interact with key drug transporters, including OAT1 and OAT3. The FDA's guidance for industry explicitly states that investigational drugs should be assessed in vitro to determine if they are substrates or inhibitors of these transporters.

The decision to proceed with clinical DDI studies is often based on in vitro data. A common threshold for concern is when the maximum unbound plasma concentration ([I]u) of the inhibitor is a significant fraction of its in vitro IC50 or Ki value (e.g., [I]u/IC50 ≥ 0.1). As noted, the clinical concentrations of unbound cilastatin are sufficient to meet this criterion, highlighting the clinical relevance of its OAT inhibition from a regulatory standpoint. [1]This underscores the necessity for drug developers to characterize such off-target effects early in the development process to build a comprehensive safety profile for new chemical entities.

Conclusion

The interaction of cilastatin ammonium salt with OAT1 and OAT3 transporters is a clinically significant off-target effect that extends far beyond its primary enzymatic inhibition. For researchers and drug development professionals, it serves as a compelling case study in the importance of comprehensive transporter interaction profiling. This interaction provides a clear mechanistic basis for both therapeutic nephroprotection and potential DDI risks. A thorough understanding, supported by robust quantitative in vitro assays as detailed in this guide, is crucial for ensuring the safe and effective use of existing drugs and for developing the safer medicines of the future.

References

  • Meng, Q., Chen, X., Wang, C., Liu, Q., Sun, H., Kuca, K., ... & Liu, K. (2020). Protective effect of cilastatin against diclofenac-induced nephrotoxicity through interaction with diclofenac acyl glucuronide via organic anion transporters. British Journal of Pharmacology, 177(8), 1933–1948. [Link]

  • Meng, Q., Chen, X., Wang, C., Liu, Q., Sun, H., Kuca, K., ... & Liu, K. (2020). Protective effect of cilastatin against diclofenac‐induced nephrotoxicity through interaction with diclofenac acyl glucuronide via organic anion transporters. British Journal of Pharmacology, 177(8), 1933-1948. [Link]

  • Huo, X., Wang, C., Sun, H., Meng, Q., Dong, L., Liu, Z., ... & Liu, K. (2019). Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs). Acta Pharmaceutica Sinica B, 9(5), 986–996. [Link]

  • Burckhardt, G. (2012). Assessment of the Role of Renal Organic Anion Transporters in Drug-Induced Nephrotoxicity. Toxics, 6(2), 19. [Link]

  • Mutsaers, H. A. M., van den Heuvel, L. P., & Masereeuw, R. (2016). Identification and Quantitative Assessment of Uremic Solutes as Inhibitors of Renal Organic Anion Transporters, OAT1 and OAT3. Molecular Pharmaceutics, 13(5), 1596–1604. [Link]

  • Huo, X., Wang, C., Sun, H., Meng, Q., Dong, L., Liu, Z., ... & Liu, K. (2019). Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs). Acta Pharmaceutica Sinica B, 9(5), 986-996. [Link]

  • Huo, X., Wang, C., Sun, H., Meng, Q., Dong, L., Liu, Z., ... & Liu, K. (2019). Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs). Acta Pharmaceutica Sinica B, 9(5), 986-996. [Link]

  • Zhu, J., Wang, C., Yin, T., Zhang, D., Liu, K., & Sun, H. (2018). Organic anion transporters also mediate the drug–drug interaction between imipenem and cilastatin. Asian Journal of Pharmaceutical Sciences, 13(6), 567-575. [Link]

  • Zhu, J., Wang, C., Yin, T., Zhang, D., Liu, K., & Sun, H. (2018). Organic anion transporters also mediate the drug-drug interaction between imipenem and cilastatin. Asian Journal of Pharmaceutical Sciences, 13(6), 567-575. [Link]

  • Zhu, J., Zhang, D., Wang, C., Yin, T., Sun, H., & Liu, K. (2022). JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity. Frontiers in Pharmacology, 13, 880628. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving cilastatin ammonium salt in water and buffers

Abstract & Introduction Cilastatin Ammonium Salt (CAS: 877674-82-3) is the ammonium salt form of Cilastatin, a specific and reversible inhibitor of renal Dehydropeptidase-I (DHP-I) . While the sodium salt (Cilastatin Sod...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Cilastatin Ammonium Salt (CAS: 877674-82-3) is the ammonium salt form of Cilastatin, a specific and reversible inhibitor of renal Dehydropeptidase-I (DHP-I) . While the sodium salt (Cilastatin Sodium) is the standard for clinical administration (co-formulated with Imipenem to prevent its renal metabolism), the Ammonium Salt is frequently preferred in analytical chemistry—specifically Liquid Chromatography-Mass Spectrometry (LC-MS)—and specific in vitro kinetic assays.

The preference for the ammonium form stems from its compatibility with volatile buffers. Unlike sodium adducts, which can suppress ionization and complicate mass spectral analysis, the ammonium counter-ion is volatile, ensuring cleaner baselines and more accurate quantification in proteomic or pharmacokinetic workflows.

This guide details the physicochemical properties, solubilization protocols, and stability considerations for Cilastatin Ammonium Salt, ensuring maximum recovery and biological activity.

Physicochemical Properties

Understanding the fundamental properties of the solute is the first step in a self-validating protocol.

PropertySpecificationNotes
Chemical Name Cilastatin Ammonium Salt(Z)-7-[[(R)-2-amino-2-carboxyethyl]thio]-2-[[(S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid; ammonium salt
CAS Number 877674-82-3 Distinct from Sodium Salt (81129-83-1) and Free Acid (82009-34-5).[1]
Molecular Formula

Molecular Weight ~375.49 g/mol Free Acid MW: 358.45 g/mol .
Solubility (Water) > 10 mg/mLHighly soluble due to ionic nature.
pKa ~2.0 (COOH), ~9.0 (NH2)Amphoteric molecule; stability is pH-dependent.
Appearance White to off-white powderHygroscopic.[2] Store under inert gas (Argon/Nitrogen).

Pre-Solubilization Considerations

The pH Criticality

Cilastatin is a carboxylic acid derivative.

  • Acidic pH (< 4.0): Risk of protonating the carboxylate groups, leading to the precipitation of the free acid form, which has significantly lower solubility.

  • Alkaline pH (> 9.0): Potential for hydrolysis of the amide bonds or racemization over extended periods.

  • Target pH: The optimal window for stability and solubility is pH 6.5 – 7.5 .

Mass Spectrometry Compatibility

If this solution is intended for LC-MS:

  • Avoid: Phosphate buffers (PBS), Sodium salts (NaCl), or Tris (non-volatile).

  • Use: Ammonium Acetate or Ammonium Bicarbonate (10–20 mM). These maintain the ammonium counter-ion consistency and are fully volatile.

Experimental Protocols

Protocol A: Preparation of Aqueous Stock Solution (10 mM)

Target Concentration: ~3.75 mg/mL

  • Equilibration: Remove the Cilastatin Ammonium Salt vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator (approx. 30 mins). Why: Prevents condensation moisture from degrading the hygroscopic solid.

  • Weighing: Weigh 3.75 mg of Cilastatin Ammonium Salt.

  • Solvent Addition: Add 1.0 mL of HPLC-grade (or Milli-Q) water.

    • Note: If MS analysis is downstream, use 10 mM Ammonium Acetate (pH 6.8) instead of pure water to buffer against atmospheric CO2 absorption which can lower pH.

  • Dissolution: Vortex gently for 30–60 seconds. The powder should dissolve instantly.

    • Visual QC: Solution must be clear and colorless. If particulate matter remains, sonicate for 30 seconds in a water bath.

  • Filtration (Sterilization): Filter through a 0.22 µm PVDF or PES syringe filter.

    • Avoid: Nylon filters (potential for non-specific binding of small polar molecules, though minimal for Cilastatin, PVDF is safer).

  • Storage: Aliquot into light-protective (amber) microtubes. Store at -20°C (stable for 1 month) or -80°C (stable for 6 months). Avoid freeze-thaw cycles.

Protocol B: Buffer Exchange for Biological Assays

For enzyme inhibition assays (DHP-I inhibition) where physiological conditions are required:

  • Buffer Selection: Prepare 50 mM HEPES or PBS , pH 7.4.

  • Dilution: Dilute the Aqueous Stock (Protocol A) directly into the assay buffer.

    • Example: To achieve a 100 µM working solution, add 10 µL of 10 mM Stock to 990 µL of Buffer.

  • Verification: Check pH after dilution. Cilastatin Ammonium is a weak buffer itself; at high concentrations, it may shift the pH of weak assay buffers.

Visualizing the Workflow

The following diagram outlines the decision logic for solvent selection and the dissolution workflow to ensure structural integrity.

G Start Start: Cilastatin Ammonium Salt (Solid, Hygroscopic) Equilibrate Equilibrate to Room Temp (Desiccator, 30 min) Start->Equilibrate Weigh Weigh Target Mass Equilibrate->Weigh Decision Intended Application? Weigh->Decision Path_MS LC-MS / Analytical Decision->Path_MS Quantification Path_Bio Enzyme Assay / Cell Culture Decision->Path_Bio Activity Solvent_MS Solvent: 10mM Ammonium Acetate (pH 6.8) or Water Path_MS->Solvent_MS Solvent_Bio Solvent: PBS or HEPES (pH 7.4) Path_Bio->Solvent_Bio Dissolve Vortex & Sonicate (if needed) Solvent_MS->Dissolve Solvent_Bio->Dissolve Filter Filter: 0.22 µm PVDF/PES Dissolve->Filter QC QC: Check Clarity & pH Filter->QC Storage Store: -80°C (Amber Vials) QC->Storage

Figure 1: Decision-matrix for solubilizing Cilastatin Ammonium Salt based on downstream application.

Mechanism of Action & Biological Context[3]

To interpret experimental results, one must understand the interaction between Cilastatin and the renal brush border.

Mechanism Imipenem Imipenem (Antibiotic) DHP Renal Dehydropeptidase-I (Enzyme) Imipenem->DHP Substrate for Metabolite Inactive Metabolite (Nephrotoxic) DHP->Metabolite Hydrolysis Cilastatin Cilastatin Ammonium (Inhibitor) Cilastatin->DHP Reversible Inhibition (Ki ~ 0.1 µM)

Figure 2: Cilastatin competitively inhibits DHP-I, preventing the hydrolysis of carbapenems like Imipenem.[3][4][5]

Troubleshooting & Stability

ObservationProbable CauseCorrective Action
Precipitation pH dropped below 4.5.Adjust pH to 7.0 using dilute Ammonium Hydroxide (for MS) or NaOH (for Bio).
Yellow Discoloration Oxidation or hydrolysis.Discard solution. Ensure storage was light-protected and frozen.
Inconsistent MS Signal Sodium contamination.Ensure glassware was acid-washed or use plasticware. Use Ammonium Salt form exclusively.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5280454, Cilastatin. Retrieved from [Link]

  • Axios Research (2025). Cilastatin Ammonium Salt Reference Standard (CAS 877674-82-3).[6] Retrieved from [Link]

  • U.S. Food and Drug Administration (2024). PRIMAXIN I.V. (Imipenem and Cilastatin) Prescribing Information.[1][2][7][4][5][8][9][10][11] Retrieved from [Link][2][5][9][12][13][14][15][16][17]

Sources

Application

Optimization of Cilastatin Ammonium Salt Stock Solutions for High-Fidelity In Vitro DHP-I Inhibition Assays

[1] Abstract & Scope This technical guide outlines the rigorous preparation of Cilastatin Ammonium Salt stock solutions. While Cilastatin is widely recognized as a renal dehydropeptidase-I (DHP-I) inhibitor used clinical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This technical guide outlines the rigorous preparation of Cilastatin Ammonium Salt stock solutions. While Cilastatin is widely recognized as a renal dehydropeptidase-I (DHP-I) inhibitor used clinically with Imipenem, its application in in vitro mechanistic studies requires precise handling to maintain stoichiometric integrity.[1] This protocol addresses the specific physicochemical properties of the ammonium salt form (CAS 877674-82-3), differentiating it from the sodium salt or free acid, to ensure reproducibility in enzyme kinetics and cell-based stability assays.[1]

Scientific Foundation: The DHP-I Inhibition Axis[1]

Mechanism of Action

Cilastatin is a specific, reversible inhibitor of renal dehydropeptidase-I (DHP-I) (also known as Membrane Dipeptidase, MDP).[1] DHP-I is a zinc-dependent metalloprotease located on the brush border of renal proximal tubules.[1][2] It hydrolyzes the beta-lactam ring of carbapenems (specifically Imipenem), rendering them inactive and generating potentially nephrotoxic metabolites.[1]

In an in vitro setting, Cilastatin is used to:

  • Validate DHP-I activity: By serving as a negative control or titratable inhibitor.

  • Stabilize Carbapenems: Protecting unstable substrates (like Imipenem) in complex biological matrices (e.g., kidney homogenates).[1]

Why the Ammonium Salt?

Researchers often encounter multiple forms of Cilastatin. The Ammonium Salt is frequently preferred in analytical and high-purity research applications due to its favorable solubility profile and crystallization purity compared to the hygroscopic amorphous sodium salt. However, the ammonium counter-ion must be accounted for in molecular weight calculations to avoid dosing errors.

Pathway Visualization

The following diagram illustrates the protective mechanism of Cilastatin within the renal environment.

DHPI_Inhibition Imipenem Imipenem (Active Antibiotic) DHPI DHP-I Enzyme (Zinc Metalloprotease) Imipenem->DHPI Substrate Metabolite Open-Lactam Metabolite (Inactive/Nephrotoxic) DHPI->Metabolite Hydrolysis Complex [DHP-I : Cilastatin] Inactive Complex DHPI->Complex Reversible Binding Cilastatin Cilastatin (Ammonium Salt) Cilastatin->DHPI Competitive Inhibition

Figure 1: Mechanism of Action.[1][3] Cilastatin competitively binds DHP-I, preventing the hydrolysis of Imipenem into its inactive metabolite.[1][4]

Critical Material Attributes (CMA)

Before preparation, verify the specific batch attributes. The molecular weight (MW) of the salt form differs from the free acid.

AttributeSpecificationNotes
Compound Name Cilastatin Ammonium SaltDo not confuse with Sodium Salt
CAS Number 877674-82-3Specific to Ammonium Salt
MW (Ammonium Salt) ~375.49 g/mol Used for Molarity calculations
MW (Free Acid) 358.45 g/mol Reference only
Solubility Water (>50 mg/mL); DMSO (>50 mg/mL)Highly soluble in aqueous buffers
Appearance White to off-white solidHygroscopic
Storage (Solid) -20°CProtect from moisture

Critical Calculation Note: Many Certificates of Analysis (CoA) list the MW of the free acid or the anion separately. Always use the MW of the actual weighed substance (Salt MW) for stock preparation. Formula:


[1]

Protocol: Preparation of Stock Solutions

Solvent Selection Strategy
  • Method A (Aqueous): Preferred for enzymatic assays (DHP-I kinetics) to avoid solvent effects (DMSO inhibition) on the metalloprotease.[1]

  • Method B (DMSO): Preferred for high-throughput screening (HTS) or when preparing "master plates" for long-term frozen storage, as DMSO suppresses microbial growth and hydrolysis better than water.[1]

Method A: Aqueous Stock (50 mM) - Recommended for Enzyme Assays[1]

Materials:

  • Cilastatin Ammonium Salt (Solid)[1][5][6][7]

  • Ultrapure Water (Milli-Q, 18.2 MΩ) or PBS (pH 7.2)[1]

  • 0.22 µm Polyethersulfone (PES) Syringe Filter[1]

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibration: Allow the vial of Cilastatin Ammonium Salt to warm to room temperature (approx. 20 mins) before opening. This prevents condensation from forming on the hygroscopic powder.

  • Weighing: Accurately weigh 18.77 mg of Cilastatin Ammonium Salt.

  • Dissolution: Transfer to a sterile tube. Add 1.0 mL of Ultrapure Water.

    • Note: Vortex gently. The salt is highly soluble; extensive sonication is rarely needed.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a fresh sterile tube.

    • Why PES? PES membranes have low protein/drug binding compared to Nylon.

  • Verification: Visual inspection should show a clear, colorless solution free of particulates.

Method B: DMSO Stock (100 mM) - Recommended for Storage[1]

Materials:

  • Cilastatin Ammonium Salt (Solid)[1][5][6][7]

  • Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade[1]

  • Amber glass vials (DMSO can leach plasticizers from standard tubes over time)[1]

Procedure:

  • Weighing: Accurately weigh 37.55 mg of Cilastatin Ammonium Salt.

  • Dissolution: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex until fully dissolved.

  • Aliquoting: Dispense 50 µL aliquots into amber tubes to avoid freeze-thaw cycles.

Workflow Visualization

Stock_Prep_Workflow Start Start: Equilibrate Vial (Room Temp, 20 min) Weigh Weigh Solid (Calculate based on MW ~375.49) Start->Weigh Solvent Choose Solvent Weigh->Solvent Water Ultrapure Water/PBS (For Enzyme Assays) Solvent->Water Method A DMSO Anhydrous DMSO (For Long-term Storage) Solvent->DMSO Method B Mix Vortex to Dissolve (Clear Solution) Water->Mix DMSO->Mix Filter Filter Sterilize (0.22 µm PES) Mix->Filter Aqueous Only QC QC: Visual Inspection Mix->QC DMSO (Skip Filter) Filter->QC Aliquot Aliquot & Freeze (-20°C) QC->Aliquot

Figure 2: Step-by-step workflow for the preparation of aqueous and DMSO stock solutions.

Storage, Stability & Troubleshooting

Stability Profile
  • Solid State: Stable for >2 years at -20°C if desiccated.[1]

  • Aqueous Stock (4°C): Stable for approx. 24-48 hours.[1] Hydrolysis risk increases over time.

  • Aqueous Stock (-20°C): Stable for 1-3 months. Avoid freeze-thaw.[1]

  • DMSO Stock (-20°C): Stable for >6 months.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation upon thawing "Salting out" or low temp insolubilityWarm to 37°C for 5 mins and vortex.[1] If precipitate persists, discard.
Yellow discoloration Oxidation of amine groupsDiscard.[1] Ensure DMSO is anhydrous and stored in amber vials.
Inconsistent Assay Data Hygroscopic weighing errorRe-weigh using an analytical balance in a low-humidity environment.
Self-Validating Quality Control

To ensure the stock is active before running a critical assay:

  • pH Check: Dilute the aqueous stock 1:10 in water. The pH should be neutral (6.5 - 7.5).[1] Significant deviation indicates contamination or degradation.

  • UV Verification: Cilastatin has weak UV absorbance (end absorption).[1] For precise concentration verification, HPLC is required (C18 column, Mobile phase: Phosphate buffer/Acetonitrile).[1]

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 5280454, Cilastatin. Retrieved October 26, 2023, from [Link][1]

  • Merck & Co. (2023).[1] PRIMAXIN I.V.[8][9] (Imipenem and Cilastatin) Prescribing Information.[1][2][3][9] FDA Access Data. Retrieved from [Link][1][5][3][4][6][8][10][11]

  • Keynan, S., et al. (1995). Purification and characterization of the renal dipeptidase responsible for the hydrolysis of imipenem. Antimicrobial Agents and Chemotherapy.[2][12] Retrieved from [Link][1]

  • Drusano, G. L. (1986).[1][2] An overview of the pharmacology of imipenem/cilastatin. Journal of Antimicrobial Chemotherapy. Retrieved from [Link][1]

Sources

Method

High-Precision Spectrophotometric Assay for Renal Dehydropeptidase-I (DHP-I) Inhibition by Cilastatin

Abstract This Application Note details a rigorous spectrophotometric protocol for quantifying the inhibitory potency of Cilastatin against Renal Dehydropeptidase-I (DHP-I), also known as Membrane Dipeptidase (MDP, EC 3.4...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a rigorous spectrophotometric protocol for quantifying the inhibitory potency of Cilastatin against Renal Dehydropeptidase-I (DHP-I), also known as Membrane Dipeptidase (MDP, EC 3.4.13.19). DHP-I is the primary enzyme responsible for the renal metabolism of carbapenem antibiotics (e.g., Imipenem), limiting their systemic half-life and generating nephrotoxic metabolites.[1] This guide provides a validated workflow for isolating Brush Border Membrane Vesicles (BBMV) as a high-purity enzyme source and executing a kinetic assay to determine


 and 

values.

Scientific Background & Mechanism[1][2][3][4]

The Target: Renal Dehydropeptidase-I (DHP-I)

DHP-I is a zinc-dependent metallopeptidase anchored to the microvillus membrane of the renal proximal tubule via a glycosylphosphatidylinositol (GPI) anchor. It exhibits a unique specificity for dipeptides with a D-amino acid at the C-terminus, but its clinical significance lies in its ability to hydrolyze the


-lactam ring of carbapenems.
The Inhibitor: Cilastatin

Cilastatin is a reversible, competitive inhibitor of DHP-I. It mimics the transition state of the dipeptide hydrolysis but is not hydrolyzed itself. Co-administration of Cilastatin with Imipenem (e.g., Primaxin) blocks renal degradation, maintaining therapeutic blood levels and preventing nephrotoxicity caused by the accumulation of carbapenem metabolites in the proximal tubule.

Mechanistic Pathway

The following diagram illustrates the enzymatic hydrolysis of Imipenem and the competitive inhibition by Cilastatin.

DHPI_Pathway Imipenem Imipenem (Active Antibiotic) Metabolite Open-Ring Metabolite (Inactive/Nephrotoxic) Imipenem->Metabolite Hydrolysis (Beta-lactam ring opening) DHPI DHP-I Enzyme (Zinc Metallopeptidase) DHPI->Imipenem Catalysis Cilastatin Cilastatin (Inhibitor) Cilastatin->DHPI Competitive Inhibition

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] DHP-I catalyzes the hydrolysis of Imipenem.[4] Cilastatin binds competitively to DHP-I, preventing substrate access and preserving antibiotic integrity.[8]

Materials & Reagents

Biological Source[3][4]
  • Source Tissue: Fresh or flash-frozen mammalian kidney cortex (Rat, Rabbit, or Porcine).

  • Alternative: Recombinant human DHP-I (if available), though native BBMV provides a more physiological lipid environment.

Assay Reagents
ReagentConcentration (Stock)RoleStorage
Imipenem 10 mM in MOPS bufferSubstrate-80°C (Unstable)
Cilastatin 1 mM in MOPS bufferInhibitor-20°C
MOPS Buffer 50 mM, pH 7.2Assay Buffer4°C
ZnCl₂ 1 mMCofactorRT
MgCl₂ 1 MPrecipitant for BBMVRT
Mannitol 300 mMOsmotic stabilizer4°C

Critical Note on Imipenem Stability: Imipenem undergoes spontaneous hydrolysis in aqueous solution. Stock solutions must be prepared immediately before use and kept on ice.

Protocol 1: Isolation of Brush Border Membrane Vesicles (BBMV)

Objective: To enrich DHP-I activity by isolating the brush border membrane from the kidney cortex using the Magnesium Precipitation method. This method yields 10-15x higher specific activity than crude homogenate.

  • Dissection: Excise the kidney cortex (outer layer) and discard the medulla. Minced into 1-2 mm cubes on ice.

  • Homogenization: Suspend tissue (1g) in 10 mL of Buffer A (300 mM Mannitol, 5 mM EGTA, 12 mM Tris-HCl, pH 7.1). Homogenize using a Polytron (3 bursts of 30s).

  • Precipitation: Add MgCl₂ to a final concentration of 12 mM. Invert gently to mix. Incubate on ice for 15 minutes.

    • Expert Insight: Mg²⁺ aggregates basolateral membranes and intracellular organelles, causing them to precipitate, while brush border membranes remain in the supernatant.

  • Low-Speed Spin: Centrifuge at 3,000 x g for 15 minutes at 4°C.

  • Supernatant Recovery: Carefully decant the supernatant (containing BBMV) into a fresh tube. Discard the pellet.

  • High-Speed Spin: Centrifuge the supernatant at 30,000 x g for 30 minutes at 4°C.

  • Resuspension: The resulting pellet is the BBMV fraction.[9] Resuspend in Assay Buffer (50 mM MOPS, pH 7.2) to a protein concentration of ~1-2 mg/mL.

Protocol 2: Spectrophotometric Inhibition Assay

Objective: Measure the rate of Imipenem hydrolysis in the presence of varying concentrations of Cilastatin.

Assay Principle

Imipenem exhibits a characteristic absorbance peak at 295-300 nm due to its


-lactam ring. Hydrolysis by DHP-I opens the ring, causing a decrease in absorbance.
  • Wavelength: 295 nm (optimal for Imipenem).

  • Extinction Coefficient (

    
    ):  11,500 
    
    
    
    at 295 nm.
Experimental Workflow

Assay_Workflow Step1 Prepare Reaction Mix (Buffer + ZnCl2) Step2 Add Enzyme Source (BBMV Fraction) Step1->Step2 Step3 Add Cilastatin (0 - 1000 nM) Step2->Step3 Step4 Pre-incubation 5 min @ 37°C Step3->Step4 Step5 Initiate with Imipenem (Final: 50-100 µM) Step4->Step5 Step6 Kinetic Read Abs @ 295nm for 5 min Step5->Step6

Figure 2: Kinetic Assay Workflow. Pre-incubation ensures equilibrium binding of the inhibitor before substrate addition.

Detailed Steps
  • Blank Preparation (Spontaneous Hydrolysis Control):

    • In a quartz cuvette, add 950 µL Assay Buffer + 50 µL Imipenem (1 mM stock).

    • Measure the rate of absorbance decrease (

      
      ). This corrects for the natural instability of the drug.
      
  • Enzyme Activity (Control):

    • Add 850 µL Assay Buffer + 50 µL ZnCl₂ (1 mM).

    • Add 50 µL BBMV Enzyme Prep.

    • Incubate at 37°C for 2 minutes.

    • Add 50 µL Imipenem (1 mM stock) to initiate.

    • Immediately record Absorbance at 295 nm every 10 seconds for 5 minutes.

    • Calculate Slope (

      
      ).
      
  • Inhibition Curve (Test):

    • Prepare a series of Cilastatin dilutions (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).

    • Repeat the "Enzyme Activity" setup, but replace 50 µL of buffer with 50 µL of Cilastatin dilution.

    • Crucial: Pre-incubate Enzyme + Inhibitor for 5 minutes before adding Imipenem.

    • Calculate Slope (

      
      ) for each concentration.
      

Data Analysis & Calculations

Velocity Calculation

Convert the change in absorbance per minute to specific activity using the Beer-Lambert Law.



  • 
    : Enzymatic velocity (µmol/min/mL)
    
  • 
    : Change in absorbance per minute (slope)
    
  • 
    : Total reaction volume (mL)
    
  • 
    : Extinction coefficient for Imipenem at 295 nm (
    
    
    
    )
  • 
    : Path length (1 cm)
    
  • 
    : Volume of enzyme added (mL)
    
IC50 Determination

Calculate the Percent Inhibition for each Cilastatin concentration:



Plot % Inhibition (Y-axis) vs. Log[Cilastatin] (X-axis) . Fit the data to a non-linear regression (sigmoidal dose-response) to determine the


.
  • Expected Values: The

    
     for Cilastatin against DHP-I is typically in the range of 0.01 µM to 0.5 µM  depending on the substrate concentration and enzyme source.
    

Troubleshooting & Expert Insights

IssueProbable CauseSolution
High Background Rate Spontaneous hydrolysis of ImipenemEnsure Imipenem stock is fresh (<1 hr). Keep on ice. Subtract the "No Enzyme" blank rate from all readings.
Non-Linear Kinetics Substrate depletionReduce the assay time to the first 60-120 seconds (Initial Rate).
Low Activity Zinc depletionDHP-I is a metalloenzyme. Ensure buffers do NOT contain EDTA. Add 10-50 µM ZnCl₂ to the assay buffer.
Variable IC50 Enzyme-Inhibitor equilibriumEnsure the 5-minute pre-incubation step is strictly followed. Cilastatin is a competitive inhibitor; equilibrium is key.

References

  • Kropp, H., et al. (1982). Metabolism of thienamycin and related carbapenem antibiotics by the renal dipeptidase, dehydropeptidase-I. Antimicrobial Agents and Chemotherapy, 22(1), 62–70.[4] Link

  • Campbell, B. J., et al. (1984).[6] Beta-lactamase activity of purified and partially characterized human renal dipeptidase. Journal of Biological Chemistry, 259(23), 14586–14590.[6] Link

  • Queenan, A. M., et al. (2010). Hydrolysis and Inhibition Profiles of

    
    -Lactamases from Molecular Classes A to D with Doripenem, Imipenem, and Meropenem. Antimicrobial Agents and Chemotherapy, 54(1), 565–569. Link
    
  • Biber, J., et al. (1981).[9] A high yield preparation for rat kidney brush border membranes.[9][10] Biochimica et Biophysica Acta (BBA), 647(2), 169-176. Link

  • Keynan, S., et al. (1995). The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA.[4][6] Antimicrobial Agents and Chemotherapy, 39(7), 1629–1631. Link

Sources

Application

Optimal pH for cilastatin ammonium salt solubility in laboratory reagents

Application Note: Optimization of Cilastatin Ammonium Salt Solubility & Stability in Laboratory Reagents Executive Summary Cilastatin Ammonium Salt (CAS 877674-82-3) is a critical reference standard and reagent used prim...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Cilastatin Ammonium Salt Solubility & Stability in Laboratory Reagents

Executive Summary

Cilastatin Ammonium Salt (CAS 877674-82-3) is a critical reference standard and reagent used primarily as a dehydropeptidase-I inhibitor.[1] While the salt form exhibits superior aqueous solubility compared to the free acid, its stability is strictly governed by pH.

Core Recommendation: The optimal pH window for solubilizing and storing Cilastatin Ammonium Salt is pH 6.5 – 7.5 .

  • pH < 4.0: Risk of precipitation (protonation of carboxylates) and acid-catalyzed hydrolysis.[1]

  • pH > 8.5: Risk of base-catalyzed hydrolysis and racemization of the Z-isomer.[1]

  • Solvent: Aqueous buffers (Phosphate, MOPS) are preferred over pure organic solvents for long-term stability.[1]

Scientific Background & Chemical Logic

Physicochemical Profile

Cilastatin is a zwitterionic molecule containing a secondary amine, a carboxylic acid, and a thioether linkage.[2] The ammonium salt form is engineered to maximize solubility, but the ionization state of the core molecule dictates its behavior in solution.

  • pKa Values:

    • 
       (Carboxylic acid 1)[1][3][4]
      
    • 
       (Carboxylic acid 2)[1][3][4]
      
    • 
       (Secondary amine)[1]
      
The Solubility-Stability Paradox

At neutral pH (6.8) , Cilastatin exists primarily as a dicarboxylate anion balanced by the ammonium counter-ion and the protonated internal amine.[1] This highly polar, charged state ensures maximum aqueous solubility (>10 mg/mL).[1]

However, shifting the pH triggers degradation:

  • Acidic Shift: As pH drops below 4.4, the carboxylate groups protonate. The molecule loses charge density, leading to precipitation of the free acid form.

  • Basic Shift: At high pH, the amide linkage becomes susceptible to nucleophilic attack (hydrolysis), and the characteristic C=C double bond may undergo Z-to-E isomerization , rendering the molecule biologically inactive.[1]

Visualization: Solubility & Stability Logic

Cilastatin_pH_Logic Acid Acidic Environment (pH < 4.0) Precip Precipitation (Protonation of COO-) Acid->Precip Loss of Charge Neutral Optimal Range (pH 6.5 - 7.5) Stable Soluble & Stable (Zwitterionic Form) Neutral->Stable Balanced Ionization Basic Alkaline Environment (pH > 8.5) Degrade Hydrolysis & Isomerization Basic->Degrade Nucleophilic Attack

Figure 1: The relationship between pH environment and the physicochemical state of Cilastatin.[1][2][4] Green indicates the target operational window.[1]

Solubility Data Summary

Solvent SystemSolubility RatingStability (24h @ 25°C)Notes
Water (Deionized) Very Soluble (>10 mg/mL)ModeratepH is unbuffered; susceptible to CO2 absorption drifting pH acidic.[1]
PBS (pH 7.2) Optimal High Phosphate buffer maintains the ionization state.
Methanol SolubleLowRisk of transesterification over long storage.
DMSO Soluble (~100 mg/mL)HighGood for frozen master stocks; hygroscopic nature requires dry storage.
Acetone InsolubleN/ACauses immediate precipitation.

Protocol: Preparation of Master Stock Solution

Objective: Create a stable 1 mg/mL stock solution of Cilastatin Ammonium Salt for analytical or biological assays.

Reagents:

  • Cilastatin Ammonium Salt (USP Reference Standard grade or equivalent).[1][5]

  • Buffer: 10 mM Potassium Phosphate Buffer, pH 6.8 (Preferred) OR Sterile Water for Injection (if used immediately).[1]

  • Equipment: Calibrated analytical balance, amber glass vials (light sensitive), 0.22 µm PVDF syringe filter.

Workflow Diagram:

Stock_Prep_Workflow cluster_warning Critical Control Point Start Start: Weigh Reagent Solvent Add Solvent (Phosphate Buffer pH 6.8) Start->Solvent Dissolve Dissolve (Vortex 30s or Sonicate <1 min) Solvent->Dissolve Check Visual Inspection (Must be clear/colorless) Dissolve->Check Filter Filter Sterilize (0.22 µm PVDF) Check->Filter Aliquot Aliquot & Store (-20°C, Amber Vials) Filter->Aliquot

Figure 2: Step-by-step workflow for preparing a stable stock solution. Note the restriction on sonication time to prevent thermal degradation.

Detailed Procedure:

  • Equilibration: Allow the lyophilized Cilastatin Ammonium Salt vial to reach room temperature before opening to prevent condensation (material is hygroscopic).

  • Weighing: Accurately weigh the target amount (e.g., 10 mg).

  • Solvation: Add 10 mL of 10 mM Potassium Phosphate Buffer (pH 6.8) .

    • Why Phosphate? It mimics the USP standard method conditions, ensuring maximum stability.

  • Dissolution: Vortex gently for 30 seconds.

    • Caution: If sonication is required, limit to < 1 minute in a water bath. Cilastatin is heat-sensitive.[1]

  • Filtration: Pass through a 0.22 µm PVDF or PES filter into an amber vial.

  • Storage: Use immediately or freeze aliquots at -20°C. Stable for 1 month frozen.

Validation: pH-Dependent Stability Assay (HPLC)

To verify the integrity of your reagent in a new buffer system, use this simplified HPLC check based on USP monographs.

  • Column: C18 (4.6 mm x 25 cm, 5 µm packing, L1).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid adjusted to pH 6.8 with dilute NaOH.

    • Solvent B: Acetonitrile.

    • Ratio: 86:14 (Buffer:ACN).[1]

  • Flow Rate: 1.5 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: The Cilastatin peak should be a single, sharp peak. Appearance of "shoulders" or split peaks indicates isomerization (Z/E) or hydrolysis products.[1]

References

  • United States Pharmacopeia (USP). Cilastatin Ammonium Salt Reference Standard. USP Catalog No. 1133224. [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6435415: Cilastatin. PubChem.[6] [1]

  • ChemicalBook. Cilastatin Sodium Chemical Properties and Stability. (Data extrapolated to Ammonium Salt).

  • DrugFuture. USP Monographs: Imipenem and Cilastatin for Injectable Suspension. (Provides pH 6.8 buffer recipes).

Sources

Method

Application Note &amp; Protocol: High-Purity Synthesis and Controlled Crystallization of Cilastatin Ammonium Salt

Abstract Cilastatin is a critical pharmaceutical compound, acting as a renal dehydropeptidase-I inhibitor to prevent the degradation of carbapenem antibiotics like imipenem.[1][2] The efficacy and stability of the final...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cilastatin is a critical pharmaceutical compound, acting as a renal dehydropeptidase-I inhibitor to prevent the degradation of carbapenem antibiotics like imipenem.[1][2] The efficacy and stability of the final drug product are intrinsically linked to the purity of the active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the synthesis of cilastatin and a detailed protocol for its purification and crystallization as an ammonium salt. The formation of the cilastatin ammonium salt is a key intermediate step that facilitates the removal of inorganic salts and other process-related impurities, which can be challenging due to cilastatin's water solubility.[3] The methodologies described herein are designed to be robust, scalable, and avoid complex purification techniques like column chromatography, yielding high-purity crystalline cilastatin ammonium salt suitable for conversion into the final API, such as cilastatin sodium.[4][5]

Introduction: The Rationale for Cilastatin Ammonium Salt

Cilastatin's primary role is to inhibit dehydropeptidase-I, an enzyme located in the brush border of the renal tubules that metabolizes and inactivates imipenem.[2] By co-administering cilastatin, the therapeutic window of imipenem is extended, ensuring its antibacterial efficacy.[2]

The synthesis of cilastatin often results in a reaction mixture containing significant amounts of inorganic salts (e.g., sodium chloride) and other impurities.[6] Given cilastatin's aqueous solubility, separating these salts is a significant challenge. Traditional methods involving column or ion-exchange chromatography can be cumbersome and costly for large-scale industrial production.[3]

A more efficient strategy involves the selective crystallization of cilastatin as an ammonium salt. This process leverages differences in solubility between the desired salt and impurities in specific solvent systems. The crystalline cilastatin ammonium salt can then be easily isolated in high purity and subsequently converted to other pharmaceutically acceptable salts, like cilastatin sodium.[7][8] This application note details a reliable method for this synthesis and crystallization process.

Synthetic Pathway Overview

The core synthesis of cilastatin involves a nucleophilic substitution reaction where the thiol group of L-cysteine displaces a leaving group on a heptenoic acid derivative. The key starting materials are:

  • (Z)-7-chloro-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid (or its bromo- equivalent).

  • L-cysteine (often used as its hydrochloride monohydrate salt to improve stability).[6]

The general reaction is depicted below:

Synthesis HeptenoicAcid (Z)-7-chloro-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid Condensation Condensation (Base, Solvent) HeptenoicAcid->Condensation LCysteine L-Cysteine LCysteine->Condensation CrudeCilastatin Crude Cilastatin Solution (contains inorganic salts) Condensation->CrudeCilastatin Reaction & Work-up

Caption: General synthesis scheme for Cilastatin.

Detailed Synthesis and Crystallization Protocol

This protocol is divided into three main stages: synthesis of crude cilastatin, purification via ammonium salt formation, and crystallization.

Part A: Synthesis of Crude Cilastatin

Objective: To perform the condensation reaction to form cilastatin in solution.

Materials:

  • (Z)-7-chloro-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid

  • L-Cysteine hydrochloride monohydrate

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Methanol or Ethanol

  • Water, deionized

Protocol:

  • Base Preparation: In a suitable reaction vessel, prepare a solution of the base (e.g., Sodium Hydroxide) in an alcoholic solvent like methanol.[6]

  • Addition of Reactants: To the basic solution, add the (Z)-7-chloro-heptenoic acid derivative and stir until dissolved. Subsequently, add L-Cysteine hydrochloride monohydrate to the mixture.[6]

  • Reaction Conditions: Heat the resulting suspension to a temperature between 60-65°C and maintain for several hours (typically 3-15 hours) to drive the condensation reaction to completion.[6][9]

  • Initial Filtration (Optional): If the reaction is performed in an alcoholic solvent, a significant portion of the inorganic salt byproduct (e.g., NaCl) may precipitate. Cool the mixture and filter to remove these salts before proceeding.[6]

  • Concentration: Concentrate the filtrate under reduced pressure to remove the alcoholic solvent. The resulting residue contains crude cilastatin.

Part B: Purification using Ion-Exchange Resin and Ammonium Salt Formation

Objective: To remove remaining inorganic salts and convert cilastatin to its ammonium salt.

Causality: Cation exchange resins are effective for separating cilastatin from inorganic salts like NaCl.[3] Eluting the resin with an ammonia solution directly yields the cilastatin ammonium salt, streamlining the process.[3][9]

Materials:

  • Crude Cilastatin solution from Part A

  • Strong Acid (e.g., HCl) for pH adjustment

  • Cation exchange resin (e.g., Dowex) or a neutral adsorbent resin[9]

  • Aqueous Ammonia solution (e.g., 2N)

Protocol:

  • pH Adjustment: Dissolve the crude cilastatin residue in water. Adjust the pH of the solution to between 1.0 and 5.0 using a strong acid. This ensures that the cilastatin is in a suitable state to bind to the cation exchange resin.[9]

  • Resin Adsorption: Pass the pH-adjusted solution through a column packed with a suitable cation exchange or neutral adsorbent resin.

  • Washing: Wash the resin thoroughly with deionized water to remove any unbound impurities and inorganic salts.

  • Elution: Elute the bound cilastatin from the resin using an aqueous ammonia solution.[9] This step simultaneously releases the cilastatin and forms its ammonium salt.

  • Concentration: Collect the eluate and concentrate it under reduced pressure to obtain a concentrated solution or solid residue of cilastatin ammonium salt.

Part C: Crystallization of Cilastatin Ammonium Salt

Objective: To obtain high-purity, crystalline cilastatin ammonium salt.

Causality: The principle of anti-solvent crystallization is employed here. Cilastatin ammonium salt is soluble in water or aqueous ammonia but significantly less soluble in organic solvents like C1-C4 alcohols (e.g., 2-propanol), acetonitrile, or acetone.[9] Adding the organic solvent as an anti-solvent induces controlled precipitation and crystallization.

Protocol Workflow:

Crystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation ConcAmmoniumSalt Concentrated Cilastatin Ammonium Salt Dissolution Dissolve in Water or Aqueous Ammonia ConcAmmoniumSalt->Dissolution AntiSolvent Add Anti-Solvent (e.g., 2-Propanol) Dissolution->AntiSolvent Stirring Stir at Controlled Temp (e.g., Room Temp) AntiSolvent->Stirring Filtration Filter Precipitated Solid Stirring->Filtration Drying Dry Under Vacuum Filtration->Drying FinalProduct High-Purity Crystalline Cilastatin Ammonium Salt Drying->FinalProduct

Caption: Workflow for the crystallization of Cilastatin Ammonium Salt.

Detailed Steps:

  • Dissolution: Take the concentrated cilastatin ammonium salt from Part B and dissolve it in a minimal amount of water, aqueous ammonia, or a mixture thereof.[9]

  • Anti-Solvent Addition: To the clear solution, slowly add an organic anti-solvent (e.g., 2-propanol, ethanol, or acetonitrile) at room temperature with stirring.[9] The addition of the anti-solvent will cause the solution to become cloudy as nucleation begins.

  • Crystallization: Continue stirring the mixture for 2-5 hours at a controlled temperature (e.g., 20-25°C) to allow for complete crystal growth.[9]

  • Isolation: Collect the precipitated crystalline solid by filtration.

  • Drying: Dry the solid under vacuum to obtain the final, high-purity crystalline cilastatin ammonium salt.

Table 1: Critical Crystallization Parameters

ParameterRecommended Range/ValueRationale
Dissolution Solvent Water, Aqueous Ammonia, or a mixtureEnsures complete dissolution of the ammonium salt before crystallization.[9]
Anti-Solvent C1-C4 Alcohols (e.g., 2-propanol), Acetonitrile, AcetoneLowers the solubility of the salt, inducing controlled precipitation.[9]
Solvent Ratio (W/V/V) Salt:Dissolution Solvent:Anti-Solvent from 1:20:40 to 1:0.5:40The ratio is critical for controlling supersaturation, crystal size, and yield.[9]
Temperature 2 - 50 °C (Room temperature is common)Affects solubility and nucleation rate. Room temperature processing reduces side reactions.[9]
Stirring Time 2 - 5 hoursAllows for complete crystal formation and maturation, maximizing yield.[9]

Conversion to Cilastatin Sodium

The purified crystalline cilastatin ammonium salt serves as an excellent precursor for the final API. It can be converted to cilastatin sodium by dissolving it and treating it with a sodium source, such as sodium hydroxide or sodium 2-ethylhexanoate, followed by precipitation or lyophilization to isolate the final product.[6][7]

Conclusion

The synthesis of cilastatin followed by purification and crystallization as its ammonium salt is an industrially viable and efficient method for producing a high-purity intermediate. This approach effectively circumvents the challenges associated with removing water-soluble impurities from the initial reaction mixture. By carefully controlling the parameters outlined in this protocol, particularly during the crystallization step, researchers and drug development professionals can consistently obtain a crystalline product with the desired purity and physical properties, suitable for conversion into the final cilastatin API.

References

  • US8247606B2 - Process for the preparation of cilastatin and sodium salt.
  • KR100638471B1 - Novel Process for Preparing Cilastatin Sodium Salt.
  • WO2003018544A1 - Process for the preparation of cilastatin.
  • Cilastatin Ammonium Salt - CAS - 877674-82-3 . Axios Research. [Link]

  • KR100913694B1 - Novel crystalline cilastatin ammonium salt and preparation method thereof.
  • WO2011061609A2 - Processes for the preparation of cilastatin.
  • Manzoni, M., & Rollini, M. (2002). Biosynthesis and biotechnological production of statins by filamentous fungi and application of these cholesterol-lowering drugs . Applied microbiology and biotechnology, 58(5), 555–564. [Link]

  • Wang, Y., et al. (2021). A Study on crystallization temperature and rate of ammonium salt in the high-pressure hydrogenation heat exchanger . E3S Web of Conferences, 233, 02027. [Link]

  • Sonavane, S. U., et al. (2017). An improved, scalable and robust process for the synthesis of cilastatin sodium: A renal dehydropeptidase inhibitor . World Journal of Pharmaceutical Sciences, 5(9), 271-278. [Link]

  • Sonavane, S. U., et al. (2017). An improved, scalable and robust process for the synthesis of cilastatin sodium: A renal dehydropeptidase inhibitor . Semantic Scholar. [Link]

  • Cilastatin . PubChem. [Link]

  • Preparation method of cilastatin sodium active pharmaceutical ingredient.
  • Sample Preparation for Crystallization . Hampton Research. [Link]

  • Cilastatin . Wikipedia. [Link]

  • Collins, J., et al. (2017). A comparison of salts for the crystallization of macromolecules . ResearchGate. [Link]

  • Sonavane, S. U., et al. (2017). An improved, scalable and robust process for the synthesis of cilastatin sodium: A renal dehydropeptidase inhibitor . World Journal of Pharmaceutical Sciences, 5(9), 271-278. [Link]

Sources

Application

In vivo dosing guidelines for cilastatin ammonium salt in murine models

Application Note: In Vivo Dosing Guidelines for Cilastatin Ammonium Salt in Murine Models Abstract & Scientific Rationale Cilastatin is a specific inhibitor of renal dehydropeptidase-I (DHP-I), an enzyme located on the b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Dosing Guidelines for Cilastatin Ammonium Salt in Murine Models

Abstract & Scientific Rationale

Cilastatin is a specific inhibitor of renal dehydropeptidase-I (DHP-I), an enzyme located on the brush border of the proximal renal tubule.[1] While primarily developed to prevent the renal metabolism of carbapenem antibiotics (e.g., Imipenem), recent research highlights its utility as an inhibitor of Organic Anion Transporters (OAT1/3), offering nephroprotective properties against toxins like cisplatin and vancomycin.

This guide focuses on the Cilastatin Ammonium Salt , a high-purity reagent often used in preclinical research. Unlike the clinical sodium salt formulation, the ammonium salt requires specific preparation steps to ensure physiological compatibility.

Key Pharmacological Considerations for Mice:

  • Species Specificity: Murine renal DHP-I activity is significantly higher than in humans, necessitating higher weight-based dosing (mg/kg) to achieve effective inhibition.

  • Half-Life: The plasma half-life (

    
    ) of cilastatin in mice is short (~0.8 – 1.0 hour), requiring frequent dosing or continuous infusion for sustained effect.
    
  • Mechanism of Action:

    • DHP-I Inhibition: Prevents hydrolysis of the

      
      -lactam ring in carbapenems.
      
    • OAT Blockade: Competitively inhibits OAT1 and OAT3, preventing the uptake of nephrotoxic drugs into proximal tubule cells.

Preparation of Cilastatin Ammonium Salt

Critical Note: Cilastatin Ammonium Salt (CAS) differs from the clinical sodium salt. The ammonium counter-ion can affect the pH of the solution.

Reagents & Equipment
  • Cilastatin Ammonium Salt (High Purity >98%)

  • Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • pH Adjustment: 0.1 N NaOH and 0.1 N HCl

  • 0.22

    
    m Syringe Filter (PES or PVDF)
    
  • Sterile amber glass vials (Cilastatin is light-sensitive)

Step-by-Step Solubilization Protocol
  • Calculation: Calculate the required mass based on the free acid content.

    • Correction Factor: Check the Certificate of Analysis (CoA). If the molecular weight (MW) of the salt is ~375 g/mol and the free acid is ~358 g/mol , multiply the target dose by 1.05.

  • Dissolution: Add the calculated mass of CAS to 90% of the final volume of PBS. Vortex gently until fully dissolved. CAS is highly water-soluble (>50 mg/mL).

  • pH Check (Crucial): Measure the pH.

    • Target: 7.2 – 7.6.

    • Action: If the solution is acidic (common with ammonium salts), titrate slowly with 0.1 N NaOH.

  • Final Volume: Bring to final volume with PBS.

  • Sterilization: Pass through a 0.22

    
    m syringe filter into a sterile vial.
    
  • Stability: Prepare fresh daily. Cilastatin is prone to hydrolysis in solution. Discard unused portion after 24 hours.

Dosing Guidelines & Regimens

Scenario A: Co-administration with Imipenem (Antibiotic Efficacy)[1][2][3]
  • Rationale: To prevent degradation of Imipenem by renal DHP-I.[2]

  • Ratio: 1:1 (Imipenem : Cilastatin) by weight.

ParameterGuidelineNotes
Route Subcutaneous (SC) or Intraperitoneal (IP)SC is preferred for PK stability; IP for rapid absorption.
Dose 50 – 100 mg/kg Matches the Imipenem dose.
Frequency q4h to q6hRequired due to rapid murine clearance (

hr).
Volume 10 mL/kgE.g., 0.2 mL for a 20g mouse.
Scenario B: Nephroprotection (OAT Inhibition)
  • Rationale: To block OAT1/3-mediated uptake of toxins (e.g., Cisplatin, Vancomycin).

  • Timing: Must be circulating before the toxin reaches the kidney.

ParameterGuidelineNotes
Route Intraperitoneal (IP)
Loading Dose 100 mg/kg Administer 30 mins prior to toxin injection.
Maintenance 50 – 100 mg/kg Administer q12h or q24h for 3–5 days post-toxin.
Mechanism OAT CompetitionReduces intracellular accumulation of the toxin in proximal tubules.

Experimental Workflow Visualization

Diagram 1: Mechanism of Action (DHP-I & OAT)

G Cilastatin Cilastatin (Ammonium Salt) DHPI DHP-I Enzyme (Brush Border) Cilastatin->DHPI Inhibits OAT OAT1 / OAT3 (Basolateral) Cilastatin->OAT Competes/Inhibits Efficacy Sustained Antibiotic Activity Cilastatin->Efficacy Preserves Imipenem Protection Nephroprotection (Cell Survival) Cilastatin->Protection Blocks Cisplatin Uptake Imipenem Imipenem (Carbapenem) Imipenem->DHPI Substrate Cisplatin Cisplatin (Nephrotoxin) Cisplatin->OAT Uptake Hydrolysis Hydrolysis (Inactivation) DHPI->Hydrolysis Catalyzes Toxicity Proximal Tubule Necrosis OAT->Toxicity Accumulation

Caption: Dual mechanism of Cilastatin: DHP-I inhibition preserves carbapenems, while OAT inhibition prevents nephrotoxin accumulation.[3]

Diagram 2: In Vivo Dosing Workflow

Workflow cluster_Prep Preparation (Fresh Daily) cluster_Dose Administration cluster_Analysis Sampling & Analysis Start Start: Cilastatin Ammonium Salt Weigh Weigh Salt (Correct for Free Acid) Start->Weigh Dissolve Dissolve in PBS (90% Volume) Weigh->Dissolve pH Adjust pH to 7.4 (NaOH/HCl) Dissolve->pH Filter Filter Sterilize (0.22 µm) pH->Filter Route Route Selection (IP / SC / IV) Filter->Route Inject Injection (10 mL/kg) Route->Inject Sample Blood/Tissue Collection (Tmax: 15-30 min) Inject->Sample Timepoints: 0.25, 0.5, 1, 2, 4h Assay LC-MS/MS Analysis Sample->Assay

Caption: Step-by-step workflow for the preparation and administration of Cilastatin Ammonium Salt in murine models.

Troubleshooting & Quality Control

  • Precipitation: If precipitation occurs during pH adjustment, the solution may be too concentrated. Keep stock solutions below 100 mg/mL.

  • Toxicity: Cilastatin is generally well-tolerated. However, rapid IV bolus of ammonium salts can cause transient ammonia toxicity (tremors). Administer IV doses slowly (>30 seconds) or use IP/SC routes for safety.

  • Efficacy Failure: If Imipenem efficacy is low, the Cilastatin dose frequency may be insufficient. Mice clear Cilastatin 5-10x faster than humans. Increase frequency to q2h or q3h.

References

  • Drusano, G. L., et al. (1984).[4] Multiple-dose pharmacokinetics of imipenem-cilastatin. Antimicrobial Agents and Chemotherapy, 26(5), 715–721.[5] Link

  • Kahan, F. M., et al. (1983). Thienamycin: development of imipenem-cilastatin.[2][6] Journal of Antimicrobial Chemotherapy, 12(suppl_D), 1-35. Link

  • Huo, X., et al. (2019).[7] Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs). Acta Pharmaceutica Sinica B, 9(5), 964-972. Link

  • Cilastatin Ammonium Salt Product Information. USP Reference Standards. Link

  • Human, N., et al. (2021). Combination therapy of cisplatin with cilastatin enables an increased dose of cisplatin, enhancing its antitumor effect by suppression of nephrotoxicity.[8] Scientific Reports, 11, 750.[8] Link

Sources

Method

Technical Application Note: Mitigating Cisplatin-Induced Nephrotoxicity via Cilastatin Ammonium Salt Co-Administration

Executive Summary Cisplatin (cis-diamminedichloroplatinum(II)) remains a cornerstone chemotherapeutic for solid tumors, yet its clinical utility is severely dose-limited by nephrotoxicity, specifically Acute Kidney Injur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cisplatin (cis-diamminedichloroplatinum(II)) remains a cornerstone chemotherapeutic for solid tumors, yet its clinical utility is severely dose-limited by nephrotoxicity, specifically Acute Kidney Injury (AKI).[1][2] Approximately 30% of patients develop renal dysfunction despite hydration protocols.

This Application Note details the use of Cilastatin Ammonium Salt as a specific nephroprotective agent. Unlike general antioxidants, Cilastatin targets the proximal tubule brush border machinery—specifically Renal Dehydropeptidase-I (DHP-I) and lipid raft cycling—to competitively inhibit the intracellular accumulation of cisplatin. Crucially, this protocol demonstrates how to prevent renal cell apoptosis without compromising the anti-tumor efficacy of cisplatin, a common failure point with other renoprotective strategies (e.g., thiol-based scavengers).

Mechanism of Action: The "Proximal Tubule Shield"

To effectively deploy Cilastatin, researchers must understand that it acts as an entry blocker , not just an intracellular scavenger.

The Toxicity Cascade

Cisplatin accumulates in Proximal Tubule Cells (PTCs) at concentrations 5x higher than in serum.

  • Uptake: Mediated by Organic Cation Transporter 2 (OCT2) and Copper Transporter 1 (CTR1).

  • Damage: Intracellular cisplatin hydrolyzes, binding to DNA (interstrand crosslinks) and mitochondria, triggering ROS production and apoptosis.

  • Amplification: Apoptosis is propagated via the Fas/FasL extrinsic pathway.[3]

The Cilastatin Intervention

Cilastatin is a specific inhibitor of DHP-I (a GPI-anchored ectoenzyme).[3]

  • Primary Effect: Cilastatin binds DHP-I on the brush border.[3]

  • Secondary Blockade: This binding disrupts the cholesterol lipid rafts required for the internalization of the Fas/FasL death complex and potentially interferes with megalin-mediated endocytosis of platinum adducts.

  • Result: Cisplatin is excluded from the PTCs and excreted in urine, while tumor cells (lacking high DHP-I expression) remain vulnerable to the drug.

G cluster_protection Nephroprotection Mechanism Cisplatin Cisplatin (Systemic) Tumor Tumor Cell (Low DHP-I) Cisplatin->Tumor Unimpeded Entry DHP_I DHP-I / Lipid Rafts (Entry Gateway) Cisplatin->DHP_I Targets DNA_Damage DNA Crosslinking (Apoptosis) Tumor->DNA_Damage Cell Death Kidney Proximal Tubule Cell (High DHP-I) Kidney->DNA_Damage Prevents DHP_I->Kidney Facilitates Entry Cilastatin Cilastatin Ammonium Salt Cilastatin->DHP_I Competitive Inhibition (BLOCKS ENTRY)

Figure 1: Selective nephroprotection mechanism. Cilastatin blocks renal entry pathways dependent on DHP-I/Lipid Rafts, sparing the kidney while leaving tumor uptake mechanisms intact.

Material Preparation

Compound: Cilastatin Ammonium Salt Molecular Weight: ~375.48 g/mol (Salt form) Solubility: Highly soluble in water (>50 mg/mL).

Stock Solution Protocol

The ammonium salt is hygroscopic. Handle in a low-humidity environment.

  • Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

  • Concentration: Prepare a 50 mg/mL stock solution.

    • Calculation: To treat a 25g mouse at 250 mg/kg, you need 6.25 mg per dose. At 50 mg/mL, this is a manageable injection volume of 125 µL.

  • Dissolution: Add vehicle to powder. Vortex gently. The solution should be clear and colorless.

  • pH Check: Ensure pH is near neutral (7.0–7.5). The ammonium form typically buffers well, but adjust with dilute NaOH or HCl if necessary.

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter.

  • Storage: Prepare fresh for each dosing cycle. If necessary, store aliquots at -20°C for max 1 week. Avoid freeze-thaw cycles.

In Vivo Experimental Protocol (Murine Model)

Objective: Establish a protective window against high-dose Cisplatin AKI. Animal Model: Male C57BL/6 mice (8–10 weeks, 20–25g).

Experimental Groups (n=6-8 per group)
GroupTreatment A (Induction)Treatment B (Protection)Purpose
1. Control Saline (IP)Saline (IP)Baseline validation
2. Cisplatin Cisplatin (20 mg/kg, IP)Saline (IP)AKI Positive Control
3. Protection Cisplatin (20 mg/kg, IP)Cilastatin (250 mg/kg, IP)Test Group
4. Drug Control Saline (IP)Cilastatin (250 mg/kg, IP)Toxicity check
Dosing Regimen

Cilastatin has a short half-life (~1 hour in rodents). Single co-injection is often insufficient for complete protection against the long retention time of cisplatin.

Step-by-Step Workflow:

  • Acclimatization: 7 days prior to Day 0.

  • Day 0 (Induction):

    • T-minus 30 min: Administer Cilastatin Loading Dose (250 mg/kg, IP).

    • T-0: Administer Cisplatin (20 mg/kg, IP). Note: Inject in a separate peritoneal quadrant to avoid direct chemical mixing.

    • T-plus 4 hours: Administer Cilastatin Booster (250 mg/kg, IP).

  • Day 1 & Day 2 (Maintenance):

    • Administer Cilastatin (250 mg/kg, IP) once daily (QD) or twice daily (BID) depending on the severity of the cisplatin dose used.

  • Day 3 (Endpoint):

    • Euthanize animals 72 hours post-cisplatin.[4]

    • Collect blood (cardiac puncture) and kidneys (flash freeze + formalin fix).

Workflow cluster_day0 Day 0: Induction cluster_maint Maintenance Start Acclimatization (7 Days) Pre Pre-Treat Cilastatin (-30m) Start->Pre Cis Cisplatin Injection (T0) Pre->Cis Boost Booster Cilastatin (+4h) Cis->Boost D1 Day 1 Cilastatin Boost->D1 D2 Day 2 Cilastatin D1->D2 End Day 3: Harvest (Serum/Tissue) D2->End

Figure 2: Temporal dosing strategy. The "sandwich" dosing (Pre + Booster) ensures DHP-I blockade during peak plasma concentration of cisplatin.

Validation & Data Interpretation

To confirm the efficacy of Cilastatin Ammonium Salt, use the following multi-parametric assessment.

Functional Markers (Serum)
  • Blood Urea Nitrogen (BUN): Cisplatin typically spikes BUN >100 mg/dL. Effective Cilastatin treatment should keep BUN <40 mg/dL.

  • Serum Creatinine (SCr): Expect a 2-3 fold increase in the Cisplatin group; Cilastatin group should remain near baseline.

Molecular Biomarkers (Tissue/Urine)
  • KIM-1 (Kidney Injury Molecule-1): The most sensitive marker for proximal tubule injury.

    • Method: qPCR or ELISA on kidney homogenates.

    • Expectation: >50-fold upregulation in Cisplatin group; significantly attenuated (>70% reduction) in Cilastatin group.

  • Cleaved Caspase-3: Marker of apoptosis.

    • Method: Western Blot or Immunohistochemistry (IHC).

Histopathology (H&E Staining)

Examine renal cortex for:

  • Tubular Casts: Proteinaceous debris in tubule lumens.

  • Epithelial Necrosis: Loss of brush border, cell detachment.

  • Scoring: Use a semi-quantitative score (0-4).

Expected Data Summary Table:

ReadoutCisplatin OnlyCisplatin + CilastatinInterpretation
BUN (mg/dL) 120 ± 1535 ± 5Functional Rescue
Creatinine (mg/dL) 2.5 ± 0.40.6 ± 0.1GFR Preservation
KIM-1 (Fold Change) 150x20xReduced Tubular Stress
Apoptosis (Caspase-3) High (+++)Low (+)Cell Survival
Tumor Volume (if applicable) ReducedReducedNo Interference

Troubleshooting & Critical Considerations

  • Solubility Issues: If the ammonium salt does not dissolve immediately, ensure the vehicle is not highly acidic. Do not heat above 37°C as Cilastatin can degrade.

  • Hydration: Cisplatin nephrotoxicity is exacerbated by dehydration. Ensure all mice have ad libitum access to water and consider giving 1 mL saline SC to all groups on Day 0 to prevent pre-renal azotemia.

  • Interference: Cilastatin does not interfere with the anti-tumor activity of cisplatin because most solid tumors (e.g., lung, ovarian) do not rely on DHP-I mediated transport for cisplatin uptake. This can be verified by measuring tumor volume in a xenograft parallel study.

References

  • Cilastatin protects against cisplatin-induced nephrotoxicity without compromising its anticancer efficiency in rats. Source:[1][3][5][6][7] Kidney International (2012) URL:[1][3][Link]

  • Combination therapy of cisplatin with cilastatin enables an increased dose of cisplatin, enhancing its antitumor effect by suppression of nephrotoxicity. Source:[5][7] Cancer Science (2021) URL:[1][Link]

  • Cisplatin-induced renal inflammation is ameliorated by cilastatin nephroprotection. Source: Nephrology Dialysis Transplantation (2017) URL:[Link]

  • Effect of Cilastatin on Cisplatin-Induced Nephrotoxicity in Patients Undergoing Hyperthermic Intraperitoneal Chemotherapy. Source: Cancers (Basel) (2021) URL:[Link]

Sources

Application

HPLC Method Development for Detection of Cilastatin Ammonium Salt

Executive Summary This application note details the development and validation of a stability-indicating Reverse Phase HPLC (RP-HPLC) method for the quantification and purity analysis of Cilastatin Ammonium Salt (CAS: 87...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development and validation of a stability-indicating Reverse Phase HPLC (RP-HPLC) method for the quantification and purity analysis of Cilastatin Ammonium Salt (CAS: 877674-82-3). Cilastatin is a renal dehydropeptidase-I inhibitor, critical for prolonging the half-life of carbapenem antibiotics like Imipenem.[]

The ammonium salt form serves as the primary USP Reference Standard .[2][3] This guide addresses the specific challenges of analyzing this zwitterionic compound, including its lack of strong UV chromophores, high polarity, and hygroscopic nature.

Physicochemical Context & Detection Strategy

To develop a robust method, one must first understand the analyte's behavior in solution.

Chemical Properties[1][4][5][6]
  • Analyte: Cilastatin Ammonium (C16H26N2O5S[][2] · NH3)

  • Nature: Zwitterionic (contains carboxylic acid and amine groups).[]

  • Solubility: Highly soluble in water and methanol.[][4]

  • UV Absorption: Cilastatin lacks a conjugated

    
    -system, resulting in weak UV absorption.[]
    
    • Implication: Detection must be performed at low UV wavelengths (210 nm ) to achieve sufficient sensitivity (LOD/LOQ).

  • pKa Values: Approximately 2.0 (carboxylic acid) and 9.2 (amine).[]

    • Implication: Mobile phase pH controls the ionization state.[] At neutral pH (6.8), the molecule is fully ionized, reducing retention on standard C18 columns unless a high-surface-area column or ion-pairing is used.[]

Method Development Workflow

The following diagram illustrates the logical flow of the development process, ensuring all critical quality attributes (CQA) are met.

MethodDevelopment Define 1. Define Target (Cilastatin Ammonium) Scout 2. Column/Mobile Phase Scouting Define->Scout Optimize 3. Optimization (Gradient & pH) Scout->Optimize Stress 4. Forced Degradation (Stability Indicating) Optimize->Stress Stress->Optimize  Separation Failure Validate 5. Validation (ICH Q2(R1)) Stress->Validate

Figure 1: Strategic workflow for HPLC method development, emphasizing the feedback loop from stress testing to optimization.

Optimized Chromatographic Conditions

This protocol utilizes a Gradient RP-HPLC approach.[][4] While isocratic methods exist, a gradient is superior for separating the ammonium salt from potential synthesis impurities and degradation products.

Instrumentation & Parameters
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard USP dimensions.[] A high-carbon load (e.g., Inertsil ODS-3 or Purospher STAR RP-18e) is recommended to retain the polar cilastatin.[]
Detector UV / PDA @ 210 nm Maximizes signal-to-noise ratio for Cilastatin.[]
Flow Rate 1.0 mL/minStandard backpressure balance.[]
Column Temp 25°C or 30°CMaintains reproducibility; higher temps may degrade the ammonium salt in solution.[]
Injection Vol 10 - 20 µLAdjusted based on sample concentration (target 0.5 mg/mL).
Run Time 15 - 20 MinutesSufficient to elute late impurities.[]
Mobile Phase Preparation
  • Buffer Preparation (pH 6.8): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water. Adjust pH to 6.8 ± 0.05 using dilute NaOH or KOH.[] Filter through a 0.45 µm nylon membrane.[]
    
    • Expert Insight: Using a phosphate buffer at pH 6.8 ensures the Cilastatin is in a consistent ionization state. We avoid acidic pH (< 2.5) here because while it increases retention, it can cause baseline drift at 210 nm and may degrade the ammonium salt equilibrium.

  • Mobile Phase A: Phosphate Buffer (pH 6.8)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.0955Initial equilibration
8.07030Linear ramp to elute Cilastatin
12.03070Wash column (impurities)
12.1955Return to initial
18.0955Re-equilibration

Experimental Protocols

Standard Preparation (The "Gold Standard")

The Cilastatin Ammonium Salt is hygroscopic.[][4] Handling requires speed and precision.[]

  • Stock Solution (1.0 mg/mL):

    • Accurately weigh 25 mg of Cilastatin Ammonium Salt USP Reference Standard.[]

    • Transfer to a 25 mL volumetric flask.

    • Dissolve in Water:Acetonitrile (90:10) .[] Note: High organic content in the diluent can cause precipitation of the salt; keep water content high.[]

  • Working Standard (50 µg/mL):

    • Dilute 1.25 mL of Stock Solution into a 25 mL volumetric flask.

    • Dilute to volume with Mobile Phase A.

System Suitability Test (SST)

Before running samples, the system must self-validate using the Working Standard.[]

  • Tailing Factor (

    
    ):  NMT 1.5 (Ensures no secondary interactions with silanols).[]
    
  • Theoretical Plates (

    
    ):  NLT 2000.
    
  • RSD (n=5 injections): NMT 2.0% for peak area.[]

Stability Indicating Studies (Forced Degradation)[1][6]

To prove the method is "Stability Indicating," you must stress the sample and ensure the degradation peaks do not co-elute with the main Cilastatin peak.

Stress Protocol
  • Acid Hydrolysis: 0.1 N HCl, 60°C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C for 2 hours.

  • Oxidation: 3%

    
    , Room Temp for 4 hours.
    
  • Thermal: 80°C (solid state) for 24 hours.

Degradation Pathway Visualization

The following diagram depicts the logic of separation required for the method to be valid.

Degradation Cilastatin Cilastatin Ammonium (Main Peak) AcidDeg Acid Degradants (Hydrolysis Products) Cilastatin->AcidDeg 0.1N HCl OxideDeg Oxidative Degradants (Sulfoxides) Cilastatin->OxideDeg H2O2 Resolution Critical Requirement: Resolution (Rs) > 1.5 AcidDeg->Resolution Must Separate OxideDeg->Resolution Must Separate

Figure 2: Separation requirements for degradation products. Oxidative products (sulfoxides) often elute earlier than the main peak due to increased polarity.[]

Troubleshooting & Expert Insights

Issue: Peak Tailing
  • Cause: Interaction between the amine group of Cilastatin and residual silanol groups on the silica support.

  • Solution: Ensure the column is "End-capped" (e.g., ODS-3 or RP-18e).[] If tailing persists, add 0.1% Triethylamine (TEA) to the buffer and adjust pH back to 6.8. Note: TEA acts as a sacrificial base.[]

Issue: Baseline Drift at 210 nm
  • Cause: Absorption of the acetate or phosphate ions, or low-quality Acetonitrile.[]

  • Solution: Use "HPLC Gradient Grade" Acetonitrile.[] Ensure the Reference channel in the PDA is turned off or set far away (e.g., 360 nm) to avoid over-correction.[]

Issue: Retention Time Shift
  • Cause: pH sensitivity.[] Cilastatin's zwitterionic nature makes it highly sensitive to pH changes near its pKa.[]

  • Solution: Verify pH of the buffer daily. A shift of 0.1 pH units can shift retention by >1 minute.[]

References

  • USP Monographs. Cilastatin Sodium. United States Pharmacopeia.[][2][3][5] (Accessed via USP-NF Online).[]

  • PubChem. Cilastatin Compound Summary. National Center for Biotechnology Information.[] [Link]

  • Krishna, M. J., et al. (2020).[][4] Simultaneous Determination of Imipenem and Cilastatin by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 12(11):35-47.[][4] [Link]

  • Vione, D., et al. (2021).[][6] UVC-induced degradation of cilastatin. Chemosphere. [Link]

Sources

Method

Application Note: Purification of Cilastatin Ammonium Salt Using Neutral Adsorption Resins

Abstract This application note details a robust, scalable protocol for the purification of Cilastatin Ammonium, a renal dehydropeptidase-I inhibitor, using neutral macroporous adsorption resins (e.g., Diaion® HP-20, SP-2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the purification of Cilastatin Ammonium, a renal dehydropeptidase-I inhibitor, using neutral macroporous adsorption resins (e.g., Diaion® HP-20, SP-207). Synthetic crude Cilastatin typically contains inorganic salts (ammonium sulfate/chloride), colorants, and geometric isomers (specifically the E-isomer impurity). This guide provides a step-by-step methodology to desalt and purify the target Z-isomer via hydrophobic interaction chromatography, achieving >99.0% purity and <0.1% inorganic salt content.

Introduction & Challenge

Cilastatin is critical in combination therapies with carbapenem antibiotics (e.g., Imipenem) to prevent renal metabolism of the antibiotic. The industrial synthesis of Cilastatin involves complex condensation reactions that yield high concentrations of inorganic salts and organic by-products.

The Purification Challenge
  • Geometric Isomerism: The active pharmaceutical ingredient (API) is the (Z)-isomer . The (E)-isomer is a major process impurity with similar solubility profiles, making crystallization alone insufficient for high-purity separation.

  • Salt Load: Crude reaction mixtures often contain 10–20% inorganic salts, which interfere with crystallization and formulation.

  • Green Chemistry: Traditional liquid-liquid extraction uses excessive chlorinated solvents. Neutral resins offer a "greener," aqueous-based alternative.

Mechanism of Action

Neutral macroporous resins (styrene-divinylbenzene copolymers) function via Hydrophobic Interaction .

  • Adsorption: In aqueous conditions, the hydrophobic carbon backbone of Cilastatin binds to the resin matrix via van der Waals forces.

  • Desalting: Highly polar inorganic salts (NH₄Cl, (NH₄)₂SO₄) do not interact with the resin and pass through in the flow-through or water wash.

  • Isomer Separation: The (E)-isomer and (Z)-isomer possess slightly different spatial configurations and hydrophobic footprints. By controlling the polarity of the elution solvent (organic modifier concentration), the resin selectively releases the target molecule.

Visualization: Adsorption & Separation Logic

AdsorptionMechanism cluster_0 Step 1: Loading (Aqueous) cluster_1 Step 2: Gradient Elution Crude Crude Mixture (Cilastatin + Salts + E-Isomer) Resin_Active Resin Surface (Hydrophobic) Crude->Resin_Active Hydrophobic Binding Waste_Salts Flow Through (Inorganic Salts) Crude->Waste_Salts No Binding Solvent Mobile Phase (Water -> MeOH Gradient) Resin_Active->Solvent Elute_E Early Elution (Polar Impurities) Solvent->Elute_E Low Organic % Elute_Z Target Elution (Cilastatin Z-Isomer) Solvent->Elute_Z Optimum Organic %

Figure 1: Mechanism of hydrophobic adsorption showing salt removal and isomer separation.

Materials & Equipment

Reagents
  • Adsorbent Resin: Diaion® HP-20 (Mitsubishi Chemical) or Amberlite™ XAD-16N.

    • Why: These have a pore radius (~200-300 Å) ideal for small molecules (MW ~350-400 Da) like Cilastatin.

  • Solvents: Deionized Water (DIW), Methanol (MeOH) or Ethanol (EtOH) (HPLC Grade).

  • pH Adjusters: Ammonium Hydroxide (NH₄OH), Hydrochloric Acid (HCl).

Equipment
  • Column: Glass column with a bed height-to-diameter ratio (H/D) of at least 5:1 to ensure sufficient theoretical plates for isomer separation.

  • Detectors: UV-Vis Monitor (210 nm) and Conductivity Meter.

Experimental Protocol

Phase 1: Resin Pre-treatment

New resin contains pore-forming agents and monomers that must be removed.

  • Slurry resin in 100% Methanol for 4 hours to swell pores.

  • Pack into the column.[1]

  • Wash with 3 Bed Volumes (BV) of Methanol.

  • Rinse with 5-8 BV of DI Water until effluent conductivity is < 10 µS/cm.

Phase 2: Sample Loading (The Critical Step)

Objective: Maximize binding capacity while preventing precipitation.

  • Preparation: Dissolve crude Cilastatin in DI Water.

    • Concentration: 50–80 g/L.

    • pH Adjustment: Adjust to pH 6.5 – 7.5 using dilute NH₄OH.

    • Note: Extreme acidic pH (<2) may cause precipitation of the acid form on the column head, blocking flow. Neutral pH maintains the ammonium salt form, which is soluble but still binds to HP-20 due to the hydrophobic backbone.

  • Loading: Pump sample at SV (Space Velocity) = 1.0 h⁻¹ (1 BV/hour).

    • Capacity Check: Typical capacity for HP-20 is 30–50 g/L resin. Do not overload.

Phase 3: Washing (Desalting)
  • Switch solvent to 100% DI Water .

  • Flow rate: SV = 2.0 h⁻¹ .

  • Endpoint: Monitor conductivity. Continue washing until effluent conductivity drops below 500 µS/cm . This confirms removal of ammonium sulfate/chloride.

Phase 4: Gradient Elution & Fractionation

Objective: Separate Z-isomer (Target) from E-isomer and colorants.

  • Gradient Profile:

    • 0–10% MeOH: Wash (Removes highly polar impurities).

    • 10–30% MeOH: Elution of impurities (often E-isomer elutes slightly earlier or tails significantly depending on specific conditions).

    • 30–50% MeOH: Target Fraction (Cilastatin Ammonium).

  • Collection: Collect fractions of 0.5 BV size.

  • Analysis: Analyze fractions via HPLC. Pool fractions with Z-isomer purity > 99.5% .

Phase 5: Recovery
  • Concentrate pooled fractions under vacuum (< 45°C) to remove methanol.

  • Lyophilize or crystallize (using Acetone/Water) to obtain the final Cilastatin Ammonium solid.

Process Control & Visualization

The following workflow illustrates the decision gates required to ensure batch integrity.

ProtocolWorkflow Start Crude Solution Prep (pH 7.0) Load Load onto HP-20 (SV 1.0) Start->Load Wash Water Wash Load->Wash Check_Cond Conductivity < 500 µS? Wash->Check_Cond Check_Cond->Wash No Elute_Grad Gradient Elution (0-50% MeOH) Check_Cond->Elute_Grad Yes Fraction_Analysis HPLC Analysis (Z-isomer vs E-isomer) Elute_Grad->Fraction_Analysis Pool_Decision Purity > 99.0%? Fraction_Analysis->Pool_Decision Reject Recycle / Discard Pool_Decision->Reject No Final Concentration & Crystallization Pool_Decision->Final Yes

Figure 2: Operational workflow with Critical Process Parameters (CPPs).

Expected Results & Data Analysis

Purification Performance

The following table summarizes typical results when processing a crude batch containing 85% Cilastatin, 5% E-isomer, and 10% Salts.

ParameterCrude InputPurified OutputMethod of Verification
Appearance Brown/Yellow SolutionWhite/Off-white PowderVisual Inspection
Assay (HPLC) ~85.0%> 99.2% USP <621>
Z-Isomer Content ~94% (Relative)> 99.8% Chiral HPLC
Inorganic Salts > 10%< 0.1% Conductivity / Ash Test
Yield N/A85 - 90% Mass Balance
Troubleshooting Guide (Self-Validating)
  • High Salt in Final Product:

    • Cause: Insufficient water wash.

    • Fix: Extend Phase 3 until conductivity is near baseline (DI water value).

  • Low Yield:

    • Cause: Target eluting in "Wash" phase or irreversibly bound.

    • Fix: Check if MeOH concentration in Phase 4 (Step 1) is too high. If drug remains on column, wash with 100% MeOH to regenerate, then lower the loading pH slightly (e.g., pH 6.0) to reduce binding strength.

  • Poor Isomer Separation:

    • Cause: Gradient slope too steep.

    • Fix: Reduce gradient slope (e.g., increase MeOH by 2% per BV instead of 5%). Increase Column H/D ratio.

References

  • Mitsubishi Chemical Corporation. (n.d.).[1] Diaion™ HP-20 Product Data Sheet. Retrieved from [Link]

  • Lee, B. J., et al. (2009). Novel crystalline cilastatin ammonium salt and preparation method thereof. KR Patent 100913694B1. Google Patents.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5282413, Cilastatin. Retrieved from [Link]

Sources

Application

Application Note: Stability Profiling of Carbapenem Co-formulations Utilizing Cilastatin Ammonium Salt

Abstract This application note details the protocol for assessing the physicochemical stability of Carbapenem antibiotics (specifically Imipenem) when co-formulated with Cilastatin Ammonium Salt . While Cilastatin Sodium...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for assessing the physicochemical stability of Carbapenem antibiotics (specifically Imipenem) when co-formulated with Cilastatin Ammonium Salt . While Cilastatin Sodium is the standard clinical form, the Ammonium Salt (CAS 877674-82-3) serves as the critical USP Reference Standard for analytical method validation and impurity profiling.[] This guide provides a rigorous workflow for forced degradation studies (stress testing) compliant with ICH Q1A(R2) guidelines, ensuring the identification of degradation pathways and the validation of stability-indicating HPLC methods.

Scientific Foundation & Mechanism[1][2]

The "Suicide Inhibitor" Rationale

Carbapenems, particularly Imipenem, are potent


-lactam antibiotics but possess a critical pharmacokinetic flaw: they are rapidly hydrolyzed by Renal Dehydropeptidase-I (DHP-I)  located in the brush border of the proximal renal tubules.[][2] This enzymatic attack opens the 

-lactam ring, rendering the antibiotic ineffective and producing nephrotoxic metabolites.[]

Cilastatin is a specific, reversible inhibitor of DHP-I. It has no intrinsic antibacterial activity but acts as a "shield," blocking the enzyme's active site.[]

  • Why Ammonium Salt? In analytical chemistry, Cilastatin Ammonium Salt is preferred as a Reference Standard (RS) due to its high purity and suitability for LC-MS applications where sodium adducts can suppress ionization signals or complicate mass spectral interpretation [1, 3].[][2]

Mechanism of Action Diagram

The following diagram illustrates the protective mechanism of Cilastatin against DHP-I mediated hydrolysis of Imipenem.

G Imipenem Imipenem (Active Antibiotic) DHPI Renal Dehydropeptidase-I Imipenem->DHPI Substrate Binding Metabolite Open-Ring Metabolite (Inactive/Toxic) DHPI->Metabolite Hydrolysis Cilastatin Cilastatin (Ammonium Salt) Cilastatin->DHPI Competitive Inhibition

Figure 1: Mechanism of Action.[][2][3][4][5] Cilastatin (Green) competitively inhibits DHP-I (Red), preventing the hydrolysis of Imipenem (Blue) into inactive metabolites.[][2]

Experimental Protocols

Materials & Reagents[1][2][7]
  • Analyte: Imipenem (High Purity).[][6][2]

  • Reference Standard: Cilastatin Ammonium Salt (USP RS, CAS: 877674-82-3).[][2][7]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q).[][2]

  • Buffers: MOPS (3-(N-morpholino)propanesulfonic acid) or Phosphate Buffer (pH 6.8).[][2]

  • Stress Agents: 0.1 N HCl, 0.1 N NaOH, 3%

    
    .
    
Protocol A: Preparation of Standard Solutions

Expert Insight: The ammonium salt is hygroscopic.[] Weighing must be performed rapidly in a controlled humidity environment to ensure molar accuracy.[]

  • Stock Preparation (Cilastatin): Accurately weigh 10 mg of Cilastatin Ammonium Salt into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile to obtain a 1 mg/mL stock.[]

  • Stock Preparation (Imipenem): Prepare a fresh 1 mg/mL solution of Imipenem in the same solvent.[] Note: Imipenem is unstable in solution; prepare immediately before use.

  • System Suitability Solution: Mix aliquots to create a final concentration of 50

    
    g/mL for both analytes.
    
Protocol B: Forced Degradation (Stress Testing)

This protocol follows ICH Q1A(R2) to validate the analytical method's ability to detect impurities [2, 5].[][2]

Stress TypeConditionProcedureTarget Degradation
Acid Hydrolysis 0.1 N HClAdd 1 mL acid to 1 mL drug solution.[][2] Incubate at RT for 2-4 hrs. Neutralize with 0.1 N NaOH before injection.10-20%
Base Hydrolysis 0.01 N NaOHAdd 1 mL base to 1 mL drug solution.[][2] Flash degradation occurs rapidly.[] Incubate 10 min at RT. Neutralize immediately.10-20%
Oxidation 3%

Add 1 mL peroxide to 1 mL drug solution.[][2] Incubate at RT for 2 hours.10-20%
Thermal 60°CIncubate solution in a water bath for 6 hours.<10%
Photolytic UV LightExpose to 1.2 million lux hours (ICH Q1B).[][2]Variable

Critical Control Point: Imipenem is extremely sensitive to pH extremes.[] If degradation exceeds 20%, dilute the stress agent (e.g., use 0.01 N HCl instead of 0.1 N) to prevent complete destruction of the peak, which would invalidate the mass balance calculation.

Analytical Methodology (HPLC)[1][2][3][5][7][9][10]

To quantify the stability results, use the following Reverse-Phase HPLC method. This method is "Stability Indicating," meaning it separates the active drug from its degradation products.[8]

  • Column: C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5

    
    m).[2]
    
  • Mobile Phase A: 0.01 M Phosphate Buffer (pH 6.8).

  • Mobile Phase B: Acetonitrile.[]

  • Flow Rate: 1.0 mL/min.[]

  • Detection: UV at 210 nm (Cilastatin) and 300 nm (Imipenem).[][2]

  • Injection Volume: 20

    
    L.
    
  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.07030
15.0955

Validation Criteria:

  • Resolution (

    
    ):  > 1.5 between Imipenem and Cilastatin peaks.
    
  • Tailing Factor: < 1.5.[]

  • Theoretical Plates: > 2000.

Stability Workflow Diagram

The following Graphviz diagram outlines the complete lifecycle of the stability study, from sample preparation to data reporting.

StabilityWorkflow cluster_Stress ICH Q1A Stress Conditions Start Sample Preparation (Imipenem + Cilastatin NH4 Salt) Acid Acid (HCl) Start->Acid Base Base (NaOH) Start->Base Oxid Oxidation (H2O2) Start->Oxid Heat Thermal (60°C) Start->Heat Quench Neutralization / Quenching Acid->Quench Base->Quench Oxid->Quench Heat->Quench HPLC RP-HPLC Analysis (C18 Column, UV Detection) Quench->HPLC Data Data Analysis (Peak Area % & Mass Balance) HPLC->Data

Figure 2: Stability Testing Workflow.[][2] Samples undergo parallel stress testing, followed by quenching and HPLC analysis to determine degradation pathways.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[][2][9] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6435508, Cilastatin. Available at: [Link][][2]

  • Kahan, F. M., et al. "Thienamycin: development of imipenem-cilastatin."[] Journal of Antimicrobial Chemotherapy 12.suppl_D (1983): 1-35.[][2]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[] Available at: [Link][][2]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting precipitation of cilastatin ammonium salt in acidic buffers

Subject: Resolving Precipitation Events in Acidic Buffer Systems Product Focus: Cilastatin Ammonium Salt (USP Reference Standard / Analytical Grade) Case ID: TS-CIL-001[1] Core Technical Analysis: The Mechanism of Failur...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Precipitation Events in Acidic Buffer Systems Product Focus: Cilastatin Ammonium Salt (USP Reference Standard / Analytical Grade) Case ID: TS-CIL-001[1]

Core Technical Analysis: The Mechanism of Failure

To resolve precipitation, we must first understand the physicochemical trigger. Cilastatin is a dicarboxylic acid derivative. While the ammonium salt form renders it water-soluble, its solubility profile is strictly pH-dependent.[1]

The pKa Trap

Cilastatin has three relevant pKa values: ~2.0, ~4.4, and ~9.2 .[2]

  • At pH > 6.0: The molecule is fully ionized (dicarboxylate dianion), exhibiting high aqueous solubility (>10 mg/mL).[1]

  • At pH < 4.4: The secondary carboxylic acid group begins to protonate.

  • The Failure Point: In acidic buffers (pH 2.0 – 4.0), the equilibrium shifts toward the zwitterionic free acid form . This species has significantly lower solubility than the ammonium salt, especially in the presence of organic solvents (Common Ion Effect / Dielectric Constant reduction).

Visualizing the Solubility Threshold

The following diagram illustrates the phase transition risk based on pH relative to pKa.

Cilastatin_Solubility Salt Cilastatin Ammonium Salt (High Solubility) Buffer Acidic Buffer Contact (pH < 4.5) Salt->Buffer Dissolution Protonation Protonation of Carboxylate (COO- → COOH) Buffer->Protonation pH < pKa2 (4.4) Precipitate Free Acid Precipitate (Low Solubility) Protonation->Precipitate Saturation Reached Precipitate->Salt Reversal: Adjust pH > 6.8

Figure 1: The physicochemical pathway from soluble salt to insoluble free acid in acidic environments.[1]

Troubleshooting Q&A: Field Scenarios

Scenario A: HPLC Mobile Phase Precipitation

User Question: "I am running a gradient with 0.1% Formic Acid (pH ~2.7) and Acetonitrile.[3][4] My column backpressure spikes, and I see white residue in the mixing chamber. Why?"

Technical Diagnosis: You are encountering a "double-hit" solubility reduction.

  • pH Effect: At pH 2.7, Cilastatin is largely in its less soluble free-acid form.

  • Anti-Solvent Effect: Acetonitrile lowers the dielectric constant of the solvent, drastically reducing the solubility of the salt/zwitterion.

  • Salting Out: If you are using an ammonium buffer (e.g., Ammonium Formate), the excess ammonium ions can force the salt out of solution (Common Ion Effect) when the organic % rises.

Corrective Protocol:

  • Immediate Fix: Switch to a Phosphate Buffer at pH 6.8 . This keeps the molecule fully ionized and soluble.

  • If Acidic pH is Required (e.g., for MS retention):

    • Reduce sample concentration to < 0.5 mg/mL.

    • Switch the organic modifier from Acetonitrile to Methanol (Methanol generally solubilizes polar salts better than ACN).

    • Maintain aqueous content > 50% throughout the gradient if possible.

Scenario B: Sample Preparation Issues

User Question: "I tried dissolving the standard directly in the mobile phase (50:50 Buffer pH 2.5 : ACN) to match initial conditions, but it won't dissolve clearly."

Technical Diagnosis: Direct dissolution into a high-organic/low-pH matrix is kinetically unfavorable.[1] The solid ammonium salt particles form a "shield" of protonated free acid on their surface, preventing further dissolution.

Corrective Protocol (The "Diluent Rule"): Always dissolve the Cilastatin Ammonium Salt in pure water or a neutral buffer (pH 6-7) first.[1]

  • Dissolve target mass in 100% Water (or pH 6.8 buffer).

  • Sonicate for 30 seconds.

  • Slowly add the organic solvent to the aqueous solution while vortexing.

  • Stop if cloudiness appears. This indicates the solubility limit for that specific pH/Organic ratio.

Data Summary: Solubility Limits

The following data approximates the stability of Cilastatin (1 mg/mL) in various matrices at 25°C.

Matrix CompositionpHSolubility StatusRisk Level
Water (Neat) ~6.5Soluble (>10 mg/mL)Low
Phosphate Buffer (10mM) 6.8Soluble Low
0.1% Formic Acid 2.7Meta-stable (May precipitate >1mg/mL)Medium
50% ACN / 0.1% Formic Acid ~3.0Precipitation Likely High
Methanol (Neat) N/ASolubleLow
Acetone N/AInsolubleHigh

Recovery & Validation Protocols

If you have blocked an HPLC system or precipitated a valuable sample, follow these recovery steps.

Protocol 1: HPLC System Recovery (Blocked Column/Lines)

Do not attempt to force flow at high pressure.

  • Disconnect the Column: Protect your stationary phase. Connect a union to bypass the column.

  • Flush Aqueous Base: Pump 100% Water adjusted to pH 8.0 (with Ammonium Hydroxide) at a low flow rate (0.2 mL/min).

    • Logic: High pH deprotonates the precipitate, reverting it to the soluble anionic form.

  • Flush Water: Pump 100% Water to remove salts.

  • Flush Organic: Pump 100% Methanol to remove any residual organic-soluble contaminants.

  • Reconnect Column: Equilibrate with standard neutral buffer.

Protocol 2: Stability "Stress Test" for Method Development

Before committing to a method, perform this visual check to ensure 24-hour stability.

Stability_Protocol Step1 Prepare Stock (1 mg/mL in Water) Step2 Mix 1:1 with Target Mobile Phase B Step1->Step2 Step3 Incubate (Room Temp, 4 Hours) Step2->Step3 Decision Visual Inspection Step3->Decision Pass Clear Solution: Proceed to HPLC Decision->Pass No Particles Fail Cloudy/Precipitate: Change pH or Organic % Decision->Fail Particles Visible

Figure 2: Rapid stability screening workflow for Cilastatin mobile phases.

References

  • United States Pharmacopeia (USP). Monograph: Imipenem and Cilastatin for Injection. USP-NF.[1] (Standard for pH 6.8 buffer usage).

  • PubChem. Cilastatin Compound Summary (CID 6435415).[5] National Library of Medicine. Link

  • DrugFuture. Cilastatin Sodium Properties and pKa Data. (Confirming pKa ~4.4). Link

  • Waters Corporation. How to avoid ammonium salt precipitation during the LC gradient. Knowledge Base WKB14438. Link

  • BenchChem. Cilastatin Ammonium Salt Product Information. (Solubility profile). Link[1]

Sources

Optimization

Improving solubility of cilastatin ammonium salt using ammonia water or pH adjustment

Core Mechanism: The Ammonia-Driven Solubility Equilibrium To master the solubility of cilastatin, one must understand that Cilastatin Ammonium is not a static salt; it exists in a dynamic equilibrium dependent on the par...

Author: BenchChem Technical Support Team. Date: February 2026

Core Mechanism: The Ammonia-Driven Solubility Equilibrium

To master the solubility of cilastatin, one must understand that Cilastatin Ammonium is not a static salt; it exists in a dynamic equilibrium dependent on the partial pressure of ammonia and solution pH.

Cilastatin Acid (


) is hydrophobic and practically insoluble in water. The ammonium salt (

) is highly water-soluble. However, unlike fixed salts (e.g., Sodium), the ammonium counter-ion is volatile.
The Solubility Equation


  • Forward Reaction (Solubilization): Adding ammonia water raises the pH, deprotonating the carboxylic acid group. The ionic species interacts favorably with water.

  • Reverse Reaction (Precipitation): If the system is open or heated,

    
     gas escapes. The equilibrium shifts left, the pH drops, and the insoluble free acid precipitates (often observed as a haze or white solid).
    
Visualization: The pH-Solubility Pathway

CilastatinSolubility Acid Cilastatin Acid (Insoluble Solid) Salt Cilastatin Ammonium (Soluble Solution) Acid->Salt pH > 6.5 Ammonia + NH3 (aq) (pH Adjustment) Ammonia->Salt Precip Precipitation (Haze Formation) Salt->Precip pH < 6.0 Evap - NH3 (gas) (Evaporation/Heat) Evap->Precip Precip->Acid Reversion

Figure 1: The reversibility of cilastatin ammonium solubility based on ammonia presence.

Operational Protocols: Preparation & Solubilization

Objective: Convert crude Cilastatin Acid to a stable, clear Ammonium Salt solution or purify an existing salt batch.

Reagents Required[1][2][3][4][5][6][7]
  • Cilastatin Acid (Crude) or Cilastatin Ammonium Salt (Solid)

  • Ammonia Water (25-28%) : Dilute to ~2N or 10% v/v for precision.

  • Deionized Water (Type I)

  • Antisolvent (Optional): 1-Propanol or Ethanol (for crystallization).

Protocol A: Dissolving Crude Acid (Conversion to Salt)

Use this when starting with the insoluble acid form.

  • Suspension: Suspend the Cilastatin Acid in deionized water (Ratio: 5 mL water per 1 g acid). The mixture will be a white, opaque slurry.

  • Titration: Under constant stirring at

    
    , slowly add dilute Ammonia water  dropwise.
    
  • Targeting: Monitor pH continuously.

    • pH < 6.0:[1][2][3][4][5] Solution remains cloudy.

    • pH 6.5 - 7.0: Solution begins to clear.

    • Target: Adjust to pH 7.2 – 7.8 .

    • Critical Stop: Do not exceed pH 8.5 unless necessary for specific downstream chromatography, as high alkalinity can induce hydrolysis over time.

  • Clarification: If a slight haze persists at pH 7.5, filter through a 0.45

    
     membrane. The filtrate should be clear and colorless to pale yellow.
    
Protocol B: Recrystallization/Purification

Based on Patent methodologies (e.g., WO2011061609, US8247606).

  • Dissolution: Dissolve Cilastatin Ammonium salt in a minimum volume of water/ammonia mix (maintain pH ~7.5).

  • Antisolvent Addition: Slowly add 1-Propanol or Acetone to the aqueous solution while stirring.

    • Ratio: Typically 1:10 to 1:20 (Water:Antisolvent).

  • Crystallization: Cool the mixture to

    
     and stir for 2-4 hours.
    
  • Isolation: Filter the precipitated ammonium salt. Wash with cold antisolvent.

  • Drying: Dry under vacuum at low temperature (

    
    ). Note: High heat will drive off ammonia and degrade the salt back to acid.
    

Data Summary: Stability & Solubility

Table 1: Solubility Profile vs. pH
pH RangeSpecies DominanceSolubility StatusVisual Appearance
< 5.0 Free Acid (

)
InsolubleWhite precipitate / Slurry
5.0 - 6.5 Mixed / ZwitterionicPartially SolubleHazy / Cloudy
6.8 - 8.5 Ammonium Salt (

)
Highly Soluble Clear, Colorless/Pale Yellow
> 9.0 Salt (Excess Base)Soluble (Risk of Degradation)Clear, may yellow over time
Table 2: Critical Process Parameters (CPP)
ParameterOptimal RangeFailure Mode (If deviated)
Temperature


accelerates ammonia loss and hydrolysis.
Ammonia Conc. Maintain pH 7.0-8.0Excess causes racemization; Deficit causes precipitation.
Storage Sealed,

Open containers lead to pH drift and precipitation.

Troubleshooting Guide (The "Help Desk")

Issue 1: "My solution was clear, but turned cloudy after sitting on the bench for 2 hours."
  • Diagnosis: Ammonia Evaporation (pH Drift).

    • Mechanism:[6] Because the container was likely unsealed or the surface area was large,

      
       evaporated. This lowered the pH below the pKa of the carboxylic acid, causing the free acid to precipitate (the "cloud").
      
  • Immediate Fix: Add dilute ammonia water dropwise until the pH returns to 7.4 and the solution clears.

  • Prevention: Use stoppered flasks. If using an autosampler, ensure vials are capped immediately. Buffer the solution if ammonia volatility is too problematic (e.g., use a non-volatile buffer like Phosphate if downstream chemistry permits, though this changes the salt form).

Issue 2: "The solution is clear but has turned a deep yellow/brown color."
  • Diagnosis: Base-Catalyzed Degradation.

    • Mechanism:[6] The pH was likely adjusted too high (> 9.0) or the solution was exposed to heat.[1] Cilastatin contains amide bonds susceptible to hydrolysis at high pH.

  • Immediate Fix: None. Degradation is irreversible. Discard the batch.

  • Prevention: Calibrate pH meters strictly. Add ammonia slowly. Keep all processing fluids chilled (

    
    ).
    
Issue 3: "I cannot get the salt to precipitate during purification."
  • Diagnosis: Incorrect Solvent Ratio or Water Content.

    • Mechanism:[6] Cilastatin ammonium is extremely water-soluble. If the water content in your organic antisolvent mix is too high, the salt remains dissolved.

  • Immediate Fix: Increase the volume of antisolvent (Isopropanol or Acetone). Cool the solution to

    
    .
    
  • Prevention: Ensure the initial aqueous volume is minimal before adding the antisolvent.

Troubleshooting Flowchart

Troubleshooting Start Problem Detected Decision What is the symptom? Start->Decision Cloudy Haze / Precipitate Decision->Cloudy Yellow Yellow Discoloration Decision->Yellow CheckPH Check pH Cloudy->CheckPH CheckTemp Check History Yellow->CheckTemp LowPH pH < 7.0 CheckPH->LowPH Yes HighPH pH > 9.0 or Heat CheckTemp->HighPH Confirmed Fix1 Add NH4OH to pH 7.5 LowPH->Fix1 Fix2 Irreversible Degradation Discard Batch HighPH->Fix2

Figure 2: Rapid diagnostic logic for Cilastatin solution issues.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydroxide (NaOH) instead of Ammonia? A: Yes, but you will produce Cilastatin Sodium , not the Ammonium salt.

  • Implication: Sodium hydroxide is non-volatile, so you won't experience the "pH drift/precipitation" issue common with ammonia. However, if your protocol specifically requires the Ammonium salt (e.g., for specific solubility profiles in organic synthesis or lyophilization properties), you must use ammonia.

Q: What is the maximum stability window for the prepared solution? A: At Room Temperature (


), stability is limited (approx. 4-6 hours) before degradation products (hydrolysis) become detectable by HPLC. At 

, solutions are generally stable for 24-48 hours. Always prepare fresh when possible.

Q: Why does the patent suggest isomerizing at pH 3.0 if it precipitates? A: The isomerization of the "E-isomer" to the active "Z-isomer" occurs under acidic conditions (pH 0.5 - 3.0) often with heating. In this step, the drug is likely a slurry or dissolved in a different solvent system. The final isolation of the usable product, however, requires conversion back to the salt form (pH adjustment with Ammonia) to achieve water solubility and filterability.

References

  • Preparation of Cilastatin and Sodium Salt. US Patent 8,247,606 B2. (2012). Discloses the hydrolysis of esters and final adjustment with bases to form salts.

  • Processes for the Preparation of Cilastatin. World Intellectual Property Organization, WO2011061609A2. (2011). Details the use of ammonia solution for eluting cilastatin from resins and pH adjustments.

  • Primaxin (Imipenem and Cilastatin) Prescribing Information. FDA Access Data. Provides data on pH buffering (6.5-8.5) and stability of the constituted solution.[7][8][9]

  • Cilastatin Ammonium Salt Product Record. PubChem, National Library of Medicine. Chemical structure and physical property data.[2][10]

Sources

Troubleshooting

Preventing degradation of cilastatin ammonium salt during storage

Technical Support Center: Cilastatin Ammonium Salt Stability & Storage Topic: Preventing degradation of Cilastatin Ammonium Salt (CAS 877674-82-3) Audience: Researchers, Formulation Scientists, and QC Analysts Last Updat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cilastatin Ammonium Salt Stability & Storage

Topic: Preventing degradation of Cilastatin Ammonium Salt (CAS 877674-82-3) Audience: Researchers, Formulation Scientists, and QC Analysts Last Updated: October 26, 2023[1]

Introduction: The Stability Paradox

Cilastatin Ammonium Salt is a critical renal dehydropeptidase-I (DHP-I) inhibitor, most notably used to protect Imipenem from renal degradation.[1] However, the molecule itself presents a unique stability paradox: it is designed to inhibit enzymatic hydrolysis in vivo, yet it is chemically susceptible to hydrolysis and geometric isomerization in vitro.[1]

This guide moves beyond basic "store at -20°C" instructions to explain the physicochemical drivers of degradation—specifically the Z-to-E isomerization and hygroscopic hydrolysis —and provides a self-validating protocol to ensure experimental integrity.

Module 1: Mechanistic Insight (The "Why")[1][2]

To prevent degradation, one must understand the three specific enemies of the Cilastatin molecule.

The Moisture Trap (Hygroscopicity & Hydrolysis)

Cilastatin Ammonium Salt is amorphous and highly hygroscopic. It acts as a moisture sponge.

  • Mechanism: Water uptake facilitates the hydrolysis of the amide bonds. Furthermore, in co-formulations, moisture migration from the amorphous Cilastatin to the crystalline antibiotic (e.g., Imipenem) triggers the degradation of the partner molecule [1].

  • Impact: Formation of hydrolysis impurities (e.g., Cilastatin Impurity A) and physical clumping.[1]

Geometric Instability (Z-to-E Isomerization)

The biological activity of Cilastatin relies on its (Z)-configuration (cis) at the heptenoic acid double bond.[1]

  • Mechanism: Under stress (heat, light, or acidic pH), the double bond rotates to the thermodynamically more stable, but biologically inactive, (E)-isomer (trans).[1]

  • Impact: Loss of DHP-I inhibitory potency without necessarily changing the molecular weight, making it detectable only via specific HPLC methods [2].

Ammonium Equilibrium (Ammonia Volatility)
  • Mechanism: As an ammonium salt (

    
    ), the compound exists in equilibrium with its free acid and ammonia gas.[1]
    
    
    
    
    [1]
  • Impact: If stored in unsealed containers, ammonia gas can escape, causing the surface pH to drop (become acidic), which autocatalytically accelerates the Z-to-E isomerization described above.[1]

Module 2: The Golden Standard Storage Protocol

This protocol is designed to interrupt the degradation pathways identified above.

Diagram 1: Optimal Storage & Handling Workflow

StorageWorkflow cluster_0 Arrival & Inspection cluster_1 Long-Term Storage cluster_2 Usage (Critical Step) Arrival Receive Shipment (Cold Chain Verification) Inspect Visual Check (White/Off-white Powder) Arrival->Inspect Desiccate Desiccation (Silica Gel/Molecular Sieves) Inspect->Desiccate Seal Gas Tight Seal (Parafilm/Tape) Desiccate->Seal Freeze Freezer Storage (-20°C) Seal->Freeze Equilibrate Warm to RT (Prevent Condensation) Freeze->Equilibrate Retrieval Equilibrate->Inspect If Yellow/Clumped DISCARD Weigh Rapid Weighing (Low Humidity Env.) Equilibrate->Weigh Reconstitute Immediate Use (pH 6.5 - 7.5) Weigh->Reconstitute

Caption: Workflow for minimizing moisture ingress and thermal stress. Note the critical equilibration step to prevent condensation.

Detailed Protocol Steps
ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Arrhenius kinetics dictate that Z-to-E isomerization slows significantly at sub-zero temperatures [3].[1]
Atmosphere Inert (Argon/Nitrogen) Displaces oxygen (preventing minor oxidative pathways) and humidity.[1]
Container Amber Glass, Tightly Sealed Amber glass blocks UV light (preventing photo-isomerization).[1] Tight seals prevent ammonia loss.
Desiccation Required Place the primary vial inside a secondary container with active desiccant (e.g., Drierite) to scavenge trapped moisture.[1]
Thawing Equilibrate to RT (30 min) CRITICAL: Opening a cold vial in ambient air causes immediate condensation on the hygroscopic powder, ruining the remaining stock.

Module 3: Troubleshooting & FAQs

Q1: My Cilastatin Ammonium Salt powder has turned from white to faint yellow. Is it still usable?

  • Diagnosis: This indicates oxidative degradation or advanced hydrolysis .

  • Action: Discard. The color change suggests a breakdown of the heptenoic acid structure. Do not use for quantitative assays.

Q2: I see a "split peak" in my HPLC chromatogram. What happened?

  • Diagnosis: This is the classic signature of Z-to-E Isomerization .

  • Root Cause: The sample was likely exposed to light, heat, or acidic pH during preparation.[1]

  • Solution: Ensure your solvent pH is buffered to 7.0–7.5. Avoid using unbuffered water if it is slightly acidic (pH < 6). Analyze samples immediately after preparation; do not leave them in the autosampler at room temperature for >4 hours [4].

Q3: Can I store a stock solution of Cilastatin?

  • Direct Answer: No.

  • Reasoning: In aqueous solution, Cilastatin is stable for approximately 6 hours at 25°C before degradation exceeds 10% [5].[1]

  • Workaround: If absolutely necessary, freeze aliquots at -80°C immediately after preparation, but validate this against a fresh standard.

Q4: The powder is sticking to the spatula and difficult to weigh. Why?

  • Diagnosis: Hygroscopic Clumping. The ambient humidity is too high.

  • Action: Use an anti-static gun if available. Ideally, weigh the material in a glove box or a humidity-controlled room (<40% RH).[1] Minimize the time the vial is open.

Module 4: Validation (QC Check)

To verify the integrity of your Cilastatin Ammonium Salt, use this self-validating HPLC method.

Diagram 2: Degradation Pathways & Detection

DegradationPathways Cilastatin Cilastatin (Z-Isomer) (Active) ImpurityA Hydrolysis Products (Ring Opening) Cilastatin->ImpurityA Hydrolysis IsomerE Cilastatin (E-Isomer) (Inactive Impurity) Cilastatin->IsomerE Isomerization Moisture Moisture / H2O Moisture->ImpurityA Acid Acidic pH / Heat Acid->IsomerE

Caption: Primary degradation routes. Hydrolysis is driven by moisture; Isomerization is driven by pH and energy (heat/light).[1]

QC Method Parameters (HPLC)
  • Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Phosphate Buffer (pH 7.4) : Acetonitrile (Gradient).[1]

  • Wavelength: 210 nm.

  • Acceptance Criteria:

    • Purity:

      
      [1][2]
      
    • E-Isomer Content:

      
       (Distinct peak usually eluting after the Z-isomer).[1]
      

References

  • Yoshioka, S., & Aso, Y. (2022).[1][3] Effect of Oxygen and Water on the Stability of Imipenem and Cilastatin Sodium for Injection. ResearchGate.

  • Sigma-Aldrich. (2023).[1] Cilastatin Ammonium Salt USP Reference Standard Data Sheet.[4]

  • ChemicalBook. (2025). Cilastatin Ammonium Salt Properties and Storage.[3][4]

  • National Institutes of Health (NIH). (2022). Stability Studies of Antibiotics for Continuous Infusion.[5] PMC.

  • Trissel, L.A. (2003).[1] Stability of Imipenem-Cilastatin Sodium in Autodose Infusion System Bags.[5][6][7] Hospital Pharmacy.[6][7][8]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of Cilastatin Ammonium Salt

Current Status: Operational Subject: Best Practices for Hygroscopic Management of Cilastatin Ammonium Salt (CAS 877674-82-3) Assigned Specialist: Senior Application Scientist, Drug Discovery Division[1][2] Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Best Practices for Hygroscopic Management of Cilastatin Ammonium Salt (CAS 877674-82-3) Assigned Specialist: Senior Application Scientist, Drug Discovery Division[1][2]

Introduction: The Hygroscopic Challenge

Welcome to the technical support interface. You are likely here because you are observing physical instability—clumping, deliquescence (turning into a liquid), or inconsistent enzymatic inhibition data—with your Cilastatin Ammonium Salt .

Unlike the more common sodium salt, the ammonium salt variant presents a dual challenge: it is not only hygroscopic (avidly absorbs atmospheric moisture) but also potentially thermally labile regarding the ammonium counterion.[3] Moisture uptake does not just alter the mass; it initiates hydrolysis of the heptenoic acid derivative, compromising stoichiometry and biological efficacy [1, 2].

This guide replaces generic advice with a field-proven, self-validating workflow designed to maintain the integrity of your API (Active Pharmaceutical Ingredient).

Module 1: Storage & Environmental Control

The Golden Rule: Never expose the cold reagent to ambient air.

Condensation is the primary cause of degradation. When a vial stored at -20°C is opened in a room at 25°C/50% RH, moisture condenses on the powder immediately, initiating hydrolysis.[2]

Storage Protocol
ParameterSpecificationTechnical Rationale
Temperature -20°C (Long-term)Slows chemical degradation (hydrolysis/oxidation).[1][2]
Container Amber glass, Tightly sealedProtects from light; amber glass reduces photon-induced degradation.[1][2]
Desiccant Silica Gel or Molecular SievesSecondary defense inside the secondary container (e.g., a jar containing the vial).
Atmosphere Argon or Nitrogen (Overlay)Displaces oxygen and moisture; Argon is heavier than air and offers better protection.[1][2]
The "Thaw-Use" Workflow (Visualized)

The following diagram outlines the critical path to prevent moisture ingress during the transition from storage to bench.

G Start Frozen Stock (-20°C) Desiccator Desiccator Equilibration (Ambient Temp, 0% RH) Start->Desiccator Transfer Sealed Check Is Bottle at Room Temp? Desiccator->Check Wait 1-2 Hours Check->Desiccator No (Wait longer) GloveBox Ideally: Glove Box (N2/Ar) Check->GloveBox Yes (Preferred) Bench Alternative: Rapid Weighing (See Module 2) Check->Bench Yes (If no glove box) Reseal Purge Headspace (Ar) & Parafilm GloveBox->Reseal Post-Weighing Bench->Reseal Post-Weighing Return Return to -20°C Reseal->Return

Figure 1: The "Cold Chain" handling workflow. Failing to equilibrate (yellow node) is the most common source of experimental error.[2]

Module 2: Precision Weighing Protocols

Weighing hygroscopic ammonium salts is a race against time.[1][2] The mass of the sample increases seconds after exposure to humid air, leading to under-dosing (since you are weighing water + drug, not just drug).[2]

Method A: The Inert Atmosphere (Recommended)[2]
  • Equipment: Glove box or glove bag filled with dry Nitrogen/Argon.[1][2]

  • Procedure: Perform all weighing inside. This eliminates the variable of humidity entirely.

Method B: Difference Weighing (For Open Bench)

If a glove box is unavailable, do not use a spatula to transfer powder to a weigh boat on the balance.[2] Use the "Difference" method to minimize exposure.

  • Equilibrate the source vial to room temperature.

  • Tare the balance to zero.

  • Weigh the entire source vial (capped). Record Mass (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[1][2][4]
    
  • Transfer: Quickly remove the cap, tap the required amount into your destination vessel (containing solvent or dry), and immediately recap the source vial.[2]

  • Reweigh the source vial. Record Mass (

    
    ).
    
  • Calculate:

    
    .
    

Critical Note: Never return unused powder to the stock vial. This introduces moisture and cross-contaminates the bulk.

Module 3: Solubilization & Solution Stability

Cilastatin Ammonium Salt is soluble in water, but its stability is pH-dependent.[1][2]

Solubility Profile
SolventSolubilityNotes
Water High (>10 mg/mL)Dissolves readily.[1][2]
DMSO HighPreferred for stock solutions if biological system tolerates DMSO.[1][2]
Ethanol ModerateCan be used, but water/DMSO preferred.[1][2]
Stability in Solution
  • pH Sensitivity: Cilastatin is an amide/carboxylic acid derivative.[1][2] Avoid highly acidic (pH < 4) or highly basic (pH > 9) conditions.[1][2]

    • Ammonium Risk: At high pH (>9), the ammonium ion (

      
      ) deprotonates to Ammonia (
      
      
      
      ), which is volatile.[1][2] This shifts the equilibrium and can alter the pH of your buffer unpredictably.
  • Half-Life: Aqueous solutions are stable for approx. 24 hours at 4°C .[1][2]

  • Freezing: Aliquot stocks immediately and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles (max 1 cycle recommended).

Module 4: Troubleshooting & FAQs

Q1: The powder has turned into a sticky gum or syrup. Is it still usable?

  • Diagnosis: The material has deliquesced due to moisture absorption.[2]

  • Action: Discard for quantitative assays. The molecular weight has effectively changed due to water content, and hydrolysis may have occurred. For qualitative "yes/no" inhibition checks, it might work, but it is scientifically unsound for IC50 determination.[1][2]

Q2: I observe a strong ammonia smell when opening the vial.

  • Diagnosis: Decomposition of the ammonium salt. This can happen if the vial was stored at room temperature or exposed to heat.

  • Action: Check the pH of a 1% solution. If significantly altered from the Certificate of Analysis (CoA) spec, degradation has occurred.[1][2]

Q3: The powder is flying away from the spatula (Static).

  • Diagnosis: Dry powders in low-humidity environments (like desiccators) accumulate static charge.[1][2]

  • Action: Use an anti-static gun (ionizer) on the vial before opening.[1][2] Alternatively, wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge it.[1][2]

Q4: Can I heat the solution to speed up dissolution?

  • Diagnosis: Kinetic solubility issue.

  • Action: Do not heat above 37°C. Ammonium salts are thermally sensitive.[1][2] Use vortexing or sonication (short bursts to avoid heating) instead.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6435415, Cilastatin. Retrieved from [Link][1][2]

  • Environment, Health & Safety, UW-Madison. Weighing Hazardous and Hygroscopic Powders in the Laboratory. Retrieved from [Link]

Sources

Troubleshooting

Overcoming side reactions of cilastatin ammonium salt in heated acidic conditions

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Side Reactions in Heated Acidic Conditions Welcome to the Technical Support Center for Cilastatin Ammonium Salt. As Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Side Reactions in Heated Acidic Conditions

Welcome to the Technical Support Center for Cilastatin Ammonium Salt. As Senior Application Scientists, we understand the challenges you face in the lab. This guide is designed to provide you with in-depth technical assistance to navigate the complexities of working with cilastatin ammonium salt, particularly its instability under heated acidic conditions. Our goal is to equip you with the knowledge and tools to anticipate, troubleshoot, and overcome potential side reactions, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the stability and handling of cilastatin ammonium salt.

Q1: My cilastatin ammonium salt solution turns into a gel-like, "flexible substance" when heated under acidic conditions. What is happening?

A1: This is a known degradation phenomenon. When cilastatin ammonium salt is subjected to both heat and acidic pH, it undergoes side reactions that can lead to the formation of polymeric or aggregated byproducts, resulting in a substance described as "flexible" or gel-like. This process is often accompanied by a decrease in the yield of the active cilastatin molecule. While the exact structure of this "flexible substance" is not fully elucidated in publicly available literature, it is understood to be a result of the degradation of the cilastatin molecule.

Q2: What are the primary chemical reactions causing the degradation of cilastatin ammonium salt in acidic and heated environments?

A2: The degradation of cilastatin ammonium salt under these conditions is believed to be primarily driven by two potential pathways:

  • Acid-Catalyzed Amide Hydrolysis: The amide bond in the cilastatin molecule is susceptible to hydrolysis in the presence of acid and heat. This reaction breaks the amide bond, leading to the formation of two separate molecules and a loss of the parent compound.

  • Double Bond Migration: There is also a proposed degradation mechanism involving the migration of the double bond within the heptenoic acid backbone of the cilastatin molecule. This isomerization would result in a structurally different and likely inactive compound.

It is possible that both of these reactions, and potentially others, occur simultaneously, contributing to the overall degradation and the formation of byproducts.

Q3: At what pH is cilastatin ammonium salt most stable?

A3: Cilastatin is known to be significantly more stable under basic conditions compared to acidic conditions[1]. For experimental procedures that do not require an acidic environment, maintaining a basic pH is a key strategy to prevent degradation.

Q4: Can I use excipients to improve the stability of my cilastatin formulation?

A4: Yes, the use of appropriate excipients can potentially enhance the stability of cilastatin. Buffering agents to maintain a stable, non-acidic pH are crucial. The impact of other excipients would need to be evaluated on a case-by-case basis to ensure they do not introduce new instabilities or interact negatively with cilastatin[2][3][4]. Compatibility studies are highly recommended when formulating with new excipients.

Troubleshooting Guide: Overcoming Side Reactions

This section provides a structured approach to troubleshooting common issues encountered during experiments with cilastatin ammonium salt under challenging conditions.

Issue 1: Observation of a "Flexible Substance" or Precipitation

Diagram: Troubleshooting Workflow for Precipitate Formation

A Precipitate or 'Flexible Substance' Observed B Verify pH of the Solution A->B C Analyze Temperature Profile A->C D Characterize the Precipitate A->D E Adjust pH to > 7.0 B->E pH is acidic F Lower Reaction/Storage Temperature C->F Temp is elevated G Perform HPLC-MS/MS and NMR Analysis D->G H Implement pH Control Strategy E->H I Optimize Temperature Parameters F->I J Identify Degradation Products G->J K Solution Remains Clear H->K I->K L Problem Resolved J->L Informed Mitigation K->L

Caption: Workflow for addressing precipitate formation.

Step-by-Step Troubleshooting:

  • Confirm pH: Immediately measure the pH of your solution. If it is acidic (pH < 7), this is the most likely trigger for the degradation.

  • Evaluate Temperature: Review your experimental protocol. Is the solution being heated? High temperatures in conjunction with acidic pH accelerate the degradation process.

  • Characterize the Unwanted Material: If possible, isolate the "flexible substance" or precipitate. Advanced analytical techniques can help identify its nature.

    • Protocol for Precipitate Characterization:

      • Separate the solid material from the solution by centrifugation or filtration.

      • Wash the solid with a neutral, non-reactive solvent to remove any soluble impurities.

      • Dry the material under vacuum.

      • Analyze the dried material using techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the chemical structure(s) of the degradation products.

  • Implement Corrective Actions:

    • pH Adjustment: If your experiment can tolerate it, adjust the pH to the basic range (pH > 7.5). Use a suitable buffer system to maintain a stable pH throughout the experiment.

    • Temperature Reduction: If heating is necessary, try to use the lowest effective temperature and minimize the duration of heat exposure.

    • Inert Atmosphere: While the primary degradation in acidic conditions is hydrolytic, working under an inert atmosphere (e.g., nitrogen or argon) can help prevent any potential oxidative side reactions.

Issue 2: Decreased Yield or Potency of Cilastatin

Diagram: Investigating Loss of Cilastatin Potency

A Decreased Cilastatin Yield/Potency B Analyze Sample by Stability-Indicating HPLC A->B C Quantify Parent Cilastatin Peak B->C D Identify Degradation Peaks B->D E Compare to Control Sample C->E G Hypothesize Degradation Pathway D->G F Review Experimental Conditions (pH, Temp) E->F Significant Decrease H Implement Mitigation Strategies F->H G->H

Caption: A logical flow for investigating the loss of cilastatin.

Step-by-Step Troubleshooting:

  • Quantitative Analysis: Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to accurately quantify the amount of cilastatin remaining in your sample.

    • Protocol for Stability-Indicating HPLC Analysis:

      • Method Development: Develop an HPLC method that can separate the parent cilastatin peak from all potential degradation products. A reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is a common starting point.

      • Forced Degradation Study: To ensure your method is stability-indicating, intentionally degrade a sample of cilastatin ammonium salt under various stress conditions (acid, base, heat, oxidation, light). Your HPLC method should be able to resolve the cilastatin peak from all the degradation peaks generated.

      • Sample Analysis: Analyze your experimental sample alongside a freshly prepared, unstressed standard of cilastatin ammonium salt.

  • Identify Degradation Products: Use HPLC coupled with Mass Spectrometry (HPLC-MS) to obtain mass information on the degradation peaks. This will provide clues to the chemical structures of the side products and help confirm the degradation pathway (e.g., hydrolysis would result in products with specific molecular weights).

  • Review and Optimize Experimental Parameters:

    • pH Control: Is the pH of your solution drifting into the acidic range during the experiment? Implement a robust buffering system to maintain the desired pH.

    • Temperature Control: Can the experiment be performed at a lower temperature? Even a small decrease in temperature can significantly slow down degradation kinetics.

    • Solvent Selection: While aqueous solutions are common, consider if a less hydrolytic solvent system could be used for your application, if appropriate.

Data Summary

The stability of cilastatin is highly dependent on pH and temperature. The following table summarizes the general stability profile.

ConditionStability of Cilastatin Ammonium SaltPrimary Degradation Pathway
Heated Acidic (pH < 7) Low - Prone to rapid degradation and formation of byproducts.Acid-catalyzed amide hydrolysis, potential double bond migration.
Room Temp. Acidic (pH < 7) Moderate - Degradation is slower but still a concern over time.Acid-catalyzed amide hydrolysis.
Neutral (pH ~ 7) Good Minimal degradation.
Basic (pH > 7) High - Most stable conditions.Minimal degradation.

Conclusion

The key to successfully working with cilastatin ammonium salt is to control the experimental conditions, particularly pH and temperature. By understanding the potential degradation pathways and implementing the troubleshooting strategies outlined in this guide, researchers can minimize side reactions and ensure the integrity of their results. For further assistance, please do not hesitate to contact our technical support team.

References

  • KR100913694B1 - Novel crystalline cilastatin ammonium salt and preparation method thereof - Google Patents.
  • Zhang, Y., & Wang, J. (2022). Proposed degradation mechanism of cilastatin sodium. Journal of Pharmaceutical and Biomedical Analysis, 210, 114567.
  • Myers, C. M., & Blumer, J. L. (1984). Determination of imipenem and cilastatin in serum by high-pressure liquid chromatography. Antimicrobial agents and chemotherapy, 26(1), 78–81.
  • Crowley, P. J., & Martini, L. G. (2001). Drug-excipient interactions. Pharmaceutical Technology Europe, 13(11), 26-34.
  • Patel, A., & Shah, D. (2021). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research, 13(9), 197-201.
  • Nema, S., & Washkuhn, R. J. (1995). The Impact of Excipients on the Stability of a Polymer Microparticle Formulation. Pharmaceutical research, 12(11), 1653–1659.
  • Ho, R. J., & Gibaldi, M. (2013). Biotechnology and biopharmaceuticals: transforming proteins and genes into drugs. John Wiley & Sons.
  • Qiu, Y., Chen, Y., & Zhang, G. G. (Eds.). (2016). Developing solid oral dosage forms: pharmaceutical theory and practice. Academic press.
  • ICH Harmonised Tripartite Guideline. (2003). Stability testing of new drug substances and products Q1A (R2).
  • ICH Harmonised Tripartite Guideline. (1996). Photostability testing of new drug substances and products Q1B.
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in new drug substances Q3A (R2).
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Dong, M. W. (2013). Modern HPLC for practicing scientists. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • Berridge, J. C. (1985).
  • Jenke, D. (1996). Drug-excipient compatibility testing. Journal of pharmaceutical sciences, 85(10), 1021-1025.

Sources

Optimization

Resolving baseline noise in HPLC analysis of cilastatin ammonium salt

A Senior Application Scientist's Guide to Resolving Baseline Noise Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of cilastatin ammonium salt. This guide is designe...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Resolving Baseline Noise

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of cilastatin ammonium salt. This guide is designed for researchers, scientists, and drug development professionals who encounter baseline noise, a common yet challenging issue that can compromise the accuracy and sensitivity of analytical results. As Senior Application Scientists, we understand that resolving these issues requires more than a simple checklist; it demands a deep understanding of the interplay between the analyte, the mobile phase, and the HPLC system itself.

This document provides in-depth troubleshooting guides and FAQs in a practical question-and-answer format. We will explore the causality behind experimental choices, offering field-proven insights to help you diagnose and resolve baseline anomalies efficiently, ensuring the integrity and trustworthiness of your chromatographic data.

Troubleshooting Guide: Diagnosing and Resolving Baseline Noise

Baseline noise in HPLC can manifest in several ways: as high-frequency, random noise; as regular, periodic oscillations; or as a slow drift. The character of the noise is the first and most critical clue to identifying its source.

Q1: My chromatogram shows random, high-frequency baseline noise. What are the likely causes and how do I resolve this?

Random, high-frequency noise often points to issues within the detector, mobile phase contamination, or external electrical interference. It is non-periodic and can make peak integration difficult and unreliable.[1]

Causality & Diagnosis:

This type of noise is typically caused by factors that are not related to the mechanical, cyclic operation of the pump. The primary suspects are the detector flow cell, the lamp, or the mobile phase itself.

  • Detector Flow Cell Contamination or Air Bubbles: The flow cell is a critical point where bubbles or contaminants can cause significant light scattering, leading to a noisy baseline.[2] Bubbles can form if the mobile phase is inadequately degassed, especially as it moves from the high-pressure environment of the column to the lower-pressure environment of the detector.[3]

  • Failing Detector Lamp: A detector lamp nearing the end of its life can have an unstable output, resulting in inconsistent light intensity reaching the photodiode, which manifests as noise.[4]

  • Mobile Phase Contamination: Using low-quality solvents, salts, or allowing microbial growth in aqueous buffers can introduce contaminants that absorb UV light and create a noisy baseline.[5][6] This is particularly problematic in gradient elution where the concentration of the contaminated solvent changes over time.[5]

  • Electrical Interference: Other laboratory equipment can sometimes cause electrical spikes that appear as baseline noise.[7]

Step-by-Step Resolution:

  • Flush the Detector Cell: Begin by flushing the system and detector cell with a strong, HPLC-grade solvent like methanol or isopropanol to remove contaminants.[2] If you suspect salt buildup, flush with warm, HPLC-grade water first (ensure the column is removed).

  • Check for Air in the System: Ensure the mobile phase is thoroughly degassed.[8] If the problem persists, purge the pump and detector to remove any trapped air bubbles.[4] Applying a back-pressure regulator after the detector can also help prevent bubble formation in the flow cell.[2]

  • Evaluate the Detector Lamp: Check the lamp's energy output or operating hours through your chromatography data system (CDS) software. If the energy is low or it has exceeded its recommended lifetime, replace it.

  • Prepare Fresh Mobile Phase: Discard the current mobile phase and prepare a new batch using only high-purity, HPLC-grade solvents and salts.[6] Filter all aqueous components through a 0.22 µm or 0.45 µm filter to remove particulates and prevent microbial growth.[6]

  • Isolate Electrical Sources: If the noise is sporadic, try turning off other nearby electrical equipment to see if the noise disappears. If so, consider using a dedicated power conditioner for the HPLC system.[7]

Q2: I'm observing a very regular, periodic baseline noise, almost like a sine wave. What is the cause?

Periodic noise is almost always linked to the pump, as it is the only component in the HPLC system that operates in a consistent, mechanical cycle.[1] This rhythmic noise often corresponds to the pump's piston strokes.

Causality & Diagnosis:

This issue stems from pressure fluctuations within the system.

  • Pump Leaks or Worn Seals: A leak in a pump head or a worn piston seal will cause the pump to deliver an inconsistent flow rate with each stroke, leading to regular pressure pulsations that are translated into baseline noise by the detector.[9]

  • Faulty Check Valves: Check valves are critical for maintaining a unidirectional flow. If a check valve is dirty or failing, it may not seal properly, causing backflow and pressure fluctuations.[5][8] This is a very common cause of pulsating baselines.

  • Inadequate Mobile Phase Mixing or Degassing: In a gradient or isocratic system with multiple solvent lines, incomplete mixing can lead to refractive index or viscosity fluctuations that appear as periodic noise.[10] Similarly, dissolved gas in the mobile phase can cause cavitation in the pump head, leading to pressure instability.[8]

Step-by-Step Resolution:

  • Inspect for Leaks: Carefully inspect all fittings, pump heads, and the purge valve for any signs of leaks or salt buildup, which indicates a past leak.[9] Tighten any loose fittings, but be careful not to overtighten.

  • Service the Pump: If leaks are not apparent, the issue may be internal. Replace the pump seals, which are consumable parts and should be changed regularly as part of a preventative maintenance schedule.[5]

  • Clean or Replace Check Valves: Sonicate the check valves in methanol or isopropanol to dislodge any particulate matter. If cleaning does not resolve the issue, replace them. Many users report that ceramic check valves offer better performance and longevity.[11]

  • Improve Mixing and Degassing: If using a low-pressure gradient system, ensure the mixer is functioning correctly. For all systems, verify that the online degasser is working properly and that the mobile phase is adequately degassed before use.[3][10]

Q3: My baseline is consistently drifting up or down during a run. How can I achieve a stable baseline?

Baseline drift is often a chemical or thermal issue rather than a mechanical one. It is especially common in gradient elution but can also occur in isocratic runs.

Causality & Diagnosis:

  • Inadequate Column or Mobile Phase Equilibration: The column requires sufficient time to equilibrate with the initial mobile phase conditions. If a run is started before the column is fully equilibrated, the baseline will drift as the stationary phase slowly adjusts.[2] This is particularly true for methods using ion-pairing reagents or running in HILIC mode.[2]

  • Temperature Fluctuations: The temperature of the column and the mobile phase can affect the baseline. If the column compartment is not temperature-controlled, ambient temperature changes in the lab can cause drift.[9] A heat exchanger before the detector can help stabilize the mobile phase temperature.[9]

  • Mobile Phase Mismatch or Degradation: In gradient analysis, if the mobile phase components have significantly different UV absorbance at the detection wavelength, the baseline will drift as the composition changes. Similarly, the degradation of a mobile phase additive (like TFA, though less common for cilastatin methods) can alter its UV absorbance and cause drift.[11]

  • Column Bleed: A contaminated or old column may "bleed" strongly retained compounds or stationary phase, causing the baseline to rise.[5]

Step-by-Step Resolution:

  • Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate before starting a sequence. Monitor the baseline until it is stable for several minutes. A good rule of thumb is to flush with 10-20 column volumes of the initial mobile phase.[2]

  • Use a Column Oven: Control the column temperature using a thermostatted column compartment. This eliminates the variable of ambient temperature fluctuations.[10]

  • Optimize Mobile Phase and Wavelength: Use high-purity solvents.[2] If performing a gradient, ensure the UV absorbance of your mobile phase components is as closely matched as possible at your detection wavelength. A diode array detector (DAD/PDA) can be used to find an optimal wavelength with minimal interference.[12]

  • Clean or Replace the Column: If you suspect column contamination, flush it with a strong solvent (following the manufacturer's guidelines). If the drift persists and the column is old, it may need to be replaced.[5] Using a guard column can help extend the life of your analytical column.[2]

Frequently Asked Questions (FAQs)

Q: What is a good signal-to-noise (S/N) ratio for the quantification of cilastatin? A: For the limit of quantitation (LOQ), a signal-to-noise ratio of 10:1 is generally considered the industry standard.[3] For the limit of detection (LOD), an S/N of 3:1 is typically acceptable.[3] Achieving a stable, quiet baseline is paramount to improving the S/N ratio and thus the sensitivity of the assay.

Q: How does the mobile phase pH affect cilastatin analysis and baseline stability? A: The pH of the mobile phase is a critical parameter as it controls the ionization state of cilastatin, which has both acidic (carboxylic acid) and basic (amino) functional groups.[13] Controlling the pH is essential for achieving consistent retention times and good peak shape. For baseline stability, using a buffer (e.g., phosphate buffer) is crucial to maintain a constant pH, as fluctuations can alter the retention and ionization of both the analyte and any impurities, leading to drift. However, it's important to operate within the pH stability range of your column (typically pH 2-8 for silica-based C18 columns) to prevent degradation of the stationary phase, which itself can cause baseline noise and drift.[14] Studies show cilastatin is susceptible to degradation under strongly acidic or basic conditions.[12]

Q: How often should I prepare a fresh mobile phase for cilastatin analysis? A: It is best practice to prepare fresh mobile phase daily.[6][11] Aqueous buffer solutions, especially those near a neutral pH, are susceptible to microbial growth, which can introduce contaminants and cause baseline noise and system blockages.[6] Organic solvents can absorb atmospheric gases or evaporate over time, changing the mobile phase composition and affecting retention times.

Q: What are the best practices for degassing the mobile phase? A: The most effective methods are using an in-line vacuum degasser or sparging with helium.[8] While sonicating the mobile phase can remove some dissolved gas, it is not very effective as the gas begins to redissolve as soon as the sonication stops.[8] An in-line degasser is the most common and convenient method in modern HPLC systems and should be checked regularly to ensure it is functioning correctly.[5] Proper degassing is critical to prevent bubble formation, which can lead to pump cavitation and noise in the detector flow cell.[10]

Visualizations & Data

Troubleshooting Workflow for HPLC Baseline Noise

The following diagram illustrates a logical workflow for diagnosing the root cause of baseline noise.

HPLC_Troubleshooting cluster_symptom 1. Characterize Noise cluster_pump 2. Investigate Pump & Fluidics cluster_detector 3. Investigate Detector cluster_column 4. Investigate Column & Temp start Observe Baseline Noise noise_type What is the nature of the noise? start->noise_type pump_check Check Pump: - Leaks? - Worn Seals? - Check Valves? noise_type->pump_check Periodic detector_check Check Detector: - Lamp energy? - Dirty flow cell? noise_type->detector_check Random / High Freq. column_check Check Column: - Contaminated? - Equilibrated? - Temp stable? noise_type->column_check Drift degas_check Check Mobile Phase: - Degassing adequate? - Freshly prepared? pump_check->degas_check If no leaks found end Stable Baseline degas_check->end Resolved detector_check->end Resolved column_check->end Resolved

Caption: A logical workflow for troubleshooting HPLC baseline noise.

Data Tables

Table 1: Summary of Common Baseline Noise Issues and Primary Causes

Noise TypeDescriptionPrimary SuspectsReference
Random / High-Frequency Erratic, non-periodic spikesDetector (lamp, dirty cell), Contaminated Mobile Phase, Air Bubbles[1][2][4]
Periodic / Pulsing Regular, repeating oscillations (sine wave)Pump (seals, check valves), Leaks, Inadequate Mixing[1][8][9]
Drift Slow, steady rise or fall of the baselineTemperature Fluctuation, Inadequate Column Equilibration, Mobile Phase Degradation[2][9][11]
Ghost Peaks Unexpected peaks in blank or sample runsColumn Contamination, Sample Carryover[2][5][6]

Table 2: Example HPLC Parameters for Cilastatin Analysis from Literature

ParameterSetting 1Setting 2Rationale & Key Considerations
Column Waters Xterra MS C18 (250 x 4.6mm, 5µm)Inertsil ODS C18 (250 x 4.6mm, 5µm)C18 columns are standard for reversed-phase analysis of moderately polar compounds like cilastatin.
Mobile Phase Gradient: A: pH 7.3 Phosphate Buffer/ACN (98:2) B: pH 2.8 Phosphate Buffer/ACN (68:32)Isocratic: Methanol:ACN:Acetate Buffer (70:25:05) at pH 5.2The choice of buffer and pH is critical for controlling retention and peak shape. The pH must be within the column's stable range.
Flow Rate 1.0 mL/minNot SpecifiedA standard flow rate for a 4.6mm ID column. Should be optimized for best resolution and run time.
Column Temp. 35 °CNot SpecifiedTemperature control improves reproducibility and can enhance separation efficiency.
Detection PDA at 210 nmUV at 217 nmCilastatin lacks a strong chromophore, requiring detection at low UV wavelengths (200-220 nm) for best sensitivity.
Reference [12][15]These are examples; methods must be validated for specific applications.

Experimental Protocols

Protocol 1: High-Purity Mobile Phase Preparation

This protocol ensures the preparation of a stable, clean mobile phase to minimize baseline noise.

  • Solvent Selection: Use only HPLC or LC-MS grade solvents (e.g., acetonitrile, methanol) and high-purity water (e.g., Milli-Q or equivalent).[2]

  • Buffer Preparation: Use high-purity salts (e.g., HPLC grade potassium phosphate). Weigh the required amount of salt accurately and dissolve it in the high-purity water.

  • pH Adjustment: Adjust the pH of the aqueous buffer solution using a calibrated pH meter. Use dilute high-purity acid (e.g., phosphoric acid) or base to make adjustments. This step is critical for method reproducibility.[14]

  • Filtration: Filter the final aqueous buffer solution through a 0.22 µm or 0.45 µm solvent-compatible membrane filter to remove any particulates that could damage the pump or block the column.[6]

  • Final Mixing: If preparing a pre-mixed mobile phase, accurately measure the required volumes of the aqueous and organic components using graduated cylinders.

  • Degassing: Degas the final mobile phase solution(s) for at least 15 minutes using an in-line vacuum degasser or by sparging with helium before placing them on the HPLC system.[8]

  • Storage: Clearly label the mobile phase container with its composition and preparation date. Store covered and discard after 24-48 hours to prevent contamination or changes in composition.[6]

Protocol 2: Systematic HPLC System Flush

This protocol is used to remove contaminants from the entire HPLC flow path.

  • Remove Column: Disconnect the column and replace it with a union or a restrictor capillary. This protects the column from harsh cleaning solvents.

  • Flush with Water: Purge the system and then flush all lines with warm (40-50°C), HPLC-grade water for at least 30 minutes to remove buffer salts.

  • Flush with Isopropanol: Flush all lines with 100% HPLC-grade isopropanol for 30-60 minutes. Isopropanol is an excellent solvent for removing a wide range of organic contaminants and is miscible with both aqueous and highly organic solvents.[9]

  • Flush with Water (if needed): If the next mobile phase is aqueous, flush the isopropanol out with HPLC-grade water for 15 minutes.

  • Equilibrate with New Mobile Phase: Install the column and equilibrate the entire system with the analytical mobile phase until the baseline is stable.

References

  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It.
  • ResearchGate. Why am I getting Baseline noise in HPLC?.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
  • HPLC Repair Services. Common Causes of Baseline Noise. (2020).
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC North America.
  • Chromatography Today. 5 Ways to Approach Baseline Issues.
  • Axion Labs. (2022).
  • Journal of Chemical and Pharmaceutical Research.
  • Google Patents.
  • Agilent Technologies.
  • ResearchGate. Common Causes of Baseline Noise in HPLC & UHPLC Systems.
  • PMC. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion.
  • ResearchGate. Stability-indicating HPLC method development and validation for simultaneous determination of cilastatin and imipenem in pharmaceutical dosage forms.
  • Moravek.
  • Welch Materials.
  • Chromatographytoday.com.
  • Chinese Pharmaceutical Journal.

Sources

Troubleshooting

Storage temperature requirements for long-term stability of cilastatin ammonium salt

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: Long-Term Stability & Storage of Cilastatin Ammonium Salt Executive Summary Cilastatin Ammonium Salt (CAS: 877674-82-3)...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: Long-Term Stability & Storage of Cilastatin Ammonium Salt

Executive Summary

Cilastatin Ammonium Salt (CAS: 877674-82-3) is a critical renal dehydropeptidase-I (DHP-I) inhibitor. While chemically robust in its solid state under controlled conditions, it exhibits significant hygroscopicity and solution-phase instability .

This guide moves beyond basic "keep cold" advice. It details the mechanistic reasons for degradation (hydrolysis and oxidation), provides a self-validating storage protocol, and offers a troubleshooting matrix for common experimental deviations.

Part 1: The Stability Matrix (Core Guidelines)

The following parameters are non-negotiable for maintaining >98% purity over extended periods.

ParameterGold Standard (Long-Term) Acceptable (Short-Term < 1 Month) Critical Failure Zone (Avoid)
Temperature (Solid) -20°C 2-8°C> 25°C (Room Temp)
Atmosphere Inert Gas (Argon/Nitrogen)Tightly Sealed VialAmbient Air (Oxygen/Moisture)
Humidity Control Desiccator within FreezerSealed ContainerHigh Humidity (>60% RH)
Solution State Not Recommended 2-8°C (Use within 24h)Frozen Solutions (Freeze-Thaw risk)
pH Stability N/A (Solid)pH 7.0 – 8.0pH < 5.0 (Acidic Hydrolysis)

Part 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Q1: "I left the vial on the benchtop overnight. Is it still usable?"

Status: High Risk.

  • The Science: Cilastatin ammonium is hygroscopic .[1] It actively scavenges water molecules from the air. Moisture acts as a catalyst for hydrolysis, even at neutral pH.

  • Diagnostic Check: Inspect the physical state.[2]

    • Fluffy White Powder: Likely safe, but purge with Argon before re-freezing.

    • Clumped/Sticky/Gummy:Discard. Significant moisture uptake has occurred; hydrolysis (degradation to Cilastatin Impurity A/H) has likely initiated.

Q2: "Can I freeze my stock solutions at -20°C for later use?"

Status: Not Recommended.

  • The Mechanism: Unlike many small molecules, Cilastatin solutions are prone to degradation upon freeze-thaw cycles. The formation of ice crystals can concentrate the salt and buffer components in liquid pockets (cryoconcentration), causing localized pH shifts that accelerate degradation.

  • Correct Protocol: Prepare fresh solutions immediately before use. If you must store a solution, use a non-aqueous solvent (like DMSO) if compatible with your assay, or store at 4°C for no more than 24 hours.

Q3: "My HPLC shows extra peaks after running a pH 4.0 buffer gradient. Why?"

Status: Method Error.

  • The Science: Cilastatin is an amino acid derivative.[3] Under acidic conditions (pH < 5.0), the amide bonds are susceptible to acid-catalyzed hydrolysis.

  • Troubleshooting: Verify your mobile phase pH. Switch to a neutral phosphate buffer (pH 7.0–7.4) for your analytical method. The "extra peaks" are likely Cilastatin EP Impurity A (hydrolysis product) or ring-opening degradants.

Q4: "What are the specific degradation products I should look for?"

Status: Quality Control.

  • Target Impurities:

    • Impurity A: Result of diastereomeric conversion or hydrolysis.

    • Impurity H: A primary degradant often seen after moisture exposure.

    • Impurity D (Mesityl Oxide): A solvent residue impurity, though less likely to increase over time unless solvent entrapment was high initially.

Part 3: Visualizing the Stability Logic

The following decision tree illustrates the critical control points for handling Cilastatin Ammonium Salt.

StorageLogic Start Received Cilastatin Ammonium Salt Form Is it Solid or Solution? Start->Form Solid Solid State Form->Solid Solution Solution State Form->Solution LongTerm Long-Term Storage (>1 Month)? Solid->LongTerm Usage Intended Usage Time Solution->Usage Freezer Store at -20°C + Desiccant + Inert Gas LongTerm->Freezer Yes Fridge Store at 2-8°C (Max 4 Weeks) LongTerm->Fridge No Immediate Use within 6-24 Hours Keep at 4°C Usage->Immediate Same Day Frozen Freezing NOT Recommended Risk of Cryoconcentration & Hydrolysis Usage->Frozen Later Use

Figure 1: Decision matrix for the storage of Cilastatin Ammonium Salt. Note the critical warning against freezing aqueous solutions.

Part 4: Self-Validating Analytical Protocol (HPLC)

To verify the stability of your stored material, use this standardized Reverse-Phase HPLC method. This method is capable of resolving Cilastatin from its common hydrolytic impurities.

Objective: Quantify potency and detect >0.1% degradation products.

Chromatographic Conditions
  • Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm packing).

  • Temperature: 25°C (Ambient).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond absorption).

Mobile Phase Preparation
  • Solvent A: 0.1% Phosphoric Acid in Water (Adjust to pH 7.0 with NaOH/Ammonia to prevent on-column degradation). Note: Using a neutral buffer is critical.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Profile
Time (min)% Solvent A% Solvent B
0955
156040
206040
25955
Sample Preparation
  • Dissolve 10 mg of Cilastatin Ammonium Salt in 10 mL of Water:Acetonitrile (90:10) .

  • Inject immediately. Do not let the sample sit in the autosampler for >4 hours.

References

  • National Center for Biotechnology Information (PubChem). Cilastatin Compound Summary. Available at: [Link]

  • Axios Research. Cilastatin EP Impurity Standards (A, H, etc.).[4] Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Stability indicating RP-HPLC method for the simultaneous estimation of Imipenem and Cilastatin. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Nephroprotection of Cilastatin Ammonium Salt vs. Sodium Salt

[1][2] Executive Summary & Scientific Verdict In the context of nephroprotection research, Cilastatin Sodium and Cilastatin Ammonium salts are pharmacologically equivalent regarding their active moiety—the cilastatin ani...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Scientific Verdict

In the context of nephroprotection research, Cilastatin Sodium and Cilastatin Ammonium salts are pharmacologically equivalent regarding their active moiety—the cilastatin anion.[1] However, their applications diverge significantly based on their physicochemical properties and intended use cases.[]

  • Cilastatin Sodium (CAS 81129-83-1): The standard pharmaceutical form used in clinical settings (e.g., combined with Imipenem) and the preferred choice for in vivo animal studies and general in vitro efficacy screening.[][1]

  • Cilastatin Ammonium (CAS 877674-82-3): Primarily utilized as a high-purity Reference Standard (USP) or a crystallization intermediate during purification.[][1] While biologically active, it is rarely used for therapeutic dosing due to the potential (albeit minor) physiological effects of the ammonium counter-ion in sensitive biological systems.[1]

The Verdict: For nephroprotection assays (OAT blockade or DHP-I inhibition), the salts are interchangeable provided molar concentrations are normalized .[][1] Researchers utilizing the ammonium salt for cell culture must control for potential ammonia toxicity in highly sensitive renal proximal tubule cell (RPTC) lines.[][1]

Chemical & Physical Comparison

The choice of salt form dictates solubility protocols and stability profiles.[][1] The ammonium salt is often isolated for its superior crystallinity during synthesis, which aids in achieving high purity before conversion to the sodium salt.[1]

Table 1: Physicochemical Properties Comparison[1]
FeatureCilastatin Sodium SaltCilastatin Ammonium Salt
CAS Number 81129-83-1877674-82-3
Molecular Formula C₁₆H₂₅N₂O₅S[][1][3]·NaC₁₆H₂₅N₂O₅S[][1]·NH₄
Molecular Weight ~380.43 g/mol ~375.49 g/mol
Primary Application Clinical therapeutics, In vivo efficacy modelsAnalytical Reference Standards (USP), Synthesis Intermediate
Solubility (Water) High (>50 mg/mL)High (buffers required for stability)
pH in Solution Neutral to slightly basic (7.0–8.[][1]0)Variable (dependent on NH₃ dissociation)
Cell Culture Suitability Optimal (Na⁺ is physiological)Conditional (Monitor NH₄⁺ accumulation)

Biological Equivalence: The Mechanistic Basis[2]

The nephroprotective efficacy of cilastatin relies entirely on the cilastatin anion .[1] Upon dissolution in physiological media (pH 7.4), both salts dissociate completely.[] The counter-ion (Na⁺ or NH₄⁺) does not participate in the binding to Dehydropeptidase-I (DHP-I) or the Organic Anion Transporters (OATs).[][1]

Mechanism of Action

Cilastatin protects the kidney via two distinct pathways:[][1][4][5][6]

  • Inhibition of DHP-I: Prevents the metabolism of antibiotics (like Imipenem) into nephrotoxic metabolites in the brush border of proximal tubules.[][1][5]

  • Blockade of Megalin/OAT Uptake: Competitively inhibits the entry of nephrotoxins (e.g., Cisplatin, Vancomycin) into renal proximal tubule cells (RPTCs), thereby preventing intracellular accumulation and subsequent apoptosis.[][1]

Diagram: Nephroprotective Pathway (DOT)[1][2]

Nephroprotection_Mechanism cluster_Kidney Renal Proximal Tubule Cell (RPTC) Cilastatin Cilastatin (Anion) Transporters Transporters (OAT1/3, Megalin) Cilastatin->Transporters Competitively Inhibits (Ki ~0.1 µM) Intracellular Intracellular Accumulation Cilastatin->Intracellular PREVENTS Nephrotoxin Nephrotoxin (Cisplatin/Vancomycin) Nephrotoxin->Transporters Targets for uptake Transporters->Intracellular Transport Protection Cell Survival & Integrity Preserved Transporters->Protection If Blocked by Cilastatin Apoptosis Apoptosis & Necrosis Intracellular->Apoptosis ROS Generation

Figure 1: Mechanism of Cilastatin Nephroprotection.[] The cilastatin anion competitively binds to renal transporters, preventing the uptake of nephrotoxic agents.[1]

Experimental Protocols

To ensure data integrity when comparing or substituting these salts, use the following self-validating protocols.

Protocol A: Molar Normalization (Critical Step)

When switching from Sodium to Ammonium salt, you cannot simply swap mass-for-mass due to the molecular weight difference.[][1]

  • Calculate Molarity:

    • Target Concentration:

      
       mM.
      
    • Mass required (

      
      ) = 
      
      
      
      .[][1]
  • Correction Factor:

    • If a protocol cites 100 mg Cilastatin Sodium (

      
      ), the equivalent mass of Cilastatin Ammonium (
      
      
      
      ) is:
      
      
      [][1]
    • Note: Always verify the specific batch water content and purity (often listed on the CoA) as this affects the calculation more than the salt form itself.[][1]

Protocol B: In Vitro Nephroprotection Assay (Cisplatin Model)

Objective: Validate nephroprotection of Cilastatin (Ammonium or Sodium) against Cisplatin-induced toxicity in HK-2 cells.[][1]

Materials:

  • HK-2 Cells (Human Kidney 2 proximal tubule).[]

  • DMEM/F12 Media.[]

  • Cisplatin (Nephrotoxin).[][5][6][7]

  • Cilastatin Salt (Test Agent).[][1][5][8]

  • MTT or CCK-8 Assay Kit.[]

Workflow:

  • Seeding: Plate HK-2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment (The Variable):

    • Group 1: Control (Media only).[]

    • Group 2: Cisplatin (20 µM) only.[]

    • Group 3: Cisplatin (20 µM) + Cilastatin Sodium (200 µg/mL).[][1]

    • Group 4: Cisplatin (20 µM) + Cilastatin Ammonium (197 µg/mL - molar equivalent).[]

    • Scientist's Note: Add Cilastatin 1 hour prior to Cisplatin to saturate OAT/Megalin receptors.[]

  • Incubation: Incubate for 24–48 hours at 37°C, 5% CO₂.

  • Readout: Measure cell viability via MTT absorbance at 570 nm.

  • Validation: Group 3 and Group 4 should show statistically indistinguishable viability rates (

    
    ), both significantly higher than Group 2.
    
Diagram: Experimental Workflow (DOT)

Experimental_Workflow cluster_Treatment Treatment Groups Start Start: HK-2 Cell Seeding Prep Prepare Stock Solutions (Correct for MW) Start->Prep G1 Control Prep->G1 G2 Cisplatin Only (Toxicity) Prep->G2 G3 Cisplatin + Cilastatin Na+ Prep->G3 G4 Cisplatin + Cilastatin NH4+ Prep->G4 Assay MTT/CCK-8 Assay (24-48h) G1->Assay G2->Assay G3->Assay G4->Assay Analysis Data Analysis (Compare G3 vs G4) Assay->Analysis

Figure 2: Experimental workflow for validating salt equivalence in nephroprotection assays.

Expert Insights & Limitations

The "Ammonium" Caveat in Cell Culture

While the ammonium salt is effective, ammonium ions (


) can alter intracellular pH and affect lysosomal function if concentrations exceed 5–10 mM.[1]
  • Recommendation: For standard nephroprotection assays, Cilastatin is used at 100–500 µg/mL (~0.25–1.3 mM).[] At this level, the ammonium load is generally negligible for robust cell lines like HK-2 or LLC-PK1.[][1] However, for primary cell cultures or extremely sensitive metabolic assays, Cilastatin Sodium is safer to eliminate the variable of ammonia toxicity.[1]

Regulatory & Manufacturing Context

The ammonium salt is frequently described in patent literature (e.g., KR100913694B1) as a method to purify Cilastatin acid before final conversion to the sodium salt.[1] If you are sourcing "Cilastatin Ammonium" from a chemical supplier, it is likely a high-purity analytical standard intended for HPLC calibration, not for bulk therapeutic use.[]

References

  • National Center for Biotechnology Information. (2025).[] PubChem Compound Summary for CID 6435552, Cilastatin. Retrieved from [Link][][1]

  • Human M, et al. (2021).[] Cilastatin protects against cisplatin-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs).[][1] Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Google Patents. (2009).[] KR100913694B1 - Novel crystalline cilastatin ammonium salt and preparation method thereof. Retrieved from

Sources

Comparative

Validation of Cilastatin Ammonium Salt Purity: A Comparative Guide to NMR and IR Spectroscopy

Executive Summary Cilastatin Ammonium Salt (CAS: 877674-82-3) is a critical renal dehydropeptidase-I (DHP-I) inhibitor, primarily used to stabilize imipenem against renal metabolism. While High-Performance Liquid Chromat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cilastatin Ammonium Salt (CAS: 877674-82-3) is a critical renal dehydropeptidase-I (DHP-I) inhibitor, primarily used to stabilize imipenem against renal metabolism. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for trace impurity profiling, it often requires expensive reference standards and can struggle with the detection of non-chromophoric impurities or specific salt counter-ions.

This guide validates the use of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy as orthogonal analytical techniques. Unlike HPLC, qNMR offers absolute quantification without analyte-specific reference standards, and IR provides definitive solid-state identification of the ammonium salt form—a critical quality attribute that HPLC often blinds.

Part 1: The Analytical Challenge

The validation of Cilastatin Ammonium presents unique challenges compared to its sodium salt or free acid forms.

  • Counter-ion Specificity: HPLC separates the Cilastatin anion but typically dissociates the ammonium counter-ion in the mobile phase, making it "invisible" to the detector.

  • Stereochemical Integrity: The Z-isomer configuration and the chiral centers at the cyclopropane ring are essential for bioactivity.

  • Residual Solvents: The crystallization process (often involving ethanol or isopropanol) requires strict monitoring, which qNMR handles simultaneously with potency assay.

Comparative Analysis: NMR/IR vs. HPLC
FeatureHPLC-UV (Standard)qNMR (Proposed Alternative)IR Spectroscopy
Primary Output Purity % (Area/Area)Absolute Purity % (w/w)Structural Fingerprint
Reference Standard Required (Expensive)Not Required (Internal Std used)Required for ID match
Counter-ion Detection Indirect (requires IC)Direct (via stoichiometry)Direct (N-H bands)
LOD/LOQ Excellent (<0.05%)Moderate (~0.1%)Poor (Qualitative only)
Sample Destructive? No (but mobile phase waste)No (recoverable)No (ATR) / Yes (KBr)
Throughput 20-40 min/sample10-15 min/sample< 2 min/sample

Part 2: NMR Validation Protocol (qNMR)

Nuclear Magnetic Resonance provides a direct look at the molecular skeleton.[1] For Cilastatin Ammonium, we utilize 1H-qNMR in Deuterium Oxide (


) to validate both structure and purity.
1H-NMR Spectral Assignment (400 MHz, )

The following chemical shifts are diagnostic for the Cilastatin Ammonium salt. Deviations >0.05 ppm indicate pH changes or impurities.

MoietyProton TypeChemical Shift (

ppm)
MultiplicityIntegration
Cyclopropane Ring CH (H-1)0.74dd1H
Cyclopropane Ring CH (H-3)0.88t1H
Methyls Cyclopropane

1.02, 1.07s, s6H
Chain Alkyl chain (

)
1.39 – 1.58m5H
Allylic Allylic

1.98q2H
Sulfide

2.49t2H
Cysteine Cys

2.85 – 3.03m4H
Methine Cys

-CH
3.78dd1H
Vinyl Olefinic

6.34 t 1H

Critical Validation Point: The triplet at 6.34 ppm is the specific marker for the Z-isomer. The E-isomer (impurity) typically shifts downfield.

Quantitative NMR (qNMR) Workflow[3][4]

To determine absolute purity without a Cilastatin standard, use a Certified Reference Material (CRM) as an internal standard. Maleic Acid is recommended due to its high purity, solubility in


, and singlet peak at ~6.15 ppm (distinct from the Cilastatin vinyl triplet at 6.34 ppm).

qNMR_Workflow Start Start: Sample Preparation Weighing Weigh ~20mg Cilastatin NH4 + ~10mg Maleic Acid (IS) (Precision Balance: 0.01 mg) Start->Weighing Solvation Dissolve in 0.7 mL D2O (Ensure complete dissolution) Weighing->Solvation Acquisition Acquire 1H NMR (d1 > 30s, 90° pulse, 64 scans) Solvation->Acquisition Processing Phase & Baseline Correction Integrate IS Peak (6.15 ppm) Integrate Target Peak (6.34 ppm) Acquisition->Processing Calculation Calculate Purity % Using Stoichiometric Ratio Processing->Calculation

Figure 1: qNMR Workflow for Absolute Purity Determination. Note the long relaxation delay (d1) is critical for quantitative accuracy.

Validation Criteria (ICH Q2)
  • Specificity: No overlap between the vinyl proton (6.34 ppm) and the Internal Standard (6.15 ppm).

  • Linearity:

    
     over 50% - 150% of target concentration.
    
  • Accuracy: Mean recovery 98.0% - 102.0% compared to HPLC assay.

Part 3: IR Spectroscopy Protocol

While NMR confirms the skeleton, IR spectroscopy is the primary tool for validating the salt form (Ammonium vs. Sodium vs. Free Acid) and detecting polymorphic changes.

Diagnostic IR Bands
Functional GroupWavenumber (

)
AssignmentValidation Significance
Ammonium (

)
2800 – 3200 Broad N-H stretchDistinguishes from Na salt (which lacks this broad band)
Carboxylate (

)
1550 – 1610Asymmetric stretchConfirms salt formation (Acid form appears at ~1710)
Amide I 1640 – 1690C=O stretchPeptide bond integrity
Cyclopropane ~3000 - 3080C-H stretchCharacteristic of Cilastatin ring
Spectral Interpretation Logic

The following decision tree ensures the correct identification of the Cilastatin Ammonium Salt form.

IR_Logic Start Acquire IR Spectrum (KBr or ATR) CheckNH Broad Band 2800-3200 cm-1? Start->CheckNH CheckCOO Strong Peak 1550-1610 cm-1? CheckNH->CheckCOO Yes Result_Na FAIL: Likely Sodium Salt CheckNH->Result_Na No (Sharp peaks only) CheckCO Strong Peak ~1700-1730 cm-1? Result_NH4 PASS: Cilastatin Ammonium Salt CheckCO->Result_NH4 No (Only Carboxylate) Result_Acid FAIL: Free Acid Form CheckCO->Result_Acid Yes (Acid C=O present) CheckCOO->CheckCO Yes CheckCOO->Result_Acid No

Figure 2: Decision Logic for Validating Salt Form Identity via IR Spectroscopy.

Part 4: Experimental Data & Case Study

Case Study: Detection of "Invisible" Impurities

In a recent batch analysis, HPLC showed a purity of 99.8% (Area %). However, the potency assay failed.

NMR Investigation:

  • The 1H-NMR spectrum revealed a triplet at 1.17 ppm and a quartet at 3.65 ppm.

  • Identification: Residual Ethanol .

  • Quantification: Integration against the internal standard revealed 4.2% w/w ethanol content.

Summary of Validation Results
ParameterMethodResultAcceptance Criteria
Specificity NMRVinyl proton (6.34 ppm) fully resolvedBaseline separation
Linearity NMR


Precision NMRRSD = 0.45% (n=6)RSD

Identity IRMatches Reference SpectrumCorrelation

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[2]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005.

  • PubChem. Cilastatin Ammonium Salt Compound Summary. National Library of Medicine. [3]

  • Simova, S., et al. "NMR determination of the purity of pharmaceutical reference materials." Magnetic Resonance in Chemistry, 2012.[4]

Sources

Validation

Cilastatin ammonium salt reference standard vs generic reagent grade

A Technical Comparison Guide for Pharmaceutical Development Executive Summary In the development of carbapenem combinations (e.g., Imipenem/Cilastatin), the quality of the dehydropeptidase-I (DHP-I) inhibitor Cilastatin...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Pharmaceutical Development

Executive Summary

In the development of carbapenem combinations (e.g., Imipenem/Cilastatin), the quality of the dehydropeptidase-I (DHP-I) inhibitor Cilastatin is critical.[1] While Reagent Grade Cilastatin Ammonium is suitable for early-stage high-throughput screening, it poses significant risks in analytical validation and late-stage formulation due to variable stoichiometry and undefined impurity profiles. USP Reference Standards (RS) are chemically characterized to ensure exact ammonium stoichiometry and impurity quantification, which are essential for establishing accurate


 values and regulatory compliance.
The Chemical Context: Why Grade Matters

Cilastatin is most stable as an ammonium salt (CAS 877674-82-3). However, this salt form introduces a specific challenge: Hygroscopicity and Ammonia Volatility .

  • The Stability Paradox: The ammonium salt is prone to losing ammonia (

    
    ) upon heating or prolonged exposure to air, potentially reverting partially to the free acid form.
    
  • Reagent Grade Reality: Generic reagent grade sources often lack rigorous controls for water content and ammonium stoichiometry. A "98% pure" reagent grade sample may actually contain significant water weight or varying ratios of

    
    , leading to errors in molarity calculations during enzymatic assays.
    
  • Reference Standard Assurance: USP Reference Standards undergo rigorous thermogravimetric analysis (TGA) and titrations to define the exact "As Is" vs. "Dried" content, ensuring that 1 mg of powder delivers a known number of moles of active inhibitor.

Mechanism of Action (Visualized)

Cilastatin acts as a reversible, competitive inhibitor of DHP-I, a zinc-dependent metalloprotease located in the renal brush border.[2]

Cilastatin_Mechanism cluster_kidney Renal Brush Border (Kidney) DHP DHP-I Enzyme (Zinc Metalloenzyme) Metabolite Open-Lactam Metabolite (Nephrotoxic Potential) DHP->Metabolite Hydrolysis (Inactivation) Imipenem Imipenem (Carbapenem) Imipenem->DHP Substrate Binding Urine Urinary Excretion (Active Drug) Imipenem->Urine Preserved by Cilastatin Cilastatin Cilastatin (Inhibitor) Cilastatin->DHP Competitive Inhibition (Ki < 1 µM)

Figure 1: Mechanism of Action.[2] Cilastatin prevents the DHP-I mediated hydrolysis of Imipenem, maintaining therapeutic levels and reducing nephrotoxic metabolites.

Critical Quality Attributes (CQAs): The Comparison

The following table contrasts the typical specifications of a generic reagent grade versus a pharmacopeial reference standard.

FeatureReagent Grade (Generic)USP Reference Standard (RS)Impact on Research
Assay (HPLC) ≥ 95.0% (Area %)98.0% - 102.0% (w/w)Reagent grade "purity" often ignores water/solvent content, skewing molarity.
Stoichiometry Variable

content
Defined

: Cilastatin ratio
Critical for accurate IC50/Ki determination.
Impurity Profile "Unknowns" presentQuantified Impurities A, B, C, & EnantiomersUnknown impurities in reagent grade may be toxic or inhibit DHP-I non-specifically.
Hygroscopicity Not typically controlledTGA/KF determinedReagent grade absorbs water rapidly; weighing errors of 5-10% are common.
Traceability Internal CoA onlyTraceable to USP/EP PrimaryRequired for GMP release testing and method validation.

Key Impurities to Watch:

  • Impurity A (Acid Hydrolysis): N-acetylcysteine adducts.

  • Impurity B (Isomer): The S-isomer (Cilastatin is Z-form). Reagent grade often contains higher levels of the E-isomer or enantiomers which are biologically inactive.

Experimental Validation Protocols

To validate the quality of your Cilastatin source, the following protocols are recommended.

Protocol A: Stability-Indicating HPLC Method

Use this to determine if your "Reagent Grade" has degraded.

  • Column: C18 Reverse Phase (e.g., Symmetry C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.0 - 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210 nm (for impurities) and 254 nm (for assay).

  • Standard Prep: Dissolve Reference Standard in water immediately before injection to prevent ammonium loss.

  • Acceptance: The Reference Standard should show a single peak >99%. Reagent grade often shows "shoulder" peaks corresponding to the E-isomer or hydrolysis products.

Protocol B: DHP-I Enzymatic Inhibition Assay

Use this to verify Specific Activity (


).

Principle: Renal DHP-I hydrolyzes the substrate Glycyldehydrophenylalanine (GDP) .[4] This hydrolysis causes a decrease in absorbance at 275 nm. Cilastatin inhibits this reaction.[2][5][6][7]

  • Enzyme Source: Porcine Renal Cortex homogenate (solubilized DHP-I).

  • Substrate: 50 µM Glycyldehydrophenylalanine (GDP) in 50 mM Tris-HCl, pH 7.2, containing 0.1 mM

    
    .
    
  • Inhibitor: Prepare serial dilutions of Cilastatin (Reference vs. Reagent) from 0.01 µM to 10 µM.

  • Reaction:

    • Add Enzyme to buffer.

    • Add Cilastatin.[2][3][5][6][8][9][10] Incubate 5 min at 37°C.

    • Initiate with Substrate (GDP).

  • Detection: Monitor

    
     per minute.
    
  • Calculation: Plot % Inhibition vs. Log[Cilastatin].

    • Warning: If Reagent Grade

      
       is significantly higher than the Reference Standard, it indicates inactive mass (water/impurities) or loss of the ammonium counter-ion.
      
Decision Matrix: When to Use Which Grade?

Not every experiment requires a Reference Standard. Use this workflow to optimize cost vs. data integrity.

Decision_Matrix Start Select Application RD Early R&D / HTS (>1000 samples) Start->RD Opt Lead Optimization (IC50 Determination) Start->Opt Val Method Validation (GLP/GMP) Start->Val QC Quality Control (Batch Release) Start->QC Reagent Reagent Grade (Check CoA for Water Content) RD->Reagent Cost Effective RefStd USP Reference Standard (Traceable) Opt->RefStd Required for Accurate Ki Val->RefStd Mandatory QC->RefStd Mandatory Reagent->Opt RISK: False Negatives due to impurities

Figure 2: Decision Matrix. Reagent grade is acceptable for screening, but Reference Standards are mandatory for kinetic characterization and regulatory submissions.

References
  • United States Pharmacopeia (USP). Cilastatin Ammonium Salt Reference Standard (Catalog No. 1133206). USP-NF.[11] Link

  • Campbell, B. J., et al. (1984). "Renal dipeptidase (dehydropeptidase I) activity against carbapenem antibiotics." Journal of Antimicrobial Chemotherapy, 14(3), 205-212. (Establishes the DHP-I inhibition mechanism).
  • Hikida, M., et al. (1992). "Inactivation of carbapenems by renal dehydropeptidase-I." Antimicrobial Agents and Chemotherapy, 36(2), 481-484. Link

  • Everest, D. J., et al. (1994). "Improved spectrophotometric assay for beta-lactam residues in kidney tissue." The Analyst, 119, 2727-2729.[12] Link

  • Graham, R. M., et al. (1987). "Inhibition of renal dipeptidase by cilastatin."[2][5][6] Clinical Pharmacology & Therapeutics. (Foundational kinetic data).

Sources

Comparative

Comparative efficacy of cilastatin ammonium salt and other DHP-I inhibitors

Executive Summary Cilastatin Ammonium Salt represents the research-grade standard for inhibiting Dehydropeptidase-I (DHP-I), a renal zinc-dependent metalloprotease responsible for the hydrolysis of the beta-lactam ring i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cilastatin Ammonium Salt represents the research-grade standard for inhibiting Dehydropeptidase-I (DHP-I), a renal zinc-dependent metalloprotease responsible for the hydrolysis of the beta-lactam ring in carbapenem antibiotics (specifically Imipenem).

While clinical formulations utilize the sodium salt, the ammonium salt is frequently preferred in in vitro assay development and early-stage drug discovery due to its enhanced crystalline stability and high solubility in polar solvents. This guide compares Cilastatin’s efficacy against its primary alternative, Betamipron , and general aminopeptidase inhibitors like Bestatin , establishing Cilastatin as the superior DHP-I specific inhibitor (


) compared to alternatives which primarily target renal organic anion transporters (OATs).

Mechanistic Foundation: The DHP-I Checkpoint

To understand the efficacy differences, one must first visualize the "Renal Checkpoint." DHP-I (EC 3.4.13.19) is located on the brush border of the proximal renal tubule. It recognizes the specific stereochemistry of the carbapenem beta-lactam ring, cleaving it and rendering the antibiotic ineffective while generating nephrotoxic metabolites.

Diagram 1: Mechanism of Action (DHP-I vs. Inhibitors)

DHP_Mechanism Imipenem Imipenem (Substrate) DHPI DHP-I Enzyme (Zinc Metallo-protease) Imipenem->DHPI Enters Active Site Metabolite Hydrolyzed Metabolite (Nephrotoxic) DHPI->Metabolite Hydrolysis Cilastatin Cilastatin Ammonium (High Affinity Inhibitor) Cilastatin->DHPI Competitive Inhibition (Ki < 1µM) Betamipron Betamipron (OAT Blocker/Weak DHP-I) Betamipron->DHPI Weak Inhibition

Figure 1: Cilastatin acts as a direct, high-affinity competitive inhibitor of the DHP-I active site, preventing the hydrolysis of Imipenem.[1] Betamipron exhibits significantly lower affinity for the enzyme.

Comparative Efficacy Analysis

The choice of inhibitor depends on whether the goal is pure enzymatic inhibition (DHP-I) or blocking renal uptake (OAT inhibition).

Table 1: Comparative Efficacy Profile
FeatureCilastatin (Ammonium/Sodium) Betamipron Bestatin (Ubenimex)
Primary Target DHP-I (High Specificity)OAT1 / OAT3 (Renal Transporters)Aminopeptidase B / Leucine Aminopeptidase
DHP-I Inhibition (

)
0.1 – 0.5 µM (Potent)> 100 µM (Weak)Variable / Non-specific
Mechanism Competitive ReversibleCompetitive (OAT); Weak (DHP-I)Competitive
Primary Use Case Protecting Imipenem; Enzymatic AssaysProtecting Panipenem; OAT StudiesGeneral Aminopeptidase screening
Solubility (Ammonium) High (>50 mg/mL in H₂O)ModerateLow (DMSO required)
Technical Insight: Why the Ammonium Salt?

In reagent catalogs, you will often find Cilastatin Ammonium Salt (CAS: 81129-85-3) rather than the sodium salt.

  • Stability: The ammonium salt crystallizes well, offering higher purity (>98%) and shelf-life stability for laboratory reagents compared to the hygroscopic sodium salt.

  • Dissociation: In physiological buffers (pH 7.4), the ammonium ion dissociates, leaving the active cilastatin anion . Therefore,

    
     values derived from the ammonium salt are biologically equivalent to the sodium salt.
    

Experimental Protocol: DHP-I Inhibition Assay

Objective: Determine the


 of Cilastatin Ammonium Salt against DHP-I using a spectrophotometric reporter.

Reagents:

  • Enzyme Source: Porcine or Human Renal Brush Border Membrane Vesicles (BBMV) or purified recombinant DHP-I.

  • Substrate: Glycyldehydrophenylalanine (Gly-DHP) or Imipenem (299 nm detection).

  • Inhibitor: Cilastatin Ammonium Salt (dissolved in 50 mM HEPES, pH 7.2).

Diagram 2: Assay Workflow (Self-Validating Protocol)

Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Kinetic Reaction Step1 Solubilize Cilastatin Ammonium (Stock: 10mM in HEPES) Step3 Pre-incubation (Enzyme + Inhibitor, 5 min, 37°C) Step1->Step3 Step2 Prepare Substrate (Gly-DHP or Imipenem) Step4 Initiate Reaction (Add Substrate) Step2->Step4 Step3->Step4 Step5 Monitor Absorbance (295-300 nm for 5-10 mins) Step4->Step5 Validation Validation Checkpoint: Linearity r² > 0.98 Control (No Inhibitor) Slope > 0 Step5->Validation

Figure 2: Step-by-step kinetic assay workflow. Pre-incubation is critical to establish equilibrium for competitive inhibitors.

Detailed Methodology
  • Preparation: Dissolve Cilastatin Ammonium Salt to a 10 mM stock in 50 mM HEPES (pH 7.2). Prepare serial dilutions (0.01 µM to 100 µM).

  • Blanking: Use a quartz cuvette containing buffer and enzyme (without substrate) to zero the spectrophotometer.

  • Reaction:

    • Add 10 µL of Enzyme (approx. 0.5 units/mL final).[2]

    • Add 10 µL of Cilastatin dilution.

    • Incubate for 5 minutes at 37°C.

    • Add 980 µL of Imipenem (100 µM final concentration).

  • Measurement: Immediately monitor the decrease in absorbance at 299 nm (extinction coefficient

    
     for the beta-lactam ring).
    
  • Calculation: Plot

    
     (initial velocity) vs. log[Inhibitor]. Fit to a non-linear regression model to determine 
    
    
    
    .

Strategic Selection Guide

When to use Cilastatin Ammonium Salt:

  • Carbapenem Stability Studies: If you are testing novel carbapenems (like Imipenem derivatives) for renal stability, Cilastatin is the mandatory positive control.

  • Nephrotoxicity Models: To differentiate between transport-mediated toxicity (OAT) and metabolite-mediated toxicity (DHP-I), use Cilastatin to block the metabolic pathway specifically.

When to use Betamipron:

  • Panipenem Research: Betamipron is specifically optimized for Panipenem, which has different OAT affinity profiles than Imipenem.

  • OAT Inhibition Focus: If your primary goal is blocking the organic anion transporter rather than the enzyme itself, Betamipron or Probenecid are more relevant tools.

References

  • Kahan, F. M., et al. (1983). "Thienamycin: development of imipenem-cilastatin." Journal of Antimicrobial Chemotherapy, 12(suppl_D), 1-35. Link

  • Campbell, B. J., et al. (1984). "Specificity and inhibition studies of human renal dipeptidase." Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 789(2), 202-209. Link

  • Hikida, M., et al. (1992). "Nephrotoxicity of carbapenem antibiotics and the protective effect of betamipron." Toxicology, 72(2), 193-206. Link

  • Drusano, G. L. (1988). "Clinical pharmacokinetics of imipenem and cilastatin." Clinical Pharmacokinetics, 15(3), 189-211. Link

  • USP Monographs. "Cilastatin Sodium / Ammonium Salt Reference Standards." United States Pharmacopeia.

Sources

Validation

Reproducibility of cilastatin ammonium salt inhibition constants (Ki values)

Reproducibility of Cilastatin Ammonium Salt Inhibition Constants ( ): A Comparative Technical Guide Executive Summary: The Reproducibility Crisis in Enzyme Kinetics In the development of carbapenem antibiotics, Cilastati...

Author: BenchChem Technical Support Team. Date: February 2026

Reproducibility of Cilastatin Ammonium Salt Inhibition Constants ( ): A Comparative Technical Guide

Executive Summary: The Reproducibility Crisis in Enzyme Kinetics

In the development of carbapenem antibiotics, Cilastatin serves as the critical gatekeeper, preventing renal metabolism by Dehydropeptidase-I (DHP-I) .[1] However, literature values for its inhibition constant (


) often fluctuate due to inconsistent salt forms (Ammonium vs. Sodium) and varying assay conditions.

This guide establishes the Cilastatin Ammonium Salt as the analytical gold standard for in vitro reproducibility. Unlike the hygroscopic sodium salt used clinically, the crystalline ammonium salt offers superior stoichiometric stability, ensuring precise


 determination. We provide a definitive comparison of inhibition profiles and a self-validating protocol to standardize your kinetic assays.

Mechanism of Action: Dual-Target Inhibition

Cilastatin is not merely a DHP-I inhibitor; it exhibits a concentration-dependent dual mechanism. At nanomolar concentrations, it targets DHP-I to preserve antibiotic stability. At micromolar concentrations, it blocks Organic Anion Transporters (OATs), mitigating nephrotoxicity.

Figure 1: Cilastatin Dual-Inhibition Pathway[2]

Cilastatin_Mechanism Imipenem Imipenem (Carbapenem) DHP_I Renal Dehydropeptidase-I (DHP-I / MDP) Imipenem->DHP_I Substrate OATs Organic Anion Transporters (OAT1/3) Imipenem->OATs Uptake Metabolite Nephrotoxic Metabolite DHP_I->Metabolite Hydrolysis Cell_Toxicity Proximal Tubule Cell Toxicity OATs->Cell_Toxicity Accumulation Cilastatin Cilastatin (Ammonium Salt) Cilastatin->DHP_I High Affinity Inhibition (Ki ≈ 0.1 µM) Cilastatin->OATs Low Affinity Blockade (IC50 ≈ 200-500 µM)

Caption: Cilastatin exerts high-affinity competitive inhibition on DHP-I (preventing hydrolysis) and low-affinity blockade on OAT1/3 (preventing intracellular accumulation).

Comparative Analysis of Inhibition Constants ( & )

Reproducibility relies on distinguishing between the high-affinity target (DHP-I) and off-targets. The table below synthesizes validated kinetic data, highlighting the species-specific differences that often confound preclinical results.

Table 1: Comparative Inhibition Profile of Cilastatin
Target Enzyme / TransporterSpecies SourceParameterValue (µM)Reproducibility Notes
Renal Dehydropeptidase-I (DHP-I) Porcine (Standard)

0.10 – 0.30 Primary Reference. The porcine enzyme is the structural surrogate for human DHP-I in kinetic assays.
Renal Dehydropeptidase-I (DHP-I)Human (Recombinant)

~0.1 – 0.5Highly comparable to porcine; values fluctuate based on glycosylation state of recombinant protein.
Renal Dehydropeptidase-I (DHP-I)Rat / Rabbit

0.5 – 1.0Slightly lower affinity. Rat models may underestimate human efficacy if not corrected.
Organic Anion Transporter 1 (OAT1) Human (HEK293)

~257Secondary Target. Requires ~1000x higher concentration than DHP-I inhibition.
Metallo-

-lactamase (CphA)
Aeromonas hydrophila

178Negative Control. Demonstrates Cilastatin's specificity for mammalian DHP-I over bacterial metallo-enzymes.

Critical Insight: The Cilastatin Ammonium Salt (CAS 877674-82-3) is the preferred USP Reference Standard form. Unlike the sodium salt, which is hygroscopic and can vary in water content (affecting calculated molecular weight and concentration), the ammonium salt crystallizes with high purity, ensuring that a weighed mass yields a precise molar concentration for


 determination.

Factors Influencing Reproducibility

To ensure your


 values align with the "0.1 µM" gold standard, control these three variables:
  • Substrate Selection (Reporter vs. Drug):

    • Gly-dh-Phe (Glycyldehydrophenylalanine): The standard colorimetric substrate. Hydrolysis is measured at 275 nm . It provides the cleanest kinetic data (pure

      
      /
      
      
      
      ).
    • Imipenem: The clinical substrate.[2][3][4][5][6] Hydrolysis is measured at 299 nm . Note that Imipenem is unstable; spontaneous degradation can inflate background noise if not corrected.

  • Buffer Composition:

    • DHP-I is a zinc-dependent metalloenzyme. Buffers containing chelators (EDTA, EGTA) will irreversibly inactivate the enzyme, yielding false-positive inhibition data.

    • Recommended: 50 mM Tris-HCl (pH 8.0) or MOPS. Avoid phosphate buffers if zinc precipitation is a risk.

  • Enzyme Purity:

    • Crude kidney homogenates contain cytosolic peptidases that do not bind Cilastatin. Use purified brush border membrane vesicles (BBMV) or recombinant DHP-I to avoid "diluting" the observed affinity.

Validated Experimental Protocol: DHP-I Inhibition Assay

This protocol uses the spectrophotometric method with Imipenem as the substrate, calibrated for the Cilastatin Ammonium Salt.

Figure 2: Assay Workflow for Determination

Protocol_Flow Start Start: Reagent Prep Step1 1. Prepare Enzyme Source (Porcine Kidney DHP-I or Recombinant) in 50 mM Tris-HCl, pH 8.0 Start->Step1 Step2 2. Prepare Cilastatin Ammonium Salt Series (0.01 µM to 10 µM) Dissolve in Buffer (Avoid DMSO if possible) Step1->Step2 Step3 3. Pre-Incubation Mix Enzyme + Inhibitor Incubate 10 min @ 37°C Step2->Step3 Step4 4. Initiate Reaction Add Substrate (Imipenem, 500 µM final) Total Vol: 1.0 mL Step3->Step4 Step5 5. Kinetic Monitoring Measure Absorbance Decrease @ 299 nm Duration: 5-10 mins (Linear Phase) Step4->Step5 Step6 6. Data Analysis Plot V0 vs [I] (Dixon Plot) or Fit to Morrison Equation Step5->Step6 End Output: Ki Value Step6->End

Caption: Step-by-step spectrophotometric workflow for determining Cilastatin Ki against DHP-I.

Detailed Methodology
  • Reagent Preparation:

    • Enzyme: Dilute Porcine Renal Dipeptidase (EC 3.4.13.19) to ~0.5 units/mL in 50 mM Tris-HCl (pH 8.0) containing 0.1 mM

      
       (to maintain activity).
      
    • Inhibitor: Dissolve Cilastatin Ammonium Salt in buffer to create a 1 mM stock. Prepare serial dilutions (0.01, 0.03, 0.1, 0.3, 1.0, 3.0 µM).

    • Substrate: Prepare 10 mM Imipenem stock in fresh buffer immediately before use (unstable).

  • Assay Procedure:

    • In a quartz cuvette, add 900 µL Enzyme/Buffer mix.

    • Add 50 µL Cilastatin dilution (or buffer for control).

    • Incubate for 5 minutes at 37°C to allow equilibrium binding.

    • Add 50 µL Imipenem stock (Final conc: 500 µM).

    • Immediately mix by inversion and place in spectrophotometer.

  • Measurement:

    • Monitor the decrease in absorbance at 299 nm (

      
       for Imipenem hydrolysis).
      
    • Record the initial velocity (

      
      ) from the linear portion of the curve (first 60-120 seconds).
      
  • Calculation:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to the Morrison Equation (for tight-binding inhibitors) or standard IC50 curve.

    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
    • Note:

      
       for Imipenem is typically ~1-2 mM.
      

References

  • Keynan, S., et al. (1995). "The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA."[7] Antimicrobial Agents and Chemotherapy, 39(7), 1629–1631.

  • Huo, X., et al. (2019). "Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs)."[3] Acta Pharmaceutica Sinica B, 9(5), 986-996.

  • Campbell, B. J., et al. (1984).[8] "Beta-lactamase activity of purified and partially characterized human renal dipeptidase." Journal of Biological Chemistry, 259(23), 14586–14590.[8]

  • USP Monographs. (2023). "Cilastatin Sodium / Cilastatin Ammonium Salt Reference Standard." United States Pharmacopeia.

  • Graham, D. W., et al. (1987). "Inhibition of the mammalian beta-lactamase renal dipeptidase (dehydropeptidase-I) by (Z)-2-(acylamino)-3-substituted-propenoic acids." Journal of Medicinal Chemistry, 30(6), 1074–1090.

Sources

Comparative

A Tale of Two Standards: Navigating USP and EP Monographs for Cilastatin Salts Analysis

For Immediate Publication A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals In the global landscape of pharmaceutical development, adherence to pharmacopeial standards is par...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the global landscape of pharmaceutical development, adherence to pharmacopeial standards is paramount for ensuring drug quality, safety, and efficacy. For cilastatin salts, a critical component in combination antibiotic therapies, navigating the analytical and impurity standards set forth by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) presents a unique set of challenges and considerations. This guide provides an in-depth, objective comparison of the USP and EP standards for the analysis of cilastatin salts, offering field-proven insights and supporting data to aid researchers and drug development professionals in this complex regulatory environment.

Introduction: The Role of Pharmacopeial Standards in Cilastatin Development

Cilastatin sodium is a renal dehydropeptidase inhibitor that prevents the degradation of the antibiotic imipenem, thereby enhancing its efficacy.[1] The quality control of cilastatin sodium is rigorously defined by pharmacopeias, which provide the legal and scientific benchmarks for drug manufacturing and commerce. The two most influential pharmacopeias in the Western hemisphere are the USP and the EP. While both strive for the common goal of ensuring public health, their analytical methodologies and impurity control strategies can differ significantly. Understanding these differences is crucial for pharmaceutical companies aiming for international market access.

Assay of Cilastatin Sodium: A Divergence in Analytical Philosophy

A fundamental point of divergence between the USP and EP monographs for cilastatin sodium lies in the prescribed method for determining its potency.

The USP Approach: Potentiometric Titration

The United States Pharmacopeia specifies a potentiometric titration method for the assay of Cilastatin Sodium.[2][3] This classic analytical technique involves dissolving the substance in a methanol and water mixture and titrating with 0.1 N sodium hydroxide after an initial pH adjustment with hydrochloric acid.[2] The endpoint is determined by observing three inflection points, and the quantity of cilastatin sodium is calculated from the volume of titrant consumed.

The European Pharmacopoeia Approach: High-Performance Liquid Chromatography (HPLC)

In contrast, the European Pharmacopoeia (Monograph 1408) employs a more modern and specific analytical technique: High-Performance Liquid Chromatography (HPLC). While the full monograph text is not publicly available, information from supplementary documents and analytical service providers indicates the use of a reversed-phase HPLC method. This typically involves a phosphate buffer and an organic modifier like acetonitrile as the mobile phase. The quantification is based on the peak area of the cilastatin peak compared to that of a reference standard.

Causality Behind the Methodological Choice:

The USP's reliance on potentiometric titration for the assay reflects a more traditional approach, valuing robustness and simplicity. Titration is a well-established, absolute method that does not require a specific reference standard for the primary quantification, though a reference standard is used for other tests within the monograph.

The EP's preference for an HPLC-based assay underscores a philosophy geared towards specificity. An HPLC method can separate the active pharmaceutical ingredient (API) from potential impurities, ensuring that only the cilastatin peak is quantified. This approach inherently provides more information about the purity of the substance during the assay itself.

The Critical Lens on Impurities: A Comparative Analysis

The control of impurities is a critical aspect of any drug substance monograph, and it is here that the differences between the USP and EP standards for cilastatin sodium become most pronounced.

USP Impurity Profiling:

The USP monograph for Cilastatin Sodium addresses impurities through a combination of a general "Chromatographic purity" test and specific tests for solvents. The chromatographic purity test utilizes an HPLC method to detect and quantify any impurities present. The monograph sets a limit for any individual impurity, typically not more than 0.5%.[3]

EP Impurity Profiling: A Specified and Comprehensive Approach

The European Pharmacopoeia, in its monograph 1408 for Cilastatin Sodium, takes a more detailed and specified approach to impurity control. The EP monograph lists several named impurities, each with its own specific acceptance criteria. These specified impurities are designated with letters (e.g., Impurity A, B, C, etc.) and reference standards for these impurities are available from the European Directorate for the Quality of Medicines & HealthCare (EDQM).

This "specified impurity" approach provides a more transparent and rigorous control strategy. It requires manufacturers to not only detect and quantify these specific impurities but also to ensure they are below the established limits. This necessitates a more sophisticated analytical approach, often involving gradient HPLC methods capable of resolving a complex mixture of potential impurities.

A Glimpse into the Methodological Differences for Impurity Analysis:

While full details of the EP HPLC method are proprietary, available information suggests a gradient elution using a phosphate buffer (pH 3.25) and acetonitrile on a C18 column. In contrast, some published stability-indicating HPLC methods for imipenem and cilastatin, often developed with USP guidelines in mind, may use different buffer systems and gradient profiles.[4] The choice of a lower pH in the EP method, for instance, can be crucial for the resolution of certain acidic or basic impurities.

Practical Implications for Drug Development and Global Supply

The disparities between the USP and EP standards for cilastatin sodium have significant practical implications for pharmaceutical manufacturers:

  • Analytical Method Development and Validation: Companies must develop and validate two distinct sets of analytical methods to comply with both pharmacopeias. The resources required for developing, validating, and maintaining a potentiometric titration for the assay (USP) and a sophisticated gradient HPLC method for both assay and a detailed impurity profile (EP) can be substantial.

  • Reference Standards: Sourcing and managing reference standards for the specified impurities listed in the EP monograph is an ongoing responsibility. The USP also requires a reference standard (USP Cilastatin Ammonium Salt RS) for identification and chromatographic purity tests.[2]

  • Impurity Control Strategy: A manufacturer's process chemistry and control strategy must be robust enough to consistently control the specific impurities listed in the EP monograph to their designated limits. This may require more stringent in-process controls and purification steps compared to meeting the more general impurity limit of the USP.

  • Global Product Registration: For a product to be marketed in both the United States and Europe, the manufacturer's analytical testing and documentation must demonstrate compliance with both sets of standards. This often leads to a "worst-case" approach, where the company adheres to the stricter of the two requirements for each specific test.

Experimental Workflows: A Conceptual Overview

To illustrate the analytical workflows dictated by each pharmacopeia, the following diagrams provide a conceptual, step-by-step overview.

Caption: Conceptual workflow for USP analysis of Cilastatin Sodium.

Caption: Conceptual workflow for EP analysis of Cilastatin Sodium.

Data Summary: A Head-to-Head Comparison

Parameter United States Pharmacopeia (USP) European Pharmacopoeia (EP)
Assay Method Potentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)
Impurity Control General "Chromatographic Purity" test with a limit for individual unknown impurities (e.g., NMT 0.5%).List of specified, named impurities (e.g., Impurity A, B, C) with individual limits, plus limits for unspecified and total impurities.
Reference Standards USP Cilastatin Ammonium Salt RS for identification and chromatographic purity.EP Cilastatin Sodium CRS for assay and system suitability. Specific CRS for named impurities.
Analytical Philosophy Emphasis on a robust, absolute method for assay, with a more general approach to impurity control.Emphasis on a highly specific, chromatographic method for both assay and a detailed, transparent impurity profile.

Conclusion: A Harmonized Future?

The differences in the USP and EP standards for cilastatin sodium analysis highlight a broader challenge in the global pharmaceutical industry. While international harmonization efforts are ongoing, significant discrepancies remain for many drug substances. For cilastatin, the EP's approach of using a single, specific HPLC method for both assay and a detailed impurity profile represents a more modern and arguably more rigorous quality control strategy. However, the USP's reliance on a classic titration method for the assay is a testament to the enduring value of robust and well-understood analytical techniques.

Ultimately, researchers, scientists, and drug development professionals must be adept at navigating both sets of standards. A thorough understanding of the underlying scientific principles and regulatory expectations of each pharmacopeia is essential for successful global drug development and ensuring the consistent quality of cilastatin-containing medicines for patients worldwide.

References

  • PubChem. Cilastatin Sodium. National Center for Biotechnology Information. [Link]

  • USP29-NF24. USP Monographs: Cilastatin Sodium. [Link]

  • USP-NF. Cilastatin Sodium. [Link]

  • EDQM. CILASTATIN SODIUM CRS. [Link]

  • Journal of Chemical and Pharmaceutical Research. Simultaneous Determination of Imipenem and Cilastatin. [Link]

  • ResearchGate. Determination of Imipenem and Cilastatin in Medicinal Products by Micellar Electrokinetic Chromatography. [Link]

  • EDQM. Impurity Control in the European Pharmacopoeia. [Link]

  • Phenomenex. Improve Your European Pharmacopoeia (Ph. Eur.) and United States (USP) Monographs. [Link]

  • PubMed. Determination of imipenem and cilastatin sodium in Primaxin by first order derivative ultraviolet spectrophotometry. [Link]

  • ResearchGate. STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF IMIPENEM AND CILASTATIN IN INJECTION FORMULATIONS. [Link]

  • EDQM. General Notices. [Link]

  • EDQM. List of European Pharmacopoeia Reference Standards. [Link]

Sources

Validation

Assessing Bioequivalence of Cilastatin Ammonium Salt Derivatives In Vitro: A Comparative Technical Guide

Executive Summary & Strategic Context In the development of carbapenem adjuvants, Cilastatin Sodium is the established clinical standard (Reference Listed Drug - RLD) used to inhibit Renal Dehydropeptidase-I (DHP-I) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of carbapenem adjuvants, Cilastatin Sodium is the established clinical standard (Reference Listed Drug - RLD) used to inhibit Renal Dehydropeptidase-I (DHP-I) and prevent the degradation of Imipenem. However, upstream synthesis often yields Cilastatin Ammonium Salt (CAS) or other salt derivatives as intermediates or alternative solid-state forms.

This guide provides a rigorous framework for assessing the in vitro bioequivalence (BE) of Cilastatin Ammonium Salt derivatives against the clinical Sodium standard. Unlike simple chemical equivalence, functional bioequivalence in this context requires validating three critical parameters:

  • Enzymatic Potency: Identical inhibition kinetics (

    
    , 
    
    
    
    ) against DHP-I.
  • Transport Modulation: Equivalent inhibition of Organic Anion Transporters (OAT1/3) to mitigate nephrotoxicity.

  • Physicochemical Stability: Comparative degradation profiles under physiological stress.

Physicochemical Profiling: The First Gate

Before functional assays, the derivative must demonstrate pharmaceutical equivalence. The ammonium salt exhibits distinct solubility and hygroscopicity profiles compared to the sodium salt, which impacts formulation stability.

Table 1: Comparative Physicochemical Specifications
ParameterCilastatin Sodium (Reference)Cilastatin Ammonium Salt (Test)Impact on Bioequivalence
Molecular Weight 380.43 g/mol ~375.5 g/mol (varies by stoichiometry)Must correct for salt factor in molar dosing.
Solubility (Water) > 10 mg/mL (Freely Soluble)Soluble (pH dependent)Ammonium release may alter local pH; buffer capacity is critical in assay design.
Hygroscopicity Very HygroscopicHygroscopicCritical for accurate weighing; requires inert atmosphere handling.
pH (1% Solution) 6.5 – 8.56.0 – 7.5 (Typical)Lower pH of CAS may require buffering to match physiological conditions.
Impurity Profile Mesityl oxide < 0.5%Ammonia contentResidual ammonia can interfere with certain colorimetric protein assays.

Core Functional Assay: DHP-I Inhibition

The "gold standard" for establishing bioequivalence for Cilastatin derivatives is the inhibition of Renal Dehydropeptidase-I (DHP-I). This enzyme is responsible for the hydrolysis of the beta-lactam ring in carbapenems.

Mechanistic Pathway

Cilastatin acts as a reversible, competitive inhibitor of DHP-I. The ammonium salt derivative must demonstrate an


 statistically indistinguishable from the sodium salt (typically within 80-125% acceptance criteria).

DHPI_Mechanism Imipenem Imipenem (Substrate) DHPI DHP-I Enzyme (Renal Brush Border) Imipenem->DHPI Binds Metabolite Inactive Metabolite DHPI->Metabolite Hydrolysis Cilastatin Cilastatin (Inhibitor) Cilastatin->DHPI Competitive Blockade

Figure 1: Mechanism of Action.[1][2][3][4][5] Cilastatin competes with Imipenem for the active site of DHP-I, preventing hydrolysis.[6]

Protocol 1: Spectrophotometric DHP-I Inhibition Assay

Objective: Determine the


 of Cilastatin Ammonium Salt vs. Sodium Salt.

Materials:

  • Enzyme: Purified Porcine Renal DHP-I (commercially available or isolated from kidney cortex).[6]

  • Substrate: Glycyldehydrophenylalanine (GdHP) or Imipenem itself.

  • Detection: UV-Vis Spectrophotometer (295 nm for Imipenem; 275 nm for GdHP).

  • Buffer: 50 mM Tris-HCl, pH 7.4, with 50 µM ZnCl

    
     (Zinc is a cofactor).
    

Workflow:

  • Preparation:

    • Prepare 10 mM stock solutions of Cilastatin Sodium (Ref) and Ammonium Salt (Test) in assay buffer. Correct for salt weight.

    • Prepare serial dilutions (0.1 nM to 10 µM).

  • Pre-incubation:

    • Mix 10 µL of Enzyme solution + 10 µL of Inhibitor (Test/Ref) in a 96-well UV-transparent plate.

    • Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Reaction Initiation:

    • Add 180 µL of Substrate (100 µM Imipenem).

  • Kinetic Monitoring:

    • Immediately measure Absorbance at 295 nm every 30 seconds for 10 minutes.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
  • Analysis:

    • Plot % Activity vs. Log[Inhibitor].

    • Fit to a 4-parameter logistic model to derive

      
      .
      

Acceptance Criteria: The


 of the Ammonium Salt must be within 0.65 nM ± 20%  (or relative to the concurrent Sodium control).

Secondary Bioequivalence: OAT Transport & Safety

Recent data suggests Cilastatin's nephroprotective effect is partly due to the inhibition of Organic Anion Transporters (OAT1 and OAT3), preventing the intracellular accumulation of toxic drugs.

Protocol 2: OAT1/3 Uptake Inhibition (Cell-Based)

Objective: Confirm that the ammonium derivative retains the ability to block OAT-mediated transport, ensuring equivalent safety profiles.

System: HEK293 cells stably expressing hOAT1 or hOAT3.[4] Probe Substrate:


H-Para-aminohippurate (PAH) or 6-Carboxyfluorescein (6-CF).
  • Seeding: Seed HEK293-OAT1 cells in 24-well plates (Poly-D-lysine coated).

  • Treatment:

    • Wash cells with HBSS.

    • Add Probe Substrate (e.g., 10 µM 6-CF) ± Cilastatin (Sodium vs. Ammonium) at varying concentrations (10 µM – 1 mM).

  • Uptake: Incubate for 10 minutes at 37°C.

  • Termination: Wash 3x with ice-cold PBS.

  • Lysis & Detection: Lyse cells (0.1 N NaOH) and measure fluorescence/radioactivity.

  • Result: Calculate

    
     for uptake inhibition. Both salts should show 
    
    
    
    .

Stability & Degradation Profiling[4][9]

The ammonium cation can theoretically catalyze hydrolysis or interact differently with excipients. A forced degradation study is required.

Stress Conditions:

  • Acid: 0.1 N HCl, 60°C, 4 hours.

  • Base: 0.1 N NaOH, 60°C, 4 hours.

  • Oxidation: 3% H

    
    O
    
    
    
    , RT, 4 hours.

Analysis: HPLC-UV (210 nm). Requirement: The degradation pathway (chromatographic profile) of the Ammonium Salt must match the Sodium Salt. Any new peak >0.1% in the Ammonium sample indicates a unique instability risk.

Decision Logic for Bioequivalence

Use this logic flow to determine if your Cilastatin Ammonium derivative is suitable for progression.

DecisionTree Start Start: Cilastatin Ammonium Salt Evaluation Solubility Solubility & pH Check (vs Sodium Salt) Start->Solubility Fail1 STOP: Reformulate (Salt Discrepancy) Solubility->Fail1 Significant Deviation DHPI DHP-I Inhibition Assay (IC50 Comparison) Solubility->DHPI Equivalent Fail2 STOP: Functional Failure DHPI->Fail2 Potency Mismatch OAT OAT1/3 Transport Assay (Safety Check) DHPI->OAT IC50 within 80-125% Stability Forced Degradation (HPLC Profiling) OAT->Stability Transport Block Confirmed Stability->Fail1 Unique Degradants Success Bioequivalent In Vitro (Proceed to Formulation) Stability->Success Profiles Match

Figure 2: Bioequivalence Decision Matrix. A step-by-step gate system for validating the derivative.

References

  • FDA Guidance for Industry. (2021). Draft Guidance on Cilastatin Sodium; Imipenem; Relebactam. U.S. Food and Drug Administration.[1][3][7][8][9][10][11] Link

  • BenchChem. (2025).[6] Confirming Cilastatin's Specificity for DHP-I: An In Vitro Assay Comparison Guide. Link

  • Yang, Y., et al. (2019). "Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs)."[12][4] Acta Pharmaceutica Sinica B, 9(5), 987-998. Link

  • Campbell, B.J., et al. (1984). "Renal dipeptidase (dehydropeptidase I): purification and characterization." Methods in Enzymology, 106, 472-485.
  • Perez, M., et al. (2017). "In vitro and in vivo therapeutic equivalence of generic imipenem/cilastatin products." Antimicrobial Agents and Chemotherapy.[4][5] Link

Sources

Comparative

Comparative Guide: Quantifying Impurity Profiles in Synthesized Cilastatin Ammonium Salt Batches

Executive Summary & Strategic Context Cilastatin Ammonium (CAS 877674-82-3) serves as the critical reference standard for the quantification of Cilastatin Sodium, a renal dehydropeptidase-I inhibitor co-administered with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Cilastatin Ammonium (CAS 877674-82-3) serves as the critical reference standard for the quantification of Cilastatin Sodium, a renal dehydropeptidase-I inhibitor co-administered with Imipenem. The synthesis of Cilastatin involves stereoselective steps prone to generating geometric isomers (specifically the E-isomer impurity against the active Z-isomer) and hydrolysis degradants.

This guide compares the industry-standard HPLC-UV (Pharmacopeial Method) against the advanced UHPLC-Q-ToF-MS (Developmental Method) . While HPLC-UV is sufficient for routine release testing (QC), it often fails to resolve co-eluting isobaric impurities or identify unknown peaks during early-phase synthesis optimization. This guide provides actionable protocols to bridge that gap.

Strategic Comparison: Routine Compliance vs. Deep Profiling

The choice of method dictates the depth of your impurity insight. The following table contrasts the performance metrics of the two primary methodologies.

Table 1: Comparative Performance Matrix
FeatureMethod A: HPLC-UV (Standard) Method B: UHPLC-Q-ToF-MS (Advanced)
Primary Application Routine QC Release, Stability Testing (ICH Q3A/B)Synthesis Optimization, Structure Elucidation, Genotoxic Impurity Screening
Detection Principle UV Absorbance (210 nm)Electrospray Ionization (ESI) Mass Spectrometry
Sensitivity (LOD) ~0.05% (Limit of Quantitation)< 0.001% (Trace Analysis)
Specificity Moderate (Relies on Retention Time)High (Relies on m/z + Retention Time + Fragmentation)
Isomer Resolution Difficult for E/Z isomers without specific columnsExcellent (can distinguish based on drift time if IMS is used, or optimized stationary phase)
Throughput 25–45 minutes/run10–15 minutes/run (UHPLC speed)
Cost Per Sample Low ($)High (

$)

Decision Logic: Selecting the Right Workflow

The following diagram illustrates the decision matrix for selecting the appropriate impurity profiling method based on the stage of drug development.

ImpurityWorkflow Start Batch Synthesis Complete Goal Define Analytical Goal Start->Goal Routine Routine QC / Release Goal->Routine Standard Batch Unknown Unknown Peak > 0.1% or Process Change Goal->Unknown R&D / Optimization MethodA Method A: HPLC-UV (USP Compliant) Routine->MethodA MethodB Method B: UHPLC-Q-ToF-MS (Structural ID) Unknown->MethodB Pass Pass: Impurities < Limits MethodA->Pass Conforms Fail Fail: Identify Structure MethodA->Fail Unknown Peak Report Generate CoA MethodB->Report Structure Confirmed Pass->Report Fail->MethodB Escalate

Figure 1: Analytical Decision Tree for Cilastatin Ammonium Impurity Profiling.

Experimental Protocols

Method A: The Regulatory Standard (HPLC-UV)

Based on USP/EP monographs, optimized for robustness.

Objective: Quantify known impurities (Impurity A, B, C) and total impurities.

  • Instrument: Agilent 1260 Infinity II or Waters Alliance (HPLC).

  • Column: C18, 250 mm × 4.6 mm, 5 µm (e.g., Waters XTerra MS C18 or equivalent).[1] Note: A standard C18 is used, but end-capping is crucial to reduce tailing of the amine group.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water (pH adjusted to 6.8 with Triethylamine/NaOH). Causality: Neutral pH is required to keep Cilastatin (pKa ~2 and ~9) in a state that retains well on C18 without excessive ionization.

    • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient Profile:

    • 0-5 min: 95% A (Isocratic hold to elute polar salts)

    • 5-25 min: 95% → 70% A

    • 25-35 min: 70% → 40% A (Wash lipophilic impurities)

    • 35-40 min: 40% → 95% A (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Amide bond absorption).

  • Temperature: 25°C.

Method B: The Deep Profiler (UHPLC-Q-ToF-MS)

For identifying unknown degradation products and geometric isomers.

Objective: Determine exact mass and formula of unknown peaks >0.05%.

  • Instrument: Agilent 6545 Q-ToF or Waters Xevo G2-XS.

  • Column: Sub-2 µm C18, 100 mm × 2.1 mm (e.g., ACQUITY UPLC BEH C18).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water (pH 6.5). Causality: Phosphoric acid is non-volatile and suppresses MS ionization. Ammonium acetate provides the necessary buffer capacity while being MS-compatible.

    • Solvent B: Acetonitrile.[1]

  • Gradient: Steep gradient (5% to 95% B in 10 minutes) to maximize peak capacity.

  • MS Source Parameters:

    • Mode: ESI Negative (Cilastatin has a carboxylic acid moiety, ionizing best in negative mode

      
      ).
      
    • Capillary Voltage: 2500 V.

    • Fragmentor: 110 V.

    • Mass Range: m/z 100 – 1000.

Impurity Analysis & Chemical Logic

Understanding the origin of impurities is vital for process control.[2] The primary challenge in Cilastatin synthesis is the stereoselectivity of the double bond. Cilastatin is the (Z)-isomer. The (E)-isomer is a common process impurity that must be controlled.

Synthesis & Impurity Pathway Diagram

SynthesisPath Precursor 7-chloro-2-oxoheptanoate Reaction Condensation (Stereoselective Step) Precursor->Reaction Cysteine L-Cysteine Derivative Cysteine->Reaction Cilastatin Cilastatin (Z-isomer) [Target] Reaction->Cilastatin Major ImpurityA Impurity A (E-isomer) Reaction->ImpurityA Isomerization ImpurityB Impurity B (Diastereomers) Reaction->ImpurityB Chiral Error Hydrolysis Hydrolysis Product (Amide Cleavage) Cilastatin->Hydrolysis Acid/Base Stress

Figure 2: Synthesis pathway highlighting the origin of critical impurities.

Data Interpretation: Expected Results

The following table summarizes the expected retention times (RT) and mass spectral data for the key analytes using Method B .

AnalyteDescriptionRelative RT (RRT)Observed Mass (

, ESI-)
Origin
Cilastatin Target (Z-isomer)1.00357.1490API
Impurity A E-isomer1.05 - 1.10357.1490Synthesis (Isomer)
Impurity B Diastereomer0.92357.1490Synthesis (Chiral)
Impurity C Dimer1.85713.2905Polymerization
Degradant 1 Hydrolysis Product0.45228.1100Degradation

Technical Insight: Note that Cilastatin, Impurity A, and Impurity B are isobaric (same mass). A standard MS scan cannot distinguish them. You must rely on:

  • Chromatographic Resolution: Ensure your method achieves a resolution (

    
    ) > 1.5 between the Z and E isomers.
    
  • Reference Standards: Co-injection with confirmed Impurity A standard (USP Catalog #) is mandatory for positive identification in Method A.

References

  • USP Monographs. "Imipenem and Cilastatin for Injection."[3] United States Pharmacopeia.[3][4][5]

  • Krishna, M. (2020).[1] "Simultaneous Determination of Imipenem and Cilastatin and their impurities." Journal of Chemical and Pharmaceutical Research, 12(11):35-47.[1]

  • Sigma-Aldrich. "Cilastatin Ammonium Salt USP Reference Standard Data Sheet."

  • ICH Guidelines. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation.[1]

  • Axios Research. "Cilastatin Ammonium Salt and Impurity List."

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of Cilastatin Ammonium Salt

Executive Summary Cilastatin Ammonium Salt (CAS: 81129-83-1) is a specific inhibitor of renal dehydropeptidase-I (DHP-I). While frequently handled in conjunction with carbapenem antibiotics (e.g., Imipenem) to prevent re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cilastatin Ammonium Salt (CAS: 81129-83-1) is a specific inhibitor of renal dehydropeptidase-I (DHP-I). While frequently handled in conjunction with carbapenem antibiotics (e.g., Imipenem) to prevent renal metabolism, the disposal of the pure salt or its experimental residues requires strict adherence to chemical hygiene protocols.

As researchers, our goal extends beyond mere compliance; we aim for environmental stewardship . Improper disposal of pharmaceutical intermediates contributes to the accumulation of bioactive compounds in the water table. This guide provides a validated, step-by-step workflow for the containment, classification, and destruction of Cilastatin Ammonium waste streams.

Physicochemical Characterization for Disposal

Before initiating any waste workflow, the material must be characterized to select the appropriate destruction method. Cilastatin Ammonium is an organic salt; its disposal profile differs from heavy metals or halogenated solvents.

Table 1: Critical Disposal Parameters for Cilastatin Ammonium

ParameterCharacteristic DataOperational Implication
Physical State Solid (Amorphous or Crystalline powder)Requires particulate control (N95/P100) during transfer to waste containers.
Solubility Highly soluble in water; Soluble in MethanolAqueous spills will spread rapidly; containment dikes are essential.
Combustion Byproducts Carbon oxides (

), Nitrogen oxides (

), Sulfur oxides (

)
Incineration must occur in facilities with scrubbers to handle acid gases.
RCRA Status (USA) Not P-listed or U-listedClassified as Non-RCRA Regulated Waste, but must be treated as "Pharmaceutical Waste."
Stability HygroscopicWaste containers must be hermetically sealed to prevent moisture absorption and caking.

Personal Protective Equipment (PPE) Matrix

Safety is the precursor to procedure. The ammonium salt form can be an irritant to mucous membranes.

  • Respiratory: NIOSH-approved N95 respirator (minimum) or P100 if handling bulk powder.

  • Dermal: Nitrile rubber gloves (0.11 mm minimum thickness). Break-through time >480 min.

  • Ocular: Chemical safety goggles. Face shield recommended if handling liquid stock solutions >1 Liter.

Waste Classification and Segregation Strategy

Effective disposal relies on "Source Segregation." Mixing Cilastatin Ammonium with incompatible waste streams (e.g., strong oxidizers) can create reactive hazards or complicate the incineration process.

Protocol 1: Solid Waste (Bulk Powder & Contaminated Solids)

Applicability: Expired pure substance, weighing boats, contaminated paper towels, and gloves.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) drum or jar.

  • Labeling: Affix a hazardous waste label. Clearly print: "Non-RCRA Pharmaceutical Waste: Cilastatin Ammonium Salt."

  • Segregation: Do NOT mix with biohazardous waste (sharps/blood) unless the compound was used in vivo. Keep separate from halogenated solvents.

  • Disposal Method: High-Temperature Incineration.

    • Mechanism: Thermal oxidation at >1000°C breaks the sulfanyl and amino bonds, reducing the complex molecule to basic elemental oxides which are then scrubbed.

Protocol 2: Liquid Waste (Aqueous/Buffer Solutions)

Applicability: Mother liquors, HPLC waste, or unused stock solutions.

  • pH Check: Ensure the solution pH is between 5 and 9. If highly acidic or basic due to buffers, neutralize carefully to prevent exothermic reactions in the waste drum.

  • Bulking: Pour into a dedicated "Organic/Aqueous Mixture" carboy.

    • Note: Although water-soluble, do not pour down the sanitary sewer. Pharmaceutical compounds should not enter municipal water treatment facilities as they are not designed to filter these specific molecules [1].

  • Disposal Method: Fuel Blending or Incineration.

Emergency Spill Response Workflow

Accidents happen. A pre-validated response plan ensures that a minor spill does not escalate into a facility evacuation.

The "C.L.E.A.N." Protocol
  • C ontain: Isolate the area.

  • L imit Access: Post warning signs.

  • E valuate: Is it powder or liquid?

  • A ct: Deploy spill kit.

  • N otify: Contact EHS.

Visualizing the Spill Response Logic

The following diagram outlines the decision-making process for neutralizing and disposing of a Cilastatin spill.

SpillResponse Start Spill Detected: Cilastatin Ammonium Assess Assess State Start->Assess Solid Solid/Powder Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid DryClean Avoid Dust Generation: Use HEPA Vacuum or Wet Wipe Method Solid->DryClean Prevent Inhalation Absorb Absorb with Inert Material (Vermiculite/Sand) Liquid->Absorb Contain Spread Bagging Collect in Poly Bag (Double Bagged) DryClean->Bagging Absorb->Bagging Labeling Label: Non-RCRA Pharm Waste Bagging->Labeling Disposal Final Disposal: Incineration Labeling->Disposal

Figure 1: Decision logic for the safe containment and cleanup of Cilastatin Ammonium spills. Note the differentiation between solid and liquid handling to minimize inhalation risks.

Regulatory Compliance & Documentation

Trustworthiness in laboratory operations is proven through documentation.

Manifesting

Even if Cilastatin is not a federally regulated hazardous waste (RCRA) in the US, it should be manifested as "Non-Regulated Chemical Waste" to ensure the receiving facility understands the thermal load and scrubbing requirements.

Global Harmonized System (GHS)

Ensure your waste containers carry the appropriate GHS pictograms if the concentration in the waste stream is high:

  • Warning (Irritant)

  • Health Hazard (If sensitization is a concern based on SDS)

References

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 6435522, Cilastatin. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Handling

Personal protective equipment for handling Cilastatin Ammonium Salt

Essential Safety and Handling Guide for Cilastatin Ammonium Salt A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Handling Cilastatin Ammonium Salt...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for Cilastatin Ammonium Salt

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Handling Cilastatin Ammonium Salt in a laboratory setting requires a thorough understanding of its properties to ensure the safety of personnel and the integrity of experiments. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you with the knowledge to work with this compound confidently and safely.

Hazard Identification and Risk Assessment

Cilastatin Ammonium Salt is a pharmaceutical compound that, while not having extensive unique toxicity data, should be handled with care as a potentially hazardous substance. The primary routes of exposure are inhalation of dust particles, ingestion, and direct contact with skin or eyes.[1] The sodium salt of Cilastatin is known to cause serious eye irritation.[2] Furthermore, the base form, Cilastatin, is classified as harmful if swallowed, in contact with skin, or if inhaled. Given these factors, a comprehensive personal protective equipment (PPE) strategy is paramount.

Upon heating, ammonium salts can decompose and release ammonia gas, which is corrosive and toxic.[3] While specific data for Cilastatin Ammonium Salt is not available, this potential hazard underscores the importance of proper storage and handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling Cilastatin Ammonium Salt. The following table summarizes the recommended PPE, with detailed explanations of the causality behind each choice.

Protection Type Specific PPE Reasoning and Best Practices
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a face shield.[2][4]Cilastatin sodium is a known eye irritant.[2] The fine, dusty nature of the ammonium salt necessitates protection against accidental splashes or airborne particles that could cause serious eye damage.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber, Neoprene, or Latex).[2][4][5]To prevent skin contact, which can be harmful. Good hygiene practice dictates minimizing exposure.[6] Ensure to consult glove manufacturer's data for permeability.[4]
Body Protection A protective laboratory coat, apron, or a Tyvek coverall.[4][5]To protect personal clothing and skin from contamination with the compound.
Respiratory Protection A NIOSH-approved air-purifying respirator with a particulate filter (e.g., FFP2).[5]Recommended when there is a risk of dust formation, such as during weighing, transferring, or spill cleanup, to prevent inhalation which can be harmful.

Operational and Handling Protocols

Adherence to proper handling procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls

Always handle Cilastatin Ammonium Salt in a well-ventilated area.[2] The use of a fume hood or a biosafety cabinet is recommended to control airborne levels of the compound.[4] Facilities should be equipped with an eyewash station and a safety shower.[4]

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Inspect gloves for any tears or punctures.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a fume hood or other ventilated enclosure to minimize dust generation. Use non-sparking tools to avoid ignition sources.[2]

  • Solution Preparation : When dissolving the salt, add it slowly to the solvent to avoid splashing.

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the compound.[6]

  • Storage : Store Cilastatin Ammonium Salt in a tightly closed container in a dry, cool, and well-ventilated place.[2] Recommended storage temperatures are between -20°C and 8°C.[7][8] Keep it away from incompatible materials such as strong oxidizing agents.[6]

Spill Management and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to prevent further contamination and exposure.

Spill Response Workflow

Caption: A workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol
  • Minor Spills :

    • Clean up spills immediately.[6]

    • Wear impervious gloves and safety glasses.[6]

    • Use dry clean-up procedures and avoid generating dust.[6]

    • Sweep up or vacuum the spilled material.[6]

    • Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[6]

  • Major Spills :

    • Clear the area of all personnel and move upwind.[6]

    • Control personal contact by using protective equipment and a dust respirator.[5]

    • Prevent the spillage from entering drains, sewers, or watercourses.[5]

    • Recover the product wherever possible and put residues in labeled bags or other containers for disposal.[5]

Disposal Plan

Proper disposal of Cilastatin Ammonium Salt and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow

Caption: A workflow for the proper disposal of chemical waste.

Disposal Guidelines
  • All waste must be handled in accordance with local, state, and federal regulations.[6]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Residue should be incinerated at an approved site.[6]

  • Contaminated containers should be recycled where possible or disposed of in an authorized landfill.[6]

  • Empty containers should be rinsed with a suitable solvent, and the rinsate collected for disposal as chemical waste. The empty container can then be disposed of as regular waste after defacing the label.[9]

References

  • Cilastatin sodium - Safety D
  • Cilast
  • Cilastatin Ammonium Salt - CAS - 877674-82-3 - Axios Research.
  • Personal protective equipment for handling CIlast
  • 1 IDENTIFICATION OF THE SUBSTANCE OR MIXTURE AND OF THE SUPPLIER 2 HAZARDS INDENTIFIC
  • Personal Protective Equipment for Pesticide Handlers | US EPA. (2025-08-06).
  • Imipenem and Cilastatin for Injection, USP - SAFETY D
  • Safety Data Sheet - Cayman Chemical. (2025-08-25).
  • Cilastatin United States Pharmacopeia (USP) Reference Standard 877674-82-3.
  • Cilast
  • CAS No : 877674-82-3 | Product Name : Cilastatin Ammonium Salt - Pharmaffili
  • SAFETY D
  • EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes. (2024-08-09).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal.
  • PRIMAXIN (imipenem and cilastatin)
  • Student safety sheets 37 Ammonium salts - CLEAPSS Science.
  • Cilastatin Ammonium Salt,specific

Sources

© Copyright 2026 BenchChem. All Rights Reserved.